8-(Allyloxy)guanosine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O6/c1-2-3-23-13-15-6-9(16-12(14)17-10(6)22)18(13)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,16,17,22)/t5-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUVSNGNEJMOBE-IOSLPCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 8-(Allyloxy)guanosine
Introduction: The Significance of 8-Substituted Guanosine Analogs
In the landscape of medicinal chemistry and drug development, nucleoside analogs represent a cornerstone of therapeutic innovation. Among these, guanosine derivatives modified at the C8-position have garnered significant attention due to their diverse biological activities.[1][2][3] The introduction of substituents at this position can profoundly influence the molecule's conformation, hydrogen bonding capabilities, and interactions with biological targets such as enzymes and nucleic acids. 8-Alkoxyguanosines, a specific subclass, are of particular interest for their potential to modulate cellular processes, with applications ranging from antiviral to anticancer research.[4][5]
This guide provides an in-depth, field-proven methodology for the synthesis and rigorous characterization of a key member of this family: 8-(Allyloxy)guanosine. We will move beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring a reproducible and verifiable outcome for researchers, scientists, and drug development professionals.
Part 1: Synthesis of 8-(Allyloxy)guanosine
Synthetic Strategy: A Nucleophilic Aromatic Substitution Approach
The synthesis of 8-(Allyloxy)guanosine is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. The strategic cornerstone of this approach is the use of 8-bromoguanosine as the starting material. The bromine atom at the C8 position serves as an excellent leaving group, activating the purine ring for attack by a suitable nucleophile.[6][7][8] In this case, the nucleophile is the allyloxide anion, generated in situ from allyl alcohol and a strong, non-nucleophilic base.
The overall transformation can be visualized as follows:
Caption: Synthetic pathway for 8-(Allyloxy)guanosine.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system. Each step includes justifications for the choice of reagents and conditions.
Materials:
-
8-Bromoguanosine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Allyl alcohol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Nucleophile (Sodium Allyloxide):
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF (approx. 10 mL per 1 mmol of 8-bromoguanosine).
-
Carefully add sodium hydride (1.5 equivalents). Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the allyl alcohol to generate the potent allyloxide nucleophile. An excess is used to ensure complete deprotonation.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add allyl alcohol (1.5 equivalents) dropwise. Vigorous hydrogen gas evolution will be observed.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of sodium allyloxide.
-
-
Nucleophilic Substitution Reaction:
-
In a separate flask, dissolve 8-bromoguanosine (1.0 equivalent) in a minimum amount of anhydrous DMF. Gentle warming may be required.
-
Add the solution of 8-bromoguanosine to the flask containing the sodium allyloxide at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Causality: Heating provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Monitor the reaction by TLC (e.g., using 10% MeOH in Dichloromethane as the mobile phase) until the starting material is consumed (typically 4-6 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Remove the DMF under reduced pressure (high vacuum).
-
The resulting crude residue is then subjected to purification by silica gel column chromatography. Causality: Chromatography is essential to separate the desired product from unreacted starting materials, inorganic salts, and any side products.
-
Elute the column with a gradient solvent system, typically starting with a less polar mixture (e.g., 100% EtOAc) and gradually increasing the polarity with methanol (e.g., gradient of 0% to 10% MeOH in EtOAc).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to yield 8-(Allyloxy)guanosine as a white or off-white solid.
-
Part 2: Characterization and Data Analysis
Rigorous analytical characterization is paramount to confirm the identity, structure, and purity of the synthesized 8-(Allyloxy)guanosine. The following workflow outlines the standard analytical procedures.
Caption: Standard workflow for the purification and characterization.
Spectroscopic and Chromatographic Data
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in DMSO-d₆.
-
¹H NMR: The proton NMR spectrum provides definitive evidence of the successful substitution. Key diagnostic signals include:
-
The disappearance of the H8 proton signal of guanosine (if starting from guanosine itself).
-
The appearance of a new set of signals corresponding to the allyloxy group: a multiplet around 6.0 ppm for the internal vinyl proton (-O-CH₂-CH =CH₂), two doublets around 5.2-5.4 ppm for the terminal vinyl protons (-O-CH₂-CH=CH ₂), and a doublet around 4.8-5.0 ppm for the methylene protons adjacent to the oxygen (-O-CH ₂-CH=CH₂).
-
Characteristic signals for the guanosine scaffold remain, including the anomeric proton (H1') as a doublet around 5.8 ppm, and the ribose protons.[9][10][11]
-
-
¹³C NMR: The carbon spectrum will confirm the presence of the three new carbons from the allyl group, typically with signals around 135 ppm (internal vinyl C), 118 ppm (terminal vinyl C), and 70 ppm (methylene C).
2. Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.
-
The technique provides a highly accurate mass measurement of the molecule, confirming its molecular formula.
-
For 8-(Allyloxy)guanosine (C₁₃H₁₇N₅O₅), the expected exact mass can be calculated and compared against the experimental value. The protonated molecule [M+H]⁺ is typically observed in positive ion mode ESI-MS.[4][12][13]
3. High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound.
-
Methodology: A reversed-phase C18 column is typically employed.[14][15] A suitable mobile phase would be a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, run over 15-20 minutes.
-
Expected Result: A pure sample of 8-(Allyloxy)guanosine will yield a single, sharp peak with a consistent retention time, indicating >95% purity.
Summary of Characterization Data
| Parameter | Expected Value / Observation | Technique |
| Molecular Formula | C₁₃H₁₇N₅O₅ | - |
| Molecular Weight | 339.31 g/mol | - |
| ¹H NMR (DMSO-d₆) | Appearance of signals at ~6.0, 5.3, 5.2, and 4.9 ppm. | NMR |
| HRMS (ESI+) | m/z [M+H]⁺ = 340.1251 (Calculated) | MS |
| Purity | >95% (single peak) | RP-HPLC |
Conclusion
This guide has detailed a robust and reliable pathway for the synthesis of 8-(Allyloxy)guanosine from the versatile starting material, 8-bromoguanosine. The rationale behind each step of the synthesis, from the choice of base to the purification strategy, has been explained to empower researchers with a deep understanding of the process. Furthermore, a comprehensive characterization workflow employing NMR, MS, and HPLC has been outlined to ensure the production of a well-defined and pure compound. The methodologies described herein are foundational for the exploration of 8-(Allyloxy)guanosine and other C8-substituted analogs in various fields of chemical biology and drug discovery.
References
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An In-depth Technical Guide to the Physicochemical Properties of 8-(Allyloxy)guanosine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
8-(Allyloxy)guanosine is a modified purine nucleoside analog that holds potential for various applications in biomedical research and drug development. As a derivative of guanosine, a fundamental component of nucleic acids, its structural modification at the 8-position with an allyloxy group can significantly influence its physicochemical properties and, consequently, its biological activity. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 8-(Allyloxy)guanosine, offering a foundational resource for researchers working with this and related compounds. Due to the limited availability of direct experimental data for 8-(Allyloxy)guanosine, this guide synthesizes known information with data from the parent molecule, guanosine, and other 8-substituted guanosine analogs to provide a robust predictive profile.
Chemical Identity and Structure
8-(Allyloxy)guanosine is systematically named 2-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(allyloxy)-1,9-dihydro-6H-purin-6-one. The introduction of the allyloxy group at the C8 position of the purine ring is a key structural feature that distinguishes it from the endogenous nucleoside guanosine. This modification is expected to alter the electronic distribution, steric hindrance, and hydrogen bonding capabilities of the molecule, thereby impacting its interactions with biological targets.
Molecular Structure of 8-(Allyloxy)guanosine
Caption: 2D structure of 8-(Allyloxy)guanosine.
Core Physicochemical Properties
A summary of the known and estimated physicochemical properties of 8-(Allyloxy)guanosine is presented below. It is important to note that while some data are available from chemical suppliers, other key parameters are inferred from data on guanosine and related 8-substituted analogs due to a lack of direct experimental reports for 8-(Allyloxy)guanosine.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₃H₁₇N₅O₆ | [1] |
| Molecular Weight | 339.30 g/mol | [1] |
| Appearance | Off-White Solid | [1] |
| Melting Point | Not experimentally determined. For comparison, the melting point of Guanosine is 250 °C (dec.)[2]. Alkylation at other positions of similar molecules has been shown to decrease the melting point[3]. | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)[1][4]. Solubility in aqueous solutions is expected to be low, similar to other guanosine derivatives. | |
| pKa | Not experimentally determined. The pKa of guanosine is approximately 9.2 (for the N1 proton)[5]. The electron-donating nature of the allyloxy group at the C8 position may slightly alter the pKa values of the ionizable protons. Computational methods can be employed to predict these values[5][6][7][8]. |
Spectroscopic Profile
Detailed spectroscopic data for 8-(Allyloxy)guanosine is not widely available in the public domain. However, based on the known spectra of guanosine and other 8-substituted analogs, the expected spectral characteristics can be predicted. The following sections outline the anticipated features and provide standardized protocols for their experimental determination.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Guanosine and its derivatives typically exhibit characteristic UV absorbance maxima due to the purine chromophore. For guanosine in a neutral aqueous solution, absorbance maxima are observed around 252 nm and 275 nm (shoulder). The introduction of the allyloxy group at the 8-position is expected to cause a slight bathochromic (red) shift in these maxima.
Experimental Protocol: UV-Vis Absorbance Spectrum Acquisition
-
Sample Preparation: Prepare a stock solution of 8-(Allyloxy)guanosine in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.
-
Working Solution: Dilute the stock solution in the desired buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration in the range of 10-100 µM. Ensure the final concentration of the organic solvent is minimal to avoid interference.
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the same buffer as a blank reference.
-
Data Acquisition: Scan the sample from 200 nm to 400 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of 8-(Allyloxy)guanosine. While specific experimental spectra are not available, predicted chemical shifts can be inferred from the spectra of guanosine and related 8-substituted derivatives.
Anticipated ¹H NMR Chemical Shifts (in DMSO-d₆):
-
Ribose Protons (H1', H2', H3', H4', H5'): Expected to appear in the range of 3.5 - 6.0 ppm. The anomeric proton (H1') will likely be a doublet around 5.8 ppm.
-
Allyl Protons: The protons of the allyl group (-O-CH₂-CH=CH₂) will have characteristic shifts. The -OCH₂- protons are expected around 4.5-5.0 ppm, the -CH= proton as a multiplet around 5.9-6.1 ppm, and the =CH₂ protons as two multiplets around 5.2-5.4 ppm.
-
Purine Protons: The exchangeable amine (-NH₂) protons will appear as a broad singlet, and the imino (-NH) proton will be downfield.
-
C8-H (of Guanosine): In guanosine, the C8-H proton appears around 8.0 ppm. This proton is absent in 8-(Allyloxy)guanosine.
Anticipated ¹³C NMR Chemical Shifts (in DMSO-d₆):
-
Purine Carbons: The carbon atoms of the purine ring will resonate in the aromatic region (110-160 ppm). The C8 carbon, being attached to an oxygen atom, will be significantly shifted downfield compared to the C8 of guanosine.
-
Ribose Carbons: The ribose carbons will appear in the range of 60-90 ppm.
-
Allyl Carbons: The carbons of the allyl group will be observed in the aliphatic and olefinic regions.
Workflow for NMR Analysis
Caption: A typical workflow for the structural elucidation of 8-(Allyloxy)guanosine using NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of 8-(Allyloxy)guanosine, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide a precise mass measurement.
Expected Mass Spectral Data:
-
Molecular Ion: The protonated molecule [M+H]⁺ would be expected at m/z 340.1257.
-
Fragmentation: Key fragmentation would likely involve the loss of the ribose sugar moiety and cleavage of the allyloxy group.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of 8-(Allyloxy)guanosine in a suitable solvent mixture compatible with the mobile phase (e.g., water/acetonitrile with 0.1% formic acid).
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid).
-
Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode.
-
Data Acquisition: Acquire full scan mass spectra to identify the molecular ion. Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation.
Stability and Storage
While specific stability data for 8-(Allyloxy)guanosine is not available, general considerations for nucleoside analogs apply.
-
Storage: For long-term storage, the solid compound should be kept at -20°C.
-
Solution Stability: Solutions in DMSO or DMF should be stored at -20°C and used promptly. Aqueous solutions are likely to be less stable and should be prepared fresh. The stability of 8-substituted guanosine derivatives can be influenced by the nature of the substituent[9].
Conclusion and Future Directions
8-(Allyloxy)guanosine is a guanosine analog with potential for further investigation in various scientific domains. This guide has compiled the available physicochemical information and provided a framework for its experimental characterization. A significant gap in the literature exists regarding the direct experimental determination of several key properties, including melting point, pKa, and detailed spectroscopic data. Future work should focus on the comprehensive experimental characterization of 8-(Allyloxy)guanosine to fully elucidate its properties and facilitate its application in research and development. The protocols outlined herein provide a robust starting point for such investigations.
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Bose, S. N., Davies, R. J. H., van Niekerk, J. C., Anderson, D. W., & Nassimbeni, L. R. (1979). Synthesis, crystal structure, and spectroscopic properties of 8-(8-guanosyl)guanosine. Journal of the Chemical Society, Perkin Transactions 2, 1194-1200. [Link]
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discovery and history of 8-substituted guanosine analogs
An In-depth Technical Guide to the Discovery and History of 8-Substituted Guanosine Analogs
Abstract
The journey of 8-substituted guanosine analogs from academic curiosities to potent immunomodulators represents a significant chapter in medicinal chemistry and immunology. Initially synthesized and explored for their cytostatic and differentiation-inducing properties in cancer cell lines, their true potential was unlocked with the discovery of their mechanism of action as agonists of endosomal Toll-like receptors (TLRs), particularly TLR7 and TLR8. This guide provides a comprehensive overview of the history, discovery, synthesis, and biological evaluation of these compounds. It details the pivotal shift in understanding their function, from nonspecific biological effects to precise immunomodulation via the MyD88-dependent signaling pathway. Key analogs, such as the TLR7-specific agonist Loxoribine, are highlighted, and their development is contextualized alongside other critical TLR agonists like Resiquimod (R-848). This document serves as a technical resource for researchers and drug development professionals, offering detailed experimental protocols, mechanistic diagrams, and an analysis of the structure-activity relationships that govern the potent biological activity of this important class of molecules.
Introduction: The Rationale for Modifying Guanosine
Guanosine, a fundamental purine nucleoside, is a critical component of DNA, RNA, and vital signaling molecules like guanosine triphosphate (GTP). Its ubiquitous role in biological processes makes it an attractive scaffold for chemical modification in the pursuit of novel therapeutic agents. The C8 position of the guanine base is a particularly compelling site for substitution. Unlike other positions involved in Watson-Crick base pairing, the C8 position is exposed in the major groove of the DNA double helix, making it accessible for interactions without disrupting the core structure of nucleic acids. Furthermore, substitution at this position can significantly influence the glycosidic bond conformation (the orientation of the base relative to the sugar), favoring the syn conformation over the more common anti conformation. This conformational change can dramatically alter the molecule's interaction with enzymes and receptors, forming the basis for its development as a bioactive agent.
Early History: From Synthesis to Anticancer Investigations
The exploration of 8-substituted guanosine analogs began in the 1970s and 1980s, with initial research focusing on their synthesis and potential as anticancer agents.
Foundational Synthesis: The Central Role of 8-Bromoguanosine
A cornerstone of this field is the synthesis of 8-bromoguanosine, which serves as a versatile precursor for a wide array of other 8-substituted analogs.[1][2] The direct bromination of guanosine at the C8 position creates a key intermediate from which various nucleophiles can displace the bromide, allowing for the introduction of diverse functional groups (e.g., amino, hydroxyl, mercapto, and alkyl groups).[3][4] This synthetic flexibility was crucial for the early structure-activity relationship (SAR) studies.
Initial Biological Activity: Inducing Differentiation in Cancer Cells
Early investigations revealed that several 8-substituted guanosine and 2'-deoxyguanosine derivatives could induce differentiation in cancer cell lines. A notable 1985 study demonstrated that various analogs could trigger the maturation of Friend murine erythroleukemia cells.[3][4] This finding suggested that these compounds had the potential to halt cancer cell proliferation by pushing them towards a terminally differentiated, non-proliferative state.[3][4] Among the guanosine series, compounds with -N(CH3)2, -NHCH3, -NH2, and -OH substitutions at the C8 position were found to be the most active.[3]
| Substitution at C8 Position | Effective Concentration | % Benzidine Positive Cells (Differentiated) | Reference |
| -N(CH3)2 | 5 mM | 68% | [3] |
| -NHCH3 | 1 mM | 42% | [3] |
| -NH2 | 0.4 mM | 34% | [3] |
| -OH | 5 mM | 33% | [3] |
| -SO2CH3 | 5 mM | 30% | [3] |
Table 1: Activity of 8-substituted guanosine analogs in inducing differentiation of Friend erythroleukemia cells. Data adapted from Lin et al., 1985.[3]
These early studies, while promising, did not yet reveal the precise molecular target responsible for these effects. The mechanism was broadly attributed to interactions with cellular processes, but the discovery of a specific receptor was still years away.
The Immunomodulatory Breakthrough: Unmasking the Role of Toll-Like Receptors
The paradigm shifted dramatically in the early 2000s with the discovery that the immunostimulatory effects of certain small molecules were mediated by Toll-like receptors. TLRs are a class of pattern recognition receptors (PRRs) central to the innate immune system, recognizing conserved molecular structures from pathogens.[5]
It was discovered that endosomally located TLR7 and TLR8 are responsible for detecting single-stranded RNA (ssRNA), particularly from viruses.[5][6][7] This finding led researchers to re-evaluate small molecule immune modifiers, including guanosine analogs.
Loxoribine: A Selective TLR7 Agonist
Loxoribine (7-allyl-8-oxoguanosine), a di-substituted guanosine analog, emerged as a key molecule in this new era.[8] It was identified as a potent and selective agonist for TLR7.[9][10] Studies using cells from TLR7-deficient mice demonstrated that the immunostimulatory effects of Loxoribine, such as B-cell proliferation and cytokine production, were entirely dependent on the presence of TLR7.[10] Unlike other compounds such as Resiquimod (R-848), which activate both human TLR7 and TLR8, Loxoribine shows marked specificity for TLR7 in both humans and mice.[8][11]
This discovery was a landmark event, providing a clear, druggable target for 8-substituted guanosine analogs and explaining the powerful immune responses—such as enhanced Natural Killer (NK) cell activity and cytokine induction—that had been observed for years.[10][12]
Mechanism of Action: The TLR7 Signaling Cascade
Activation of TLR7 by Loxoribine initiates a well-defined intracellular signaling cascade. This process occurs within the endosomes of immune cells, particularly plasmacytoid dendritic cells (pDCs) and B cells.
-
Ligand Binding and Dimerization: Loxoribine binds to TLR7 within the endosome, inducing a conformational change that leads to receptor dimerization.[13]
-
Recruitment of MyD88: The dimerized receptor recruits the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88) to its Toll/interleukin-1 receptor (TIR) domain.[10][13]
-
IRAK Kinase Activation: MyD88, in turn, recruits and activates members of the interleukin-1 receptor-associated kinase (IRAK) family.
-
Activation of Transcription Factors: This kinase cascade ultimately leads to the activation of key transcription factors, including interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB).[11]
-
Cytokine Production: Activated IRF7 drives the production of large amounts of Type I interferons (IFN-α/β), while NF-κB promotes the expression of pro-inflammatory cytokines like TNF-α and IL-6.[5][14]
This robust cytokine response orchestrates a broad innate and adaptive immune activation, underpinning the therapeutic potential of these analogs as antiviral agents, anticancer therapeutics, and vaccine adjuvants.[13]
Experimental Methodologies: A Practical Guide
This section provides standardized protocols for the synthesis and biological evaluation of 8-substituted guanosine analogs, designed for a research setting.
Synthesis Workflow
The general workflow involves the creation of a versatile intermediate followed by diversification.
Protocol 1: Synthesis of 8-Bromoguanosine [2]
-
Rationale: This protocol describes the direct bromination of guanosine. The use of an acetate buffer helps to control the pH and trap the HBr byproduct.
-
Dissolution: Suspend guanosine in a suitable volume of distilled water.
-
Buffering: Add sodium acetate trihydrate to the suspension and stir until dissolved, creating a buffered solution.
-
Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine in water dropwise over 30-60 minutes. The reaction mixture will turn from a clear solution to a thick white precipitate.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.
-
Isolation: Collect the white precipitate by vacuum filtration.
-
Washing: Wash the solid sequentially with cold water, ethanol, and diethyl ether to remove impurities.
-
Drying: Dry the product under a vacuum to yield 8-bromoguanosine.
Protocol 2: Synthesis of 8-Mercaptoguanosine via Nucleophilic Substitution
-
Rationale: This protocol uses the 8-bromoguanosine intermediate to introduce a thiol group, a common substitution in active analogs.
-
Reactant Preparation: Dissolve 8-bromoguanosine in a solution of sodium hydroxide.
-
Nucleophilic Addition: Add thiourea to the solution and heat the mixture under reflux. The thiourea acts as a sulfur source.
-
Hydrolysis: After refluxing, cool the reaction and acidify with acetic acid to precipitate the product.
-
Isolation: Collect the crude 8-mercaptoguanosine by filtration.
-
Purification: Recrystallize the product from hot water or purify using column chromatography to obtain the pure compound.
Biological Activity Assay
Protocol 3: In Vitro Cytokine Induction Assay using Human PBMCs [14]
-
Rationale: This assay directly measures the primary biological output of TLR7/8 activation—cytokine production—in relevant primary human immune cells.
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Compound Treatment: Add serial dilutions of the 8-substituted guanosine analog (e.g., Loxoribine) to the wells. Include a positive control (e.g., R-848) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of key cytokines (e.g., IFN-α, TNF-α) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the EC50 value (the concentration of the compound that elicits 50% of the maximal cytokine response) to quantify the compound's potency.
Applications and Future Directions
The potent and specific immune activation triggered by 8-substituted guanosine analogs has positioned them as highly promising therapeutic candidates in several areas:
-
Vaccine Adjuvants: By stimulating a strong Type I IFN response, they can significantly enhance the immunogenicity of co-administered antigens, leading to more robust and durable vaccine efficacy.[15]
-
Cancer Immunotherapy: They can be used to activate innate immune cells to attack tumor cells directly or to prime an adaptive T-cell response against cancer antigens. Loxoribine was evaluated in a phase I trial for advanced cancers, though it showed limited success as a monotherapy.[13] The future likely lies in combination therapies, for instance with checkpoint inhibitors.[16]
-
Antiviral Agents: By mimicking the viral ssRNA signal, these compounds can induce a powerful antiviral state in the host, making them effective against a range of viruses.[11][15]
A major challenge for the systemic administration of these potent agonists is managing immune-related toxicities.[16][17] Future research is heavily focused on developing sophisticated drug delivery systems, such as nanoparticle or liposome formulations, to target the analogs to specific tissues (e.g., tumors or lymph nodes), thereby maximizing therapeutic efficacy while minimizing systemic side effects.[16]
Conclusion
The field of 8-substituted guanosine analogs has evolved remarkably, from early explorations of cytotoxicity to a nuanced understanding of their role as precise modulators of the innate immune system. The identification of TLR7 as their molecular target provided the mechanistic clarity needed to drive rational drug design and clinical development. With their ability to potently induce Type I interferons and pro-inflammatory cytokines, these compounds remain at the forefront of immunotherapy research. The ongoing development of advanced formulations and combination strategies promises to unlock their full therapeutic potential in the fight against cancer and infectious diseases.
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An In-depth Technical Guide to the Prospective Biological Activity of 8-(Allyloxy)guanosine
A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
The field of immunology has seen a significant focus on the development of small molecule immunomodulators, particularly those that can selectively activate innate immune pathways for therapeutic benefit. Among these, 8-substituted guanosine analogues have emerged as a promising class of compounds, primarily for their ability to act as agonists for Toll-like receptor 7 (TLR7).[1] TLR7 activation triggers a cascade of downstream signaling events, leading to the production of pro-inflammatory cytokines and the induction of a robust adaptive immune response. This makes TLR7 agonists highly attractive candidates for vaccine adjuvants and cancer immunotherapy.
While several 8-substituted guanosine derivatives have been investigated, 8-(Allyloxy)guanosine remains a relatively unexplored molecule. This technical guide provides a prospective analysis of the biological activity of 8-(Allyloxy)guanosine, drawing upon the established knowledge of structurally related compounds. We will delve into its proposed synthesis, mechanism of action, and a comprehensive framework for its experimental evaluation. This document serves as a foundational resource for researchers aiming to investigate the therapeutic potential of this novel guanosine analogue. One conference proceeding has noted 8-(Allyloxy)guanosine as a purine nucleoside analogue with potential antitumor activity, though it is not commercially available.[2]
Proposed Synthesis of 8-(Allyloxy)guanosine
The synthesis of 8-(Allyloxy)guanosine can be approached through established methods for the preparation of 8-alkoxyguanosine derivatives. A plausible synthetic route would involve the initial preparation of 8-bromoguanosine, a common intermediate in the synthesis of 8-substituted guanosine analogues. The subsequent nucleophilic substitution of the bromine atom with an allyloxy group would yield the target compound.
Experimental Protocol: Synthesis of 8-(Allyloxy)guanosine
-
Step 1: Synthesis of 8-Bromoguanosine.
-
Dissolve guanosine in an appropriate solvent, such as N,N-dimethylformamide (DMF).
-
Add a brominating agent, such as N-bromosuccinimide (NBS), to the solution.
-
Heat the reaction mixture under controlled conditions (e.g., 60°C) for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent like diethyl ether.
-
Collect the precipitate by filtration, wash with a suitable solvent, and dry under vacuum to obtain 8-bromoguanosine.
-
-
Step 2: Synthesis of 8-(Allyloxy)guanosine.
-
Prepare a solution of sodium allyloxide by reacting allyl alcohol with a strong base like sodium hydride in anhydrous DMF.
-
Add 8-bromoguanosine to the freshly prepared sodium allyloxide solution.
-
Heat the reaction mixture (e.g., 80-100°C) and monitor its progress by TLC.
-
After the reaction is complete, neutralize the mixture with a weak acid, such as acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate pure 8-(Allyloxy)guanosine.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
-
Proposed Mechanism of Action: TLR7 Agonism
Based on the known activity of other 8-substituted guanosine derivatives, it is highly probable that 8-(Allyloxy)guanosine functions as a TLR7 agonist.[1] TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA) from viruses, as well as small molecule synthetic ligands.[3][4] The activation of TLR7 initiates a signaling cascade that is crucial for the innate immune response.
TLR7 Signaling Pathway
Upon binding of an agonist like 8-(Allyloxy)guanosine, TLR7 undergoes a conformational change, leading to its dimerization.[5] This dimerization facilitates the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88). MyD88, in turn, recruits IRAK4 (Interleukin-1 receptor-associated kinase 4), which then phosphorylates and activates IRAK1 and IRAK2. This leads to the formation of a complex with TRAF6 (TNF receptor-associated factor 6). The activated TRAF6 then activates TAK1 (Transforming growth factor-β-activated kinase 1), which subsequently activates two major downstream pathways: the NF-κB pathway and the IRF7 pathway.
-
NF-κB Pathway: Activation of the IKK complex (IκB kinase) by TAK1 leads to the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.
-
IRF7 Pathway: TAK1 also activates IKKα and other kinases that phosphorylate IRF7 (Interferon regulatory factor 7). Phosphorylated IRF7 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β).
Caption: Proposed TLR7 signaling pathway for 8-(Allyloxy)guanosine.
Prospective Biological Activities and Evaluation
The activation of the TLR7 pathway by 8-(Allyloxy)guanosine is expected to result in a range of immunomodulatory effects. These can be systematically evaluated through a series of in vitro and in vivo experiments.
In Vitro Evaluation
1. TLR7 Reporter Assay:
-
Objective: To confirm that 8-(Allyloxy)guanosine directly activates TLR7.
-
Methodology:
-
Use a cell line, such as HEK293 cells, that is stably transfected with the human or murine TLR7 gene and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP).
-
Culture the cells in a 96-well plate and treat them with varying concentrations of 8-(Allyloxy)guanosine.
-
Include a known TLR7 agonist (e.g., R848) as a positive control and a vehicle control (e.g., DMSO).
-
After an appropriate incubation period (e.g., 24 hours), measure the reporter gene activity in the cell supernatant.
-
Determine the EC50 (half-maximal effective concentration) value for 8-(Allyloxy)guanosine.
-
2. Cytokine Induction Assays:
-
Objective: To quantify the production of cytokines and chemokines following stimulation with 8-(Allyloxy)guanosine.
-
Methodology:
-
Isolate human peripheral blood mononuclear cells (PBMCs) or murine splenocytes.
-
Culture the cells in the presence of different concentrations of 8-(Allyloxy)guanosine.
-
After 24-48 hours, collect the cell culture supernatants.
-
Measure the concentrations of key cytokines and chemokines, such as IFN-α, TNF-α, IL-6, IL-12, and IP-10, using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
3. Immune Cell Activation Assays:
-
Objective: To assess the activation status of different immune cell populations.
-
Methodology:
-
Treat PBMCs or splenocytes with 8-(Allyloxy)guanosine.
-
After 24 hours, stain the cells with fluorescently labeled antibodies against cell surface markers of activation, such as CD69, CD80, CD86, and MHC class II, on dendritic cells (DCs), B cells, and monocytes.
-
Analyze the expression of these markers by flow cytometry.
-
Data Summary Table (Prospective)
| Assay | Expected Outcome for 8-(Allyloxy)guanosine |
| TLR7 Reporter Assay | Dose-dependent increase in reporter gene activity. |
| EC50 value in the nanomolar to low micromolar range. | |
| Cytokine Induction | Significant induction of IFN-α, TNF-α, IL-6, and IL-12. |
| Immune Cell Activation | Upregulation of CD69, CD80, CD86, and MHC class II on DCs and B cells. |
Structure-Activity Relationship (SAR) Considerations
The nature of the substituent at the 8-position of the guanosine core is a critical determinant of TLR7 agonist activity. Structure-activity relationship studies of other 8-substituted guanosines can provide insights into the potential activity of 8-(Allyloxy)guanosine.[3][4] The allyloxy group, being a small, flexible, and moderately lipophilic moiety, may influence the binding affinity of the molecule to the TLR7 receptor. The presence of the double bond in the allyl group could also play a role in receptor interaction. Comparative studies with other 8-alkoxy and 8-alkylamino guanosine derivatives would be essential to elucidate the specific contribution of the allyloxy group to the overall biological activity.
Conclusion and Future Directions
This technical guide presents a prospective analysis of the biological activity of 8-(Allyloxy)guanosine as a TLR7 agonist. Based on the well-established pharmacology of related 8-substituted guanosine analogues, it is hypothesized that this compound will exhibit potent immunomodulatory properties. The detailed experimental protocols provided herein offer a comprehensive framework for the synthesis, characterization, and biological evaluation of 8-(Allyloxy)guanosine.
Future research should focus on executing these proposed studies to confirm the TLR7-dependent activity of 8-(Allyloxy)guanosine and to fully characterize its immunological profile. In vivo studies in relevant animal models will be crucial to assess its potential as a vaccine adjuvant or an immunotherapeutic agent for cancer and infectious diseases. Furthermore, a thorough investigation of its structure-activity relationship by synthesizing and testing a series of related 8-alkoxyguanosine derivatives will provide valuable information for the design of next-generation TLR7 agonists with improved efficacy and safety profiles.
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structural analysis of 8-(Allyloxy)guanosine
An In-Depth Technical Guide to the Structural Analysis of 8-(Allyloxy)guanosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-(Allyloxy)guanosine is a synthetically modified purine nucleoside that holds significant interest for its potential applications in medicinal chemistry and chemical biology. As with any novel compound intended for biological evaluation, a rigorous and unambiguous determination of its chemical structure is a prerequisite for understanding its function and ensuring the reproducibility of scientific findings. This technical guide provides a comprehensive overview of the core methodologies employed in the structural elucidation of 8-(Allyloxy)guanosine. We delve into the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering not just procedural outlines but also the underlying scientific rationale for these experimental choices. This document is designed to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel guanosine analogs.
Introduction: The Significance of the 8-Position in Guanosine Analogs
Guanosine and its derivatives are fundamental to numerous biological processes. Chemical modification of the guanine base, particularly at the C8 position, has been a fertile ground for the development of novel therapeutic agents and molecular probes.[1] Unlike other positions on the purine ring, the C8 position is not directly involved in the canonical Watson-Crick base pairing, making it an attractive site for substitution without disrupting the formation of duplex structures.[2] Modifications at this position can, however, significantly influence the glycosidic bond conformation (syn vs. anti), which in turn can modulate the interaction of the nucleoside with enzymes and other cellular targets. 8-substituted guanosine derivatives have shown potential as inducers of cell differentiation and have been explored for their therapeutic properties.[3] The introduction of an allyloxy group at the C8 position introduces a flexible ether linkage, offering unique steric and electronic properties that could be exploited in drug design.
Synthesis and Purification of 8-(Allyloxy)guanosine
The synthesis of 8-(allyloxy)guanosine typically starts from a commercially available guanosine precursor. A common and effective strategy involves the initial halogenation of the C8 position, followed by a nucleophilic substitution with an alkoxide.
Synthetic Workflow
Sources
The Ascendancy of C8-Substituted Guanine Ribonucleosides: A Technical Guide to Synthesis, Biological Exploration, and Therapeutic Frontiers
This guide provides an in-depth exploration of C8-substituted guanine ribonucleosides, a class of molecules at the forefront of immunology and drug discovery. We will dissect the synthetic strategies that grant access to this privileged scaffold, unravel their intricate dance with the innate immune system, and illuminate their burgeoning applications in oncology, vaccinology, and beyond. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this exciting chemical space.
Introduction: The C8 Position as a Gateway to Immunomodulation
Guanosine, a fundamental building block of RNA, has long been a template for therapeutic innovation. Chemical modification of the purine ring has yielded a plethora of bioactive molecules. Among these, substitution at the C8 position has proven to be a particularly fruitful strategy for imbuing the guanosine scaffold with potent immunomodulatory properties. These synthetic nucleoside analogs have emerged as powerful probes of the innate immune system and as promising candidates for a new generation of therapeutics.
The unique electronic nature of the C8 position makes it amenable to a variety of chemical transformations, allowing for the introduction of a diverse array of substituents. This chemical tractability, coupled with the profound biological consequences of C8 modification, has fueled intense research in this area. Early investigations revealed that C8-substituted guanosine analogs could act as potent lymphocyte activators, particularly for B cells.[1] More recent and detailed studies have elucidated the molecular basis for this activity, identifying Toll-like receptor 7 (TLR7) and, in some cases, TLR8 as the primary molecular targets.[2][3]
This guide will navigate the key aspects of C8-substituted guanine ribonucleosides, from the synthetic chemist's bench to their biological validation and therapeutic potential.
Crafting the Molecules: A Synthetic Chemist's Perspective
The synthesis of C8-substituted guanine ribonucleosides is a cornerstone of their development. The choice of synthetic route is dictated by the desired C8 substituent and the need to preserve the integrity of the ribose moiety and other functional groups.
The Workhorse of C8-Functionalization: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are the most widely employed and versatile methods for introducing carbon-carbon and carbon-heteroatom bonds at the C8 position of guanosine. These reactions typically start from an 8-haloguanosine precursor, most commonly 8-bromoguanosine, which is readily prepared by direct bromination of guanosine.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for installing aryl and heteroaryl groups at the C8 position.[4][5] The reaction involves the coupling of 8-bromoguanosine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The choice of ligands for the palladium catalyst is crucial for achieving high yields and can be tuned to accommodate a wide range of substrates.[6]
Sonogashira Coupling: For the introduction of alkynyl substituents, the Sonogashira coupling is the method of choice. This reaction couples 8-bromoguanosine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[7] C8-alkynyl guanosine analogs have shown significant potential as immune modulators.
Stille and Heck Couplings: While less common than Suzuki-Miyaura and Sonogashira couplings, Stille (using organotin reagents) and Heck (using alkenes) couplings have also been utilized for C8-functionalization.
Emerging Strategies: Photoredox Catalysis
Recently, photoredox catalysis has emerged as a mild and efficient alternative for the synthesis of C8-alkylated guanosines.[8] This approach utilizes visible light to generate radical intermediates that can then engage in C-H functionalization of the C8 position, often starting from the native guanosine without the need for a halogenated precursor. This "late-stage functionalization" is particularly attractive for the modification of complex molecules and even oligonucleotides.[8]
Introduction of Heteroatom Substituents
The C8 position can also be functionalized with heteroatoms. 8-Aminoguanosine derivatives can be prepared by nucleophilic aromatic substitution of 8-bromoguanosine with amines.[9] Similarly, 8-thiol and 8-alkoxy derivatives can be synthesized by reaction with appropriate sulfur and oxygen nucleophiles.[9]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol is a generalized procedure for the Suzuki-Miyaura coupling of 8-bromoguanosine with an arylboronic acid. Researchers should optimize conditions for their specific substrates.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 8-bromoguanosine (1 equivalent), the arylboronic acid (1.5-2 equivalents), a palladium catalyst such as Pd(OAc)₂/TPPTS complex (0.05-0.1 equivalents), and a base such as Cs₂CO₃ (2-3 equivalents).[4]
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., DMF/water or acetonitrile/water).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the C8-arylguanosine derivative.
Biological Activity and Mechanism of Action: Awakening the Innate Immune System
The primary biological activity of many C8-substituted guanine ribonucleosides is the stimulation of the innate immune system through the activation of Toll-like receptors (TLRs), particularly TLR7.[2] TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), a hallmark of viral infection.
TLR7 Agonism: The Central Paradigm
C8-substituted guanosine analogs act as synthetic mimics of viral ssRNA, binding to and activating TLR7.[2] This activation occurs within the endosomes of immune cells, such as plasmacytoid dendritic cells (pDCs) and B cells.[3][10] The binding of the guanosine analog to TLR7 initiates a downstream signaling cascade that culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[2][11]
Cellular Consequences of TLR7 Activation
The activation of TLR7 by C8-substituted guanosine analogs leads to a range of immunological outcomes:
-
B Cell Activation: Polyclonal activation of B cells, leading to immunoglobulin secretion.[1]
-
Dendritic Cell Maturation: Upregulation of co-stimulatory molecules (e.g., CD80, CD86) and MHC class I/II molecules on dendritic cells, enhancing their antigen-presenting capacity.[2]
-
Cytokine Production: Induction of a broad spectrum of cytokines, including type I interferons, IL-6, IL-12, and TNF-α.[2]
-
NK Cell Activation: Activation of natural killer (NK) cells, enhancing their cytotoxic activity.[12]
It is noteworthy that while many C8-substituted guanosine analogs are potent TLR7 agonists, some also exhibit activity at TLR8, which has a distinct cellular expression pattern and signaling outcome.[3][10] The relative selectivity for TLR7 versus TLR8 can be modulated by the nature of the C8 substituent.[3]
Structure-Activity Relationships (SAR): Tuning the Immunomodulatory Profile
The biological activity of C8-substituted guanine ribonucleosides is exquisitely sensitive to the nature of the substituent at the C8 position. A deep understanding of the structure-activity relationships (SAR) is critical for the rational design of new analogs with optimized potency, selectivity, and pharmacokinetic properties.
| C8-Substituent Class | Representative Substituents | General Impact on TLR7/8 Activity | Key References |
| Halogens | Bromo, Chloro | Foundational for further functionalization; moderate intrinsic activity. | [13] |
| Alkyl | Methyl, Ethyl, Propyl | Generally well-tolerated; can modulate potency. | [8] |
| Alkynyl | Phenylacetylene, Hexyne | Often leads to potent TLR7 agonism. | [7] |
| Aryl/Heteroaryl | Phenyl, Pyridyl, Indolyl | Can significantly enhance potency and modulate TLR7/8 selectivity. Bulky groups may be well-tolerated. | [4][5][14] |
| Amino | Alkylamino, Hydroxyamino | Can maintain or enhance activity; allows for further derivatization. | [9] |
| Thioethers | Mercapto, Alkylthio | Often results in potent TLR7 agonists. | [13] |
| Oxygenated | Hydroxy, Alkoxy | Can influence activity and physical properties. | [9] |
Key SAR Insights:
-
Hydrophobicity: In many series, increasing the hydrophobicity of the C8-substituent correlates with increased potency.
-
Steric Bulk: The C8 position can accommodate surprisingly bulky substituents, such as pyrene, which can lead to enhanced binding affinity, possibly through additional hydrophobic interactions with the receptor.[4]
-
Electronic Effects: The electronic nature of the substituent can influence the conformation of the glycosidic bond and the overall electronic distribution of the purine ring, thereby affecting receptor binding.
Experimental Protocols: A Guide to Biological Evaluation
Validating the biological activity of newly synthesized C8-substituted guanine ribonucleosides is a critical step. The following is a generalized protocol for a common in vitro assay to assess TLR7 activation.
Protocol: TLR7 Reporter Assay in HEK293 Cells
This assay utilizes Human Embryonic Kidney (HEK) 293 cells that are stably transfected with human TLR7 and a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB promoter.
-
Cell Culture: Maintain HEK-Blue™ hTLR7 cells (or a similar reporter cell line) according to the manufacturer's instructions.
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a stock solution of the C8-substituted guanosine analog in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of final assay concentrations.
-
Cell Stimulation: Add the diluted compounds to the appropriate wells of the 96-well plate containing the cells. Include a positive control (e.g., R848) and a negative control (vehicle alone).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 16-24 hours.
-
Reporter Gene Assay: Measure the activity of the reporter gene in the cell culture supernatant according to the manufacturer's protocol. For SEAP, this typically involves adding a substrate that produces a colorimetric or luminescent signal.
-
Data Analysis: Read the plate on a suitable plate reader. Calculate the EC₅₀ value for each compound by plotting the response versus the log of the compound concentration and fitting the data to a four-parameter logistic equation.
Therapeutic Applications and Future Directions
The potent immunomodulatory properties of C8-substituted guanine ribonucleosides have positioned them as attractive candidates for a range of therapeutic applications.
-
Cancer Immunotherapy: By activating TLR7, these compounds can stimulate an anti-tumor immune response, making them promising as monotherapies or in combination with other immunotherapies such as checkpoint inhibitors.[8]
-
Vaccine Adjuvants: The ability to induce a robust Th1-biased immune response makes them excellent candidates for vaccine adjuvants, enhancing the efficacy of both prophylactic and therapeutic vaccines.[11]
-
Antiviral Agents: The induction of type I interferons, which are critical for antiviral immunity, underlies their potential as broad-spectrum antiviral agents.[2]
-
Probes for Chemical Biology: Fluorescently labeled C8-substituted guanosine analogs can serve as valuable tools to study the biology of TLR7 and other nucleoside-binding proteins.[9]
The future of C8-substituted guanine ribonucleosides is bright. Ongoing research is focused on the development of analogs with improved oral bioavailability, enhanced selectivity for TLR7 or TLR8, and tailored cytokine profiles for specific disease indications. Furthermore, the exploration of novel C8-substituents and the application of advanced synthetic methodologies will undoubtedly continue to expand the chemical and biological diversity of this remarkable class of molecules.
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Goodman, M. G. (1988). Role of salvage and phosphorylation in the immunostimulatory activity of C8-substituted guanine ribonucleosides. Journal of Immunology, 141(7), 2442-2447. [Link]
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Wang, X., et al. (2024). Late-stage guanine C8–H alkylation of nucleosides, nucleotides, and oligonucleotides via photo-mediated Minisci reaction. Nature Communications, 15(1), 2568. [Link]
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Kolb, J., et al. (2007). Efficient Syntheses of C(8)-aryl Adducts of Adenine and Guanine Formed by Reaction of Radical Cation Metabolites of Carcinogenic Polycyclic Aromatic Hydrocarbons With DNA. Journal of the American Chemical Society, 129(25), 7942-7951. [Link]
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Vongsutilers, V. & Gannett, P. M. (2004). Synthesis and Characterization of C8- Guanine Modified DNA Oligonucleotides to Study B Form to Z Form Transitions in DNA Secondary Structure. ResearchGate. [Link]
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Wojtczak, B. A., et al. (2023). Synthesis and Evaluation of Diguanosine Cap Analogs Modified at the C8-Position by Suzuki-Miyaura Cross-Coupling: Discovery of 7-Methylguanosine-Based Molecular Rotors. The Journal of Organic Chemistry, 88(11), 7136-7151. [Link]
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Howlader, M. A. H. (2021). Purine Nucleosides Modified at C8 or C2 Position with (β-Halo)vinylsulfone and β-Ketosulfone Reactive Groups and Their Incorporation into DNA: Synthesis of the Organoarsenical Antibiotic Arsinothricin and Polyaromatic Hydrocarbons. FIU Digital Commons. [Link]
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Wang, S., et al. (2015). Design, Synthesis and Preliminary Biological Evaluation of C-8 Substituted Guanine Derivatives as Small Molecular Inhibitors of FGFRs. Bioorganic & Medicinal Chemistry Letters, 25(7), 1541-1545. [Link]
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Wojtczak, B. A., et al. (2023). Synthesis and Evaluation of Diguanosine Cap Analogs Modified at the C8-Position by Suzuki–Miyaura Cross-Coupling: Discovery of 7-Methylguanosine-Based Molecular Rotors. The Journal of Organic Chemistry, 88(11), 7136-7151. [Link]
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Pipier, A., et al. (2018). C8‐arylation of guanosine and isoguanosine derivatives. ResearchGate. [Link]
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Vongsutilers, V. & Gannett, P. M. (2018). C8-Guanine modifications: effect on Z-DNA formation and its role in cancer. Organic & Biomolecular Chemistry, 16(29), 5239-5251. [Link]
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Kim, Y.-C., et al. (2012). Structure-Activity Relationships of Truncated C2- or C8-Substituted Adenosine Derivatives as Dual Acting A2A and A3 Adenosine Receptor Ligands. Journal of Medicinal Chemistry, 55(11), 5482-5493. [Link]
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Gorden, K. B., et al. (2005). Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8. The Journal of Immunology, 174(3), 1259-1268. [Link]
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Vasilakos, J. P., et al. (2012). Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants. Expert Review of Vaccines, 11(5), 561-572. [Link]
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Introduction: The Significance of Guanosine Analogs
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Methodological & Application
Application Notes and Protocols for In Vitro Use of 8-(Allyloxy)guanosine
Introduction: Unveiling the Immunostimulatory Potential of 8-(Allyloxy)guanosine
8-(Allyloxy)guanosine is a synthetic C8-substituted guanosine analog belonging to a class of small molecules with potent immunostimulatory properties. These molecules are recognized by the innate immune system, primarily through Toll-like Receptor 7 (TLR7), a key pattern recognition receptor involved in antiviral and antitumor responses.[1][2] TLR7 is predominantly expressed in the endosomal compartments of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells.[3] Upon activation, TLR7 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, orchestrating a robust immune response.[2][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro use of 8-(Allyloxy)guanosine. We will delve into the underlying principles of its mechanism of action and provide detailed, validated protocols for its application in cell-based assays. The following sections will equip you with the necessary knowledge to effectively harness the immunomodulatory activities of 8-(Allyloxy)guanosine in your research endeavors.
Mechanism of Action: TLR7-Dependent Immune Activation
The immunostimulatory effects of 8-(Allyloxy)guanosine are mediated through its specific activation of TLR7. Unlike its natural ligands, such as single-stranded RNA (ssRNA), 8-(Allyloxy)guanosine and other synthetic guanosine analogs directly bind to and activate TLR7.[1][5] This activation requires the acidic environment of the endosome for the receptor to adopt the correct conformation for ligand binding and subsequent signaling.[4]
The binding of 8-(Allyloxy)guanosine to TLR7 triggers the recruitment of the adaptor protein MyD88, initiating a downstream signaling cascade that culminates in the activation of transcription factors, most notably NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRF7 (Interferon Regulatory Factor 7). The activation of these transcription factors leads to the expression of a plethora of immune response genes, including those encoding for type I interferons (IFN-α/β) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).[1][6]
Figure 2: Workflow for the HEK-Blue™ hTLR7 reporter assay.
III. Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
A key functional consequence of TLR7 activation is the production of cytokines. Measuring the levels of specific cytokines in the supernatant of stimulated human PBMCs provides a direct assessment of the immunostimulatory activity of 8-(Allyloxy)guanosine.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
8-(Allyloxy)guanosine stock solution
-
Positive control (e.g., R848)
-
Negative control (vehicle, e.g., DMSO)
-
24-well or 96-well cell culture plates
-
ELISA or multiplex cytokine assay kits (e.g., for IFN-α, TNF-α, IL-6, IL-12)
Protocol:
-
PBMC Isolation and Seeding:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in complete RPMI-1640 medium.
-
Seed the cells at a density of 1 x 10^6 cells/mL in a 24-well or 96-well plate. [7]
-
-
Stimulation:
-
Add varying concentrations of 8-(Allyloxy)guanosine (e.g., 1 µM to 100 µM) to the cells.
-
Include positive and negative controls in parallel.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant and store it at -80°C until analysis.
-
-
Cytokine Measurement:
-
Quantify the concentration of desired cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatant using ELISA or a multiplex bead-based immunoassay according to the manufacturer's instructions.
-
Data Presentation:
| Compound | Concentration (µM) | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12 (pg/mL) |
| Vehicle Control | - | Baseline | Baseline | Baseline | Baseline |
| 8-(Allyloxy)guanosine | 1 | ||||
| 10 | |||||
| 100 | |||||
| Positive Control (R848) | 10 | ||||
| Table 1: Example of a data summary table for cytokine profiling analysis. |
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of your results, it is crucial to incorporate a self-validating system into your experimental design. This involves the consistent use of appropriate controls:
-
Negative/Vehicle Control: This is essential to determine the baseline response of the cells and to control for any effects of the solvent (e.g., DMSO) used to dissolve 8-(Allyloxy)guanosine.
-
Positive Control: A well-characterized TLR7 agonist, such as R848 or loxoribine, should be included in every experiment. [3]This confirms that the cells are responsive and that the assay is performing as expected.
-
Dose-Response Analysis: Evaluating a range of concentrations of 8-(Allyloxy)guanosine is critical to determine its potency (EC50) and to identify any potential cytotoxic effects at higher concentrations.
By consistently including these controls, you can be confident in the validity of your data and make accurate interpretations of the immunostimulatory activity of 8-(Allyloxy)guanosine.
References
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Gorden, K. B., et al. (2005). Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8. The Journal of Immunology, 174(3), 1259–1268. [Link]
-
Heil, F., et al. (2003). The Toll-like receptor 7 (TLR7)-specific stimulus loxoribine uncovers a strong relationship within the TLR7, 8 and 9 subfamily. European Journal of Immunology, 33(11), 2987–2997. [Link]
-
InvivoGen. (n.d.). Loxoribine. Retrieved from [Link]
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InvivoGen. (n.d.). HEK-Blue™ TLR Cells. Retrieved from [Link]
-
Lee, J., et al. (2003). Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: activation of Toll-like receptor 7. Proceedings of the National Academy of Sciences, 100(11), 6646–6651. [Link]
-
National Cancer Institute. (n.d.). Detection of nanoparticles' ability to stimulate toll-like receptors using HEK-Blue reporter cell lines. Retrieved from [Link]
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Dzopalic, T., et al. (2010). Loxoribine, a selective Toll-like receptor 7 agonist, induces maturation of human monocyte-derived dendritic cells and stimulates their Th-1- and Th-17-polarizing capability. International Immunopharmacology, 10(11), 1428–1433. [Link]
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Schön, M. P., & Schön, M. (2008). TLR7 and TLR8 as targets in cancer therapy. Oncogene, 27(2), 190–199. [Link]
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Lin, T. S., et al. (1985). 8-Substituted guanosine and 2'-deoxyguanosine derivatives as potential inducers of the differentiation of Friend erythroleukemia cells. Journal of Medicinal Chemistry, 28(9), 1194–1198. [Link]
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Jurk, M., et al. (2002). Human TLR7 or TLR8 independently confer responsiveness to the antiviral compound R-848. Nature Immunology, 3(6), 499. [Link]
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InvivoGen. (n.d.). HEK-Blue™ mTLR7 Cells. Retrieved from [Link]
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Dudek, A. Z., et al. (2021). Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC). Scientific Reports, 11(1), 3236. [Link]
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Zhang, Z., et al. (2020). Structural analysis reveals TLR7 dynamics underlying antagonism. Nature Communications, 11(1), 5195. [Link]
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ResearchGate. (2021). Cytokines secreted by PBMCs stimulated by different TLR2/7, TLR7, TLR7/8 and TLR9 agonists. Retrieved from [Link]
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Lu, H., et al. (2021). AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV. Frontiers in Immunology, 12, 737873. [Link]
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Garaud, J. J., et al. (2019). The cytokine profile of human NKT cells and PBMCs is dependent on donor sex and stimulus. Frontiers in Immunology, 10, 129. [Link]
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Christensen, L. F., et al. (1975). Synthesis and Enzymic Activity of 8-acyl and 8-alkyl Derivatives of Guanosine 3, 5-cyclic Phosphate. Biochemistry, 14(7), 1490–1496. [Link]
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Poje, M., & Sokolic-Maravic, L. (1986). The mechanism of the uric acid oxidation. Tetrahedron, 42(3), 747–752. [Link]
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Lee, J., et al. (2006). Synthetic and Oxidative Studies on 8-(arylamino)-2'-deoxyguanosine and -Guanosine Derivatives. Chemical Research in Toxicology, 19(3), 436–447. [Link]
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Gorden, K. B., et al. (2005). Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8. The Journal of Immunology, 174(3), 1259–1268. [Link]
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Tanji, H., et al. (2015). Guanosine and its modified derivatives are endogenous ligands for TLR7. International Immunology, 27(10), 483–492. [Link]
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Application Notes and Protocols for 8-(Allyloxy)guanosine in Antiviral Research
Introduction: Harnessing Innate Immunity with 8-(Allyloxy)guanosine
8-(Allyloxy)guanosine is a synthetic analog of guanosine that has garnered significant interest in antiviral research due to its potent activity as a Toll-like receptor 7 (TLR7) agonist.[1][2][3] TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system's response to viral infections by recognizing single-stranded RNA (ssRNA) viruses.[4] Upon activation by ligands such as 8-(Allyloxy)guanosine, TLR7 initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway. This signaling culminates in the activation of transcription factors like IRF7 and NF-κB, leading to the robust production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[4] These cytokines, in turn, induce an antiviral state in host cells by upregulating a battery of interferon-stimulated genes (ISGs) that encode proteins with direct antiviral functions. This mechanism of action, which stimulates the host's own immune defenses, offers a promising strategy against a broad range of viral pathogens.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 8-(Allyloxy)guanosine in cell culture-based antiviral studies. The protocols detailed herein are designed to be self-validating, with explanations of the scientific rationale behind each step to ensure experimental robustness and reproducibility.
Mechanism of Action: TLR7-Mediated Antiviral Response
The antiviral activity of 8-(Allyloxy)guanosine is not directed at the virus itself but rather at the host cell's innate immune response. By mimicking viral ssRNA, it triggers a powerful antiviral cascade.
Caption: TLR7 signaling pathway activated by 8-(Allyloxy)guanosine.
Experimental Protocols
Preparation of 8-(Allyloxy)guanosine Stock Solution
The solubility of guanosine and its analogs can be challenging in aqueous solutions. Dimethyl sulfoxide (DMSO) is a recommended solvent for creating a high-concentration stock solution.
Materials:
-
8-(Allyloxy)guanosine powder (Suppliers include CymitQuimica, Santa Cruz Biotechnology, SJZ Chem-Pharm Co., Ltd., and Cortex Biochem).[5][6][7]
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
In a sterile environment (e.g., a biosafety cabinet), weigh out the desired amount of 8-(Allyloxy)guanosine powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). The choice of concentration depends on the required final concentrations for your experiments and the desire to minimize the final DMSO concentration in the cell culture medium.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (DMSO at the same final concentration as the treated wells) in your experiments.
Cell Line Selection and Culture
The choice of cell line is critical for studying TLR7-mediated antiviral responses. The selected cell line must express functional TLR7.
Recommended Cell Lines:
-
Human:
-
Calu-3: A human lung adenocarcinoma cell line that expresses TLR7.
-
Peripheral Blood Mononuclear Cells (PBMCs): Primary human cells that are a good source of plasmacytoid dendritic cells (pDCs), which are potent producers of type I interferons in response to TLR7 agonists.
-
-
Murine:
-
RAW 264.7: A murine macrophage-like cell line that expresses TLR7 and is commonly used to study innate immune responses.
-
General Cell Culture: Maintain the selected cell line in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics, following the supplier's recommendations.
Cytotoxicity Assay
Before assessing the antiviral activity of 8-(Allyloxy)guanosine, it is essential to determine its cytotoxic concentration (CC50) in the chosen cell line. The MTT assay is a widely used colorimetric assay for this purpose.[8]
Materials:
-
Selected TLR7-expressing cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
8-(Allyloxy)guanosine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Seed the 96-well plates with your chosen cells at a density that will result in 80-90% confluency at the end of the assay.
-
Incubate the plates overnight to allow for cell attachment.
-
Prepare serial dilutions of 8-(Allyloxy)guanosine in complete culture medium. A typical starting concentration could be 100 µM, with 2-fold serial dilutions.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells and vehicle (DMSO) as a negative control.
-
Incubate the plates for the same duration as your planned antiviral assay (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Antiviral Activity Assay: Plaque Reduction Assay
The plaque reduction assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in viral plaques.[9][10]
Experimental Design: To fully characterize the antiviral potential of 8-(Allyloxy)guanosine, it is recommended to test its effects under different treatment conditions:
-
Prophylactic (Pre-treatment): Cells are treated with the compound before viral infection. This mimics a preventive application.
-
Therapeutic (Post-treatment): Cells are treated with the compound after viral infection. This simulates a treatment scenario.
-
Co-treatment: Cells are treated with the compound at the same time as viral infection.
Caption: Workflow for different antiviral treatment regimens.
Protocol:
-
Seed cells in 6- or 12-well plates and grow to confluency.
-
For Prophylactic Treatment:
-
Pre-treat the cells with various non-toxic concentrations of 8-(Allyloxy)guanosine (determined from the cytotoxicity assay) for a specified period (e.g., 12-24 hours).
-
Wash the cells with PBS to remove the compound.
-
Infect the cells with the virus at a known multiplicity of infection (MOI) for 1 hour.
-
-
For Therapeutic Treatment:
-
Infect the cells with the virus at a known MOI for 1 hour.
-
Wash the cells with PBS to remove the unadsorbed virus.
-
Add fresh medium containing various non-toxic concentrations of 8-(Allyloxy)guanosine.
-
-
For Co-treatment:
-
Incubate the virus with various non-toxic concentrations of 8-(Allyloxy)guanosine for 1 hour at 37°C.
-
Add the virus-compound mixture to the cells and incubate for 1 hour.
-
-
After the infection period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) with or without the compound, depending on the experimental design.
-
Incubate the plates until clear plaques are visible in the virus control wells.
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.
Quantification of Type I Interferon Production by ELISA
To confirm that 8-(Allyloxy)guanosine is activating the TLR7 pathway, measure the production of IFN-α in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Treat TLR7-expressing cells with various concentrations of 8-(Allyloxy)guanosine for 24-48 hours.
-
Collect the cell culture supernatants.
-
Perform an ELISA for IFN-α according to the manufacturer's instructions (commercial kits are available).
-
Measure the absorbance and calculate the concentration of IFN-α based on a standard curve.
Measurement of Interferon-Stimulated Gene (ISG) Expression by qRT-PCR
The induction of ISGs is a hallmark of a successful type I interferon response. Quantify the mRNA levels of key ISGs such as OAS1, Mx1, and ISG15 using quantitative reverse transcription PCR (qRT-PCR).
Protocol:
-
Treat cells with 8-(Allyloxy)guanosine as in the ELISA protocol.
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for your target ISGs and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
Table 1: qRT-PCR Primer Sequences
| Target Gene | Species | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| OAS1 | Human | GGAGACCCAAAGGGTTGGAG | GTGTGCTGGGTCAGCAGAAT | [8] |
| Mx1 | Human | AAGAGCCGGCTGTGGATATG | TTTGGACTTGGCGGTTCTGT | [8] |
| ISG15 | Human | GTGGACAAATGCGACGAACC | TCGAAGGTCAGCCAGAACAG | [8] |
| Oas1a | Mouse | (Use Applied Biosystems Assay-on-Demand Mn00836412_m1) | (Use Applied Biosystems Assay-on-Demand Mn00836412_m1) | [11] |
| Mx1 | Mouse | GATCCGACTTCACTTCCAGATGG | CATCTCAGTGGTAGTCAACCC | (Designed based on common sequences) |
| Isg15 | Mouse | CATCCTGGTGAGGAACGAAAGG | CTCAGCCAGAACTGGTCTTCGT | [12] |
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
Data Interpretation and Expected Results
Table 2: Summary of Expected Outcomes
| Assay | Parameter | Expected Outcome with 8-(Allyloxy)guanosine | Interpretation |
| Cytotoxicity Assay | CC50 | High value (low toxicity) | The compound is safe for use in cell culture at effective concentrations. |
| Plaque Reduction Assay | EC50 | Low value (high potency) | The compound effectively inhibits viral replication. |
| ELISA | IFN-α concentration | Dose-dependent increase | Confirms activation of the TLR7 pathway and production of type I interferons. |
| qRT-PCR | ISG mRNA levels | Dose-dependent increase | Demonstrates the induction of an antiviral state in the host cells. |
A successful antiviral response induced by 8-(Allyloxy)guanosine will be characterized by a low EC50 value and a high CC50 value, resulting in a high selectivity index (SI = CC50/EC50). Furthermore, a dose-dependent increase in IFN-α and ISG expression will confirm the mechanism of action through TLR7 stimulation.
References
-
ISG15 Modulates Type I Interferon Signaling and the Antiviral Response during Hepatitis E Virus Replication. (2017). Journal of Virology. [Link]
-
8-(Allyloxy)guanosine. SJZ Chem-Pharm Co., Ltd.. [Link]
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8-(Allyloxy)guanosine. CORTEX BIOCHEM. [Link]
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In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2023). protocols.io. [Link]
-
Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022). Bio-protocol. [Link]
-
8-(Allyloxy)guanosine. AdooQ BioScience. [Link]
-
Expression level of interferon-stimulated genes PKR, OAS1, MX1, and ISG15 in peripheral blood mononuclear cells of COVID-19 patients: A retrospective study. (2024). Journal of Acute Disease. [Link]
-
Supplementary Materials and Methods Table S1. List of the primer sequences used for qRT-PCR analysis of specific genes. [No specific source name available]. [Link]
-
IBT Bioservices Guide to In Vitro Antiviral Testing. IBT Bioservices. [Link]
-
Activation of Oas1a gene expression by type I IFN requires both STAT1 and STAT2 while only STAT2 is required for Oas1b activation. (2009). Virology Journal. [Link]
-
Guanosine and its modified derivatives are endogenous ligands for TLR7. (2015). International Immunology. [Link]
-
Antiviral assay. Bio-protocol. [Link]
-
Table S1. Primer sequences used in qRT-PCR analysis. [No specific source name available]. [Link]
-
List of mouse-specific primers used for qRT-PCR analysis. PLOS ONE. [Link]
-
Additional file 1. List of gene-specific primers used in qRT-PCR. [No specific source name available]. [Link]
-
Primers - Mouse qRT-PCR. Feinberg School of Medicine. [Link]
-
Isg15 Mouse qPCR Primer Pair (NM_015783). OriGene Technologies. [Link]
-
Guanosine and its modified derivatives are endogenous ligands for TLR7. (2015). International Immunology. [Link]
-
Guanosine and its modified derivatives are endogenous ligands for TLR7. (2015). [No specific source name available]. [Link]
-
Structural analysis reveals TLR7 dynamics underlying antagonism. (2020). Nature Communications. [Link]
-
Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8. (2005). The Journal of Immunology. [Link]
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- 3. researchgate.net [researchgate.net]
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- 5. 8-(Allyloxy)guanosine | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]
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- 8. ISG15 Modulates Type I Interferon Signaling and the Antiviral Response during Hepatitis E Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Activation of Oas1a gene expression by type I IFN requires both STAT1 and STAT2 while only STAT2 is required for Oas1b activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
Application Notes & Protocols: 8-(Allyloxy)guanosine as a Putative Toll-like Receptor 7 Agonist
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Immunostimulatory Potential of 8-Substituted Guanosine Analogs
Guanosine and its derivatives are pivotal players in a myriad of cellular processes. Beyond their fundamental roles in nucleic acid structure and energy metabolism, certain modified guanosine analogs have emerged as potent modulators of the innate immune system.[1][2] A significant class of these molecules are 8-substituted guanosine analogs, which have been identified as agonists of Toll-like Receptor 7 (TLR7).[3][4] TLR7, an endosomal receptor, plays a crucial role in antiviral immunity by recognizing single-stranded RNA viruses.[1][2] Its activation triggers a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, mounting a robust innate immune response.[1][3]
While a variety of 8-substituted guanosines, such as 8-bromoguanosine and 8-oxoguanosine, have been investigated for their biological activities, the specific analog 8-(Allyloxy)guanosine is not well-documented in the existing scientific literature. However, based on the established structure-activity relationships of other 8-substituted guanosines, it is plausible to hypothesize that 8-(Allyloxy)guanosine could also function as a TLR7 agonist. The allyloxy group at the 8-position may confer unique properties, such as altered binding affinity or metabolic stability.
This guide provides a comprehensive framework for the synthesis, characterization, and validation of 8-(Allyloxy)guanosine as a molecular probe and potential TLR7 agonist. The protocols and methodologies described herein are based on established procedures for similar guanosine analogs and are designed to provide a robust starting point for researchers interested in exploring the immunomodulatory potential of this novel compound.
Proposed Synthesis of 8-(Allyloxy)guanosine
The synthesis of 8-(Allyloxy)guanosine can be approached by leveraging established methods for the modification of the guanine nucleus. A common starting material for the synthesis of 8-substituted guanosine analogs is 8-bromoguanosine, which can be prepared from guanosine. The subsequent nucleophilic substitution of the bromide with an allyloxy group would yield the desired product.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for 8-(Allyloxy)guanosine.
Protocol: Synthesis of 8-(Allyloxy)guanosine
Materials:
-
Guanosine
-
N-Bromosuccinimide (NBS)
-
Allyl alcohol
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Protecting agents for ribose hydroxyls (e.g., TBDMSCl)
-
Deprotecting agents (e.g., TBAF)
-
Standard laboratory glassware and purification equipment (chromatography)
Procedure:
-
Bromination of Guanosine: Synthesize 8-bromoguanosine from guanosine using a suitable brominating agent like N-Bromosuccinimide in a polar aprotic solvent.
-
Protection of Ribose Hydroxyls: Protect the hydroxyl groups of the ribose moiety of 8-bromoguanosine to prevent side reactions. This can be achieved using standard protecting groups such as tert-butyldimethylsilyl (TBDMS).
-
Nucleophilic Substitution: In an inert atmosphere, dissolve the protected 8-bromoguanosine in anhydrous DMF. Add sodium hydride to a solution of allyl alcohol to generate the corresponding alkoxide. Slowly add the alkoxide solution to the protected 8-bromoguanosine solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Deprotection: Once the reaction is complete, quench the reaction and remove the protecting groups from the ribose moiety using a suitable deprotecting agent like tetrabutylammonium fluoride (TBAF).
-
Purification: Purify the crude product using column chromatography to obtain pure 8-(Allyloxy)guanosine.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mechanism of Action: TLR7 Activation by Guanosine Analogs
Guanosine analog-mediated activation of TLR7 initiates a well-defined intracellular signaling pathway. Upon binding of the agonist to TLR7 in the endosome, the receptor dimerizes and recruits the adaptor protein MyD88. This leads to the formation of a complex with IRAK4, IRAK1, and TRAF6, which ultimately activates the transcription factors NF-κB and IRF7. NF-κB activation results in the expression of pro-inflammatory cytokines, while IRF7 activation leads to the production of type I interferons.[1]
TLR7 Signaling Pathway Diagram
Sources
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- 2. Latest Advances in Small Molecule TLR 7/8 Agonist Drug Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Toll-like receptor 7/8 agonist stimulation rapidly skews the antibody repertoire of B cells in non-human primates [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 8-(Allyloxy)guanosine: A Guide to Dissolution and Storage
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution and storage of 8-(Allyloxy)guanosine. As a critical guanosine analog in various research applications, including the development of antiviral agents and probes for studying nucleic acid structure and function, ensuring its integrity in solution is paramount for reproducible and reliable experimental outcomes.[1][2][3][4] This guide synthesizes chemical property data, empirical evidence from related compounds, and established biochemical practices to present a robust protocol. We will delve into the rationale behind solvent selection, stock solution preparation, and long-term storage conditions to maintain the compound's stability and efficacy.
Introduction to 8-(Allyloxy)guanosine
8-(Allyloxy)guanosine is a modified nucleoside, a derivative of guanosine with an allyloxy group at the 8-position of the purine ring. This modification can impart unique chemical and biological properties, making it a valuable tool in biochemical and pharmacological research. Modifications at the 8-position of guanosine are known to influence the conformation of the nucleoside, which can be leveraged in the study of G-quadruplexes and other nucleic acid structures.[5] The stability and solubility of such analogs are critical parameters that dictate their utility in experimental settings. Improper handling can lead to degradation, such as hydrolysis of the allyloxy group, compromising the integrity of the molecule and the validity of the research.[6][7][8]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 8-(Allyloxy)guanosine is fundamental to developing appropriate handling protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₇N₅O₆ | [9][10] |
| Molecular Weight | 339.3 g/mol | [9][10] |
| Appearance | Off-White Solid | [10] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) | [9][10] |
| Shelf Life | 1095 days (approximately 3 years) | [9] |
Dissolution Protocol: Preparing Stock Solutions
The limited aqueous solubility of many guanosine analogs necessitates the use of organic solvents for preparing concentrated stock solutions.[11] Based on available data, DMSO is the recommended solvent for 8-(Allyloxy)guanosine due to its high solubilizing power for this class of compounds and its compatibility with many biological assays when diluted.[9][10][11]
Materials
-
8-(Allyloxy)guanosine solid
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Step-by-Step Protocol for Preparing a 10 mM DMSO Stock Solution
-
Pre-weighing Calculation: Determine the required mass of 8-(Allyloxy)guanosine for your desired stock concentration and volume. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 x 10⁻³ L * 339.3 g/mol * 1000 mg/g = 3.393 mg
-
-
Aliquot the Compound: Carefully weigh the calculated amount of 8-(Allyloxy)guanosine solid in a sterile microcentrifuge tube. It is advisable to handle the solid in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][13][14][15][16]
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the solid.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Visual Inspection: Visually inspect the solution to ensure there are no undissolved particulates. The solution should be clear.
-
Aliquoting for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free tubes.
Preparation of Aqueous Working Solutions
For most biological applications, the DMSO stock solution will need to be diluted into an aqueous buffer. Guanosine and its analogs have limited solubility in aqueous solutions.[11] Therefore, it is crucial to first dissolve the compound in DMSO before diluting.[11]
Protocol:
-
Determine the final desired concentration of 8-(Allyloxy)guanosine in your aqueous buffer.
-
Calculate the volume of the DMSO stock solution needed. It is critical to ensure the final concentration of DMSO in the aqueous solution is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5-1%).
-
Add the calculated volume of the DMSO stock solution to your aqueous buffer and mix thoroughly by pipetting or gentle vortexing.
-
Important: Do not store aqueous solutions of 8-(Allyloxy)guanosine for extended periods. It is recommended to prepare fresh aqueous working solutions for each experiment.[11]
Storage and Stability
Proper storage is crucial for maintaining the long-term integrity of 8-(Allyloxy)guanosine in both solid and solution forms.
Solid Compound
-
Temperature: Store the solid compound at -20°C for long-term stability.[11] For shorter periods, storage at 2-8°C is also acceptable.
-
Atmosphere: The container should be tightly sealed to protect it from moisture, as guanosine derivatives can be hygroscopic.
-
Light: Protect from light.[14]
DMSO Stock Solutions
-
Temperature: Store the DMSO stock solution aliquots at -20°C.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles by preparing single-use aliquots.
-
Stability: When stored properly at -20°C, the DMSO stock solution should be stable for at least 6 months.
Potential for Degradation
The allyloxy group, an ether linkage, is generally stable but can be susceptible to cleavage under strongly acidic conditions.[17][18][19] It is therefore imperative to avoid acidic environments during storage and in experimental buffers unless specifically required by the protocol. The stability of guanosine analogs in solution can be a concern; for example, some analogs have been shown to be unstable in solution.[20]
Safety and Handling Precautions
As with any laboratory chemical, proper safety protocols must be followed when handling 8-(Allyloxy)guanosine.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[12][13][14][15][16]
-
Inhalation: Avoid inhaling the dust of the solid compound. Handle in a well-ventilated area or a chemical fume hood.
-
Contact: Avoid contact with skin and eyes.[12] In case of contact, rinse thoroughly with water.
-
General Hygiene: Wash hands thoroughly after handling the compound.[13][14][15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Workflow Visualization
The following diagram illustrates the recommended workflow for preparing a stock solution of 8-(Allyloxy)guanosine.
Sources
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- 3. Guanosine analogues as anti-herpesvirus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 5. Effects of 8-methylguanine on structure, stability and kinetics of formation of tetramolecular quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hydrolysis | Research Starters | EBSCO Research [ebsco.com]
- 8. EP0024770A1 - Hydrolysis of allyl ethers and ketones thus prepared - Google Patents [patents.google.com]
- 9. labsolu.ca [labsolu.ca]
- 10. 126138-81-6 CAS MSDS (8-(Allyloxy)guanosine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. lobachemie.com [lobachemie.com]
- 14. isotope.com [isotope.com]
- 15. fishersci.com [fishersci.com]
- 16. chemdmart.com [chemdmart.com]
- 17. Allyl Ethers [organic-chemistry.org]
- 18. Ether cleavage - Wikipedia [en.wikipedia.org]
- 19. longdom.org [longdom.org]
- 20. Novel Use of a Guanosine Prodrug Approach To Convert 2′,3′-Didehydro-2′,3′-Dideoxyguanosine into a Viable Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Synthetic Strategies for 8-Substituted Guanosine Analogs: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanosine analogs substituted at the C8-position represent a pivotal class of molecules in medicinal chemistry and chemical biology. Their diverse biological activities, ranging from antiviral and anticancer properties to their roles as molecular probes and components of functional nucleic acids, have spurred the development of robust synthetic methodologies.[1][2][3] This guide provides a detailed overview of the principal synthetic routes to 8-substituted guanosine analogs, with a focus on practical, field-proven protocols. We delve into the mechanistic underpinnings of key reactions, including palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings, as well as nucleophilic aromatic substitution and direct C-H functionalization. Each section is designed to offer researchers the necessary insights to not only replicate these methods but also to rationally adapt them for the synthesis of novel derivatives.
Introduction: The Significance of the C8-Position
The C8-position of the purine ring in guanosine is a prime target for chemical modification.[4][5] Unlike other positions on the guanine base, the C8-carbon is relatively susceptible to both electrophilic and nucleophilic attack, making it a versatile handle for introducing a wide array of functional groups.[4][5] This has enabled the synthesis of analogs with tailored properties, including enhanced therapeutic efficacy, improved pharmacokinetic profiles, and novel biochemical functions. The ability to install diverse substituents at this position has been instrumental in structure-activity relationship (SAR) studies, contributing significantly to the design of new therapeutic agents.[2][6]
Core Synthetic Strategies
The synthesis of 8-substituted guanosine analogs predominantly relies on a few key strategies. The choice of method is often dictated by the desired substituent and the available starting materials. A common and versatile approach involves the use of an 8-halogenated guanosine derivative as a scaffold for introducing various functionalities via cross-coupling reactions.[1]
Preparation of 8-Halogenated Guanosine Precursors
A crucial first step in many synthetic routes is the halogenation of guanosine at the C8-position. 8-Bromoguanosine is a particularly common and useful intermediate due to its stability and reactivity in subsequent cross-coupling reactions.
Protocol 1: Synthesis of 8-Bromoguanosine
This protocol outlines the direct bromination of guanosine.
Materials:
-
Guanosine
-
Bromine (Br₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium acetate (NaOAc)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Dissolve guanosine in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium acetate to the solution.
-
Slowly add a solution of bromine in DMF to the reaction mixture at room temperature.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography on silica gel (eluting with a gradient of DCM/MeOH) to afford 8-bromoguanosine.
Causality and Insights: The use of DMF as a solvent facilitates the dissolution of guanosine. Sodium acetate acts as a base to neutralize the HBr formed during the reaction, preventing potential acid-catalyzed side reactions. Careful monitoring of the reaction is crucial to avoid over-bromination or degradation of the product.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura, Stille, and Sonogashira reactions are widely employed for the synthesis of 8-substituted guanosine analogs, starting from 8-bromoguanosine.
The Suzuki-Miyaura coupling is a versatile method for introducing aryl and vinyl substituents.[7] It involves the reaction of 8-bromoguanosine with a boronic acid or ester in the presence of a palladium catalyst and a base.[8] A significant advantage of this method is the commercial availability of a wide range of boronic acids and the relatively mild reaction conditions.[8]
Protocol 2: Synthesis of 8-Phenylguanosine via Suzuki-Miyaura Coupling
This protocol details the synthesis of an 8-aryl guanosine analog.[9]
Materials:
-
8-Bromoguanosine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture or DMF)
Procedure:
-
To a reaction vessel, add 8-bromoguanosine, phenylboronic acid, the palladium catalyst, and the base.
-
If using Pd(OAc)₂, add the phosphine ligand.
-
Purge the vessel with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the degassed solvent to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 8-phenylguanosine.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields (%) | Reference |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 70-90 | [1] |
| Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 100 | 75-95 | [10] |
| Na₂PdCl₄ / TPPTS | K₂CO₃ | Water | 80 | 60-85 | [9][11] |
Causality and Insights: The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency. For instance, the use of water-soluble ligands like TPPTS allows the reaction to be performed in aqueous media, which can be advantageous for unprotected nucleotides.[9][11] The base is crucial for the transmetalation step in the catalytic cycle.[8]
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for synthesizing 8-aryl-guanosine analogs via Suzuki-Miyaura coupling.
The Stille coupling utilizes organostannane reagents to introduce a variety of groups, including alkyl, alkenyl, aryl, and alkynyl substituents.[12][13][14] While powerful, a significant drawback is the toxicity of the tin reagents and byproducts.[14]
Protocol 3: Synthesis of an 8-Alkynylguanosine Analog via Stille Coupling
Materials:
-
8-Bromoguanosine
-
Alkynylstannane (e.g., tributyl(phenylethynyl)stannane)
-
Pd(PPh₃)₄
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)
-
Copper(I) iodide (CuI) (optional, as a co-catalyst)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 8-bromoguanosine and the alkynylstannane in the solvent.
-
Add the palladium catalyst and CuI (if used).
-
Heat the mixture to 80-110 °C for 6-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic phase with a saturated aqueous solution of potassium fluoride (to remove tin byproducts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the 8-alkynylguanosine analog.
Causality and Insights: The Stille reaction is often tolerant of a wide range of functional groups.[15] The addition of CuI can sometimes accelerate the reaction rate. The fluoride wash is a critical step for the removal of toxic tin residues.
The Sonogashira coupling is a highly efficient method for the synthesis of 8-alkynyl guanosine analogs.[16][17] It involves the coupling of 8-bromoguanosine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base.[16][17]
Protocol 4: Synthesis of an 8-Alkynylguanosine via Sonogashira Coupling
Materials:
-
8-Bromoguanosine
-
Terminal alkyne (e.g., phenylacetylene)
-
Pd(PPh₃)₄
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Anhydrous and degassed solvent (e.g., DMF or THF)
Procedure:
-
To a solution of 8-bromoguanosine in the chosen solvent, add the terminal alkyne, the base, CuI, and the palladium catalyst under an inert atmosphere.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in a mixture of chloroform and methanol and wash with a saturated aqueous solution of EDTA to chelate and remove copper salts.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography to yield the 8-alkynylguanosine.
Catalytic Cycle of Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution can be employed to introduce nitrogen, oxygen, and sulfur nucleophiles at the C8-position, typically starting from 8-bromoguanosine. The electron-withdrawing nature of the purine ring system facilitates this reaction.
Protocol 5: Synthesis of 8-Aminoguanosine
Materials:
-
8-Bromoguanosine
-
Ammonia (aqueous solution or gas) or an amine
-
Solvent (e.g., water, ethanol, or DMF)
-
Sealed reaction vessel (if using gaseous ammonia or volatile amines)
Procedure:
-
Dissolve 8-bromoguanosine in the chosen solvent in a pressure-rated reaction vessel.
-
Add the amine or saturate the solution with ammonia gas.
-
Seal the vessel and heat to 100-150 °C for 12-48 hours.
-
Cool the reaction mixture to room temperature and carefully vent the vessel.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford 8-aminoguanosine.
Causality and Insights: This method is straightforward for introducing simple amino groups. For more complex amines, higher temperatures and longer reaction times may be necessary. The use of a sealed vessel is critical when working with volatile reagents to maintain the necessary concentration and pressure.
Direct C-H Functionalization
More recently, direct C-H functionalization has emerged as an atom-economical and efficient strategy for the synthesis of 8-substituted guanosine analogs. This approach avoids the pre-functionalization step of halogenation.
Protocol 6: Direct C-H Arylation of Guanosine
Materials:
-
Guanosine
-
Aryl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., a bulky phosphine or N-heterocyclic carbene ligand)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., DMA or toluene)
Procedure:
-
Combine guanosine, the aryl halide, palladium catalyst, ligand, and base in a reaction vessel.
-
Add the solvent under an inert atmosphere.
-
Heat the reaction mixture to 110-150 °C for 12-24 hours.
-
Cool the reaction, dilute with an appropriate solvent, and filter to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Causality and Insights: Direct C-H functionalization is a rapidly evolving field. The success of this reaction is highly dependent on the choice of catalyst and ligand, which are crucial for achieving high regioselectivity at the C8-position. This method offers a more sustainable route by reducing the number of synthetic steps.
Protecting Group Strategies
For the synthesis of more complex analogs, especially those involving modifications to the ribose moiety, the use of protecting groups is often necessary to ensure regioselectivity and prevent unwanted side reactions.[18][19][20][21]
Common Protecting Groups for Guanosine:
-
Ribose Hydroxyls (2', 3', 5'-OH): Silyl ethers (e.g., TBDMS, TIPS), acetals (e.g., acetonide), and trityl ethers (e.g., DMT for the 5'-OH) are commonly used.[18]
-
Guanine Moiety (N²-amino and O⁶-lactam): Acyl groups (e.g., isobutyryl) are often used for the N²-amino group, while the O⁶ can be protected with groups like diphenylcarbamoyl or p-nitrophenylethyl.
The selection of protecting groups should be guided by their stability to the reaction conditions for C8-modification and the ease of their subsequent removal.
Conclusion
The synthesis of 8-substituted guanosine analogs is a dynamic and enabling field in medicinal chemistry. The methodologies outlined in this guide, from classical cross-coupling reactions to modern direct C-H functionalization, provide a robust toolkit for researchers. A thorough understanding of the underlying principles and careful optimization of reaction conditions are paramount to the successful synthesis of these valuable compounds. As new catalytic systems and synthetic strategies continue to emerge, the possibilities for creating novel guanosine-based therapeutics and molecular tools will undoubtedly expand.
References
-
Collier, A., & Wagner, G. (2006). A facile two-step synthesis of 8-arylated guanosine mono- and triphosphates (8-aryl GXPs). Organic & Biomolecular Chemistry, 4(24), 4443–4449. [Link]
-
Hřebabecký, H., & Holý, A. (2001). Synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs. Alkylation of 8-substituted purine bases. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1103–1106. [Link]
-
Arote, N. D., et al. (2024). Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. Molecules, 29(8), 1815. [Link]
-
Li, Y., et al. (2024). Late-stage guanine C8–H alkylation of nucleosides, nucleotides, and oligonucleotides via photo-mediated Minisci reaction. Nature Communications, 15(1), 2568. [Link]
-
Manderville, R. A., et al. (2010). Postsynthetic Guanine Arylation of DNA by Suzuki−Miyaura Cross-Coupling. Journal of the American Chemical Society, 132(41), 14454–14456. [Link]
-
Grøtli, M., et al. (1997). Protection of the guanine residue during synthesis of 2′-O-alkylguanosine derivatives. Journal of the Chemical Society, Perkin Transactions 1, (19), 2779-2788. [Link]
-
Lee, V., et al. (2004). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Lee, J., et al. (2010). Synthesis of 8-Substituted Guanosine Derivatives. Bulletin of the Korean Chemical Society, 31(10), 3024-3026. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 8-Substituted guanosine and 2'-deoxyguanosine derivatives as potential inducers of the differentiation of Friend erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Late-stage guanine C8–H alkylation of nucleosides, nucleotides, and oligonucleotides via photo-mediated Minisci reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 8-Substituted guanosine and 2'-deoxyguanosine derivatives as potential inducers of the differentiation of Friend erythroleukemia cells. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. A facile two-step synthesis of 8-arylated guanosine mono- and triphosphates (8-aryl GXPs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scilit.com [scilit.com]
- 12. Stille Coupling [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. organic-chemistry.org [organic-chemistry.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of 2'-O-methoxyethylguanosine using a novel silicon-based protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protection of the guanine residue during synthesis of 2′-O-alkylguanosine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 8-(Allyloxy)guanosine
Welcome to the technical support center for handling purine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven solutions for improving the solubility of 8-(Allyloxy)guanosine in experimental settings. As Senior Application Scientists, we understand that overcoming solubility challenges is a critical first step to generating reliable and reproducible data. This resource combines troubleshooting guides and frequently asked questions (FAQs) to directly address the issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why does my 8-(Allyloxy)guanosine exhibit poor solubility in aqueous buffers?
A1: The limited aqueous solubility of 8-(Allyloxy)guanosine is fundamentally linked to its molecular structure, which it shares with its parent nucleoside, guanosine. The core purine ring system is largely hydrophobic and planar, leading to strong intermolecular interactions (π-stacking) in the solid state. These forces require significant energy to overcome for the molecule to dissolve.
Like guanine, guanosine and its derivatives are notoriously insoluble in neutral aqueous solutions[1][2]. The addition of the allyloxy group at the 8-position can further influence its solubility profile, but the underlying challenge of the purine core remains. Dissolution is often an entropy-driven process, and the ordered structure of water molecules around a hydrophobic solute is entropically unfavorable, thus limiting solubility.
Q2: What is the recommended starting solvent for preparing a stock solution of 8-(Allyloxy)guanosine?
A2: Based on supplier data and the known chemistry of guanosine analogs, the recommended starting solvents are high-purity, anhydrous aprotic polar solvents.[3][4]
-
Dimethyl Sulfoxide (DMSO): This is the most common and effective choice for creating highly concentrated stock solutions of purine derivatives.[5][6][7][8] Its strong hydrogen bond accepting character and high polarity effectively disrupt the crystal lattice of the compound.
-
Dimethylformamide (DMF): This is another suitable option with similar properties to DMSO.[3][4]
For optimal results, always use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of hygroscopic compounds.[6][7][9] We recommend preparing a high-concentration stock solution (e.g., 50-100 mM) in 100% DMSO, which can then be serially diluted for your experiments.
Q3: My 8-(Allyloxy)guanosine precipitates when I dilute my DMSO stock into my aqueous experimental buffer. What's happening and how can I fix it?
A3: This is the most common solubility issue researchers face and it's called "solvent-shifting precipitation." When the high-concentration DMSO stock is introduced into an aqueous environment, the DMSO concentration rapidly drops. The buffer becomes the primary solvent, and if the final concentration of your compound exceeds its solubility limit in that aqueous medium, it will precipitate out of the solution.[10]
Here are several strategies to prevent this:
-
Lower the Final Concentration: The simplest solution is to ensure your final working concentration is below the compound's aqueous solubility limit.
-
Optimize the Dilution Process: Do not add the DMSO stock directly to the full volume of buffer. Instead, add the stock solution to a small volume of buffer or vortexing buffer to promote rapid mixing and prevent localized high concentrations that trigger precipitation.[10]
-
Use an Intermediate Co-solvent Dilution: Prepare an intermediate dilution of your DMSO stock in a co-solvent system like Polyethylene Glycol (PEG) or Ethanol before the final dilution into the aqueous buffer. This creates a more gradual change in solvent polarity.
-
Increase Final DMSO Concentration: While keeping it non-toxic to your system, a slightly higher final DMSO percentage (e.g., 0.5% instead of 0.1%) can sometimes be sufficient to maintain solubility. Always run a vehicle control to account for any effects of the solvent on your experiment.[10]
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: The cytotoxicity of DMSO is highly dependent on the specific cell line and the duration of exposure. As a general guideline, most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxic effects.[10] However, some sensitive cell lines may show stress or differentiation at concentrations as low as 0.1%.[10]
It is imperative to perform a solvent toxicity control experiment. This involves treating your cells with the highest concentration of DMSO that will be used in your experiment (without the compound) to ensure the observed effects are due to your compound and not the solvent.
Q5: Can I use pH adjustment to improve the solubility of 8-(Allyloxy)guanosine?
A5: Yes, pH manipulation is a powerful technique for dissolving purine derivatives. The guanine moiety contains both acidic and basic functional groups, making its solubility highly pH-dependent. Guanine itself is insoluble at neutral pH but dissolves in extremely acidic or alkaline conditions.[1][11] This is because at these pH extremes, the molecule becomes ionized (protonated at low pH, deprotonated at high pH), and the resulting salt form has much greater aqueous solubility.
You can prepare a stock solution in a dilute acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH or 10% Ammonia solution) solution and then carefully neutralize it by diluting it into your buffered experimental medium.[8][12] Be aware that the compound may precipitate if the pH returns to neutral and the concentration is too high. This method is particularly useful when organic solvents must be avoided.
Troubleshooting Guide: Common Solubility Issues
This section provides a structured approach to resolving specific problems you may encounter.
Issue 1: The compound does not dissolve even in 100% DMSO.
-
Possible Cause 1: Insufficient Solvent Volume. You may be attempting to create a solution that is far beyond the compound's maximum solubility.
-
Solution: Try reducing the amount of compound or increasing the volume of DMSO. Refer to the solubility data table below for guidance.
-
-
Possible Cause 2: Water Contamination. DMSO is hygroscopic and can absorb moisture from the air, which will reduce its solvating power for hydrophobic compounds.[6][7]
-
Solution: Use a fresh, sealed bottle of anhydrous or high-purity DMSO.
-
-
Possible Cause 3: Insufficient Energy Input. The dissolution process may be slow and require energy to break the crystal lattice.
Issue 2: The prepared aqueous solution is not stable and precipitates over time.
-
Possible Cause 1: Supersaturated Solution. You may have created a temporary supersaturated solution, especially if heat was used for dissolution. As it cools to room temperature, the compound crashes out.
-
Possible Cause 2: pH Shift. The pH of your buffered solution may have changed over time (e.g., due to CO2 absorption from the air), shifting it to a range where the compound is less soluble.
-
Solution: Re-verify the pH of your final solution. Ensure your buffer has sufficient capacity to resist pH changes.
-
Data Summary Table
| Compound | Solvent | Reported Solubility | Source |
| 8-(Allyloxy)guanosine | Dimethyl Sulfoxide (DMSO) | Soluble | [3][4] |
| 8-(Allyloxy)guanosine | Dimethylformamide (DMF) | Soluble | [3][4] |
| Guanosine | DMSO | ~30 mg/mL | [5] |
| Guanosine | DMSO | ≥ 75 mg/mL | [9] |
| Guanosine | Water | ~0.7 mg/mL (Slightly Soluble) | [14][15] |
| Guanosine | Ethanol | Insoluble | [6] |
| 8-Hydroxyguanosine | DMSO | ~12 mg/mL | [8] |
| 8-Hydroxyguanosine | 0.1 M HCl | ~10 mg/mL | [8] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of 8-(Allyloxy)guanosine for serial dilution.
Methodology:
-
Weigh Compound: Accurately weigh the desired amount of 8-(Allyloxy)guanosine powder (MW: 339.3 g/mol ) in a sterile microcentrifuge tube or glass vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 50 mM).
-
Promote Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid does not fully dissolve, use a sonicator bath for 5-10 minutes. Gentle warming (up to 40°C) can be applied if necessary.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter before storing.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Diagram: Recommended Workflow for Solubilization
Caption: Workflow for preparing 8-(Allyloxy)guanosine solutions.
Diagram: Troubleshooting Precipitation During Dilution
Caption: Decision tree for troubleshooting precipitation issues.
References
-
pH variations enable guanine crystal formation within iridosomes. National Institutes of Health (NIH). [Link]
-
Guanine Crystal Formation at Physiological pH. National Institutes of Health (NIH). [Link]
-
How can I dissolve guanosine to use it in cell culture? ResearchGate. [Link]
-
Puzzling Aqueous Solubility of Guanine Obscured by the Formation of Nanoparticles | Request PDF. ResearchGate. [Link]
-
Puzzling Aqueous Solubility of Guanine Obscured by the Formation of Nanoparticles. ACS Publications. [Link]
-
How to dissolve guanine, cytosine and adenine for cell culture? ResearchGate. [Link]
-
Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis. ACS Publications. [Link]
-
Guanosine | C10H13N5O5 | CID 135398635. PubChem - National Institutes of Health (NIH). [Link]
-
Chemical Properties of Guanosine (CAS 118-00-3). Cheméo. [Link]
-
Aqueous methods for the preparation of 5'-substituted guanosine derivatives. PubMed - National Institutes of Health (NIH). [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. DelveInsight. [Link]
-
Aqueous and cosolvent solubility data for drug-like organic compounds. National Institutes of Health (NIH). [Link]
-
Guanosine. Wikipedia. [Link]
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- 2. Guanine Crystal Formation at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. 126138-81-6 CAS MSDS (8-(Allyloxy)guanosine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Guanosine | C10H13N5O5 | CID 135398635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Guanosine - Wikipedia [en.wikipedia.org]
stability of 8-(Allyloxy)guanosine in different buffer solutions
Welcome to the technical support center for 8-(Allyloxy)guanosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the handling and stability of 8-(Allyloxy)guanosine in experimental settings. Our goal is to empower you with the scientific rationale behind best practices to ensure the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of 8-(Allyloxy)guanosine.
Q1: What are the recommended solvents for dissolving 8-(Allyloxy)guanosine?
A1: 8-(Allyloxy)guanosine is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)[1][2]. For aqueous applications, it is sparingly soluble. The recommended procedure is to first prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer of your choice to the final working concentration[3]. We advise against storing aqueous solutions for extended periods; fresh dilutions are always preferable[3].
Q2: What are the optimal long-term storage conditions for 8-(Allyloxy)guanosine?
A2: For long-term stability, solid 8-(Allyloxy)guanosine should be stored at -20°C in a tightly sealed container, protected from moisture. Stock solutions in anhydrous DMSO or DMF can also be stored at -20°C. To minimize freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.
Q3: Is 8-(Allyloxy)guanosine stable in aqueous buffer solutions?
A3: The stability of 8-(Allyloxy)guanosine in aqueous solutions is highly dependent on the pH of the buffer[4]. Like many 8-substituted guanosine derivatives, it is susceptible to degradation under both acidic and alkaline conditions. Optimal stability is generally found in the neutral pH range (approximately 6.8-7.4)[5]. For sensitive experiments, it is crucial to perform stability studies under your specific experimental conditions.
Q4: What are the likely degradation pathways for 8-(Allyloxy)guanosine?
A4: Based on studies of analogous 8-substituted guanosine compounds, two primary degradation pathways are anticipated:
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 6), the N-glycosidic bond is susceptible to cleavage, which would release the guanine base modified at the 8-position and the ribose sugar[4].
-
Alkaline-Mediated Degradation: In mildly alkaline solutions, nucleophilic attack at the C-8 position can occur, potentially leading to the cleavage of the imidazole ring of the purine structure[4]. Additionally, some 8-substituted guanosines are prone to aerial oxidation under alkaline conditions[6][7].
It is also possible for the allyloxy ether linkage to undergo cleavage under harsh conditions, though the N-glycosidic bond is typically more labile.
Section 2: Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments with 8-(Allyloxy)guanosine.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of 8-(Allyloxy)guanosine in your experimental buffer. | Verify the pH of your buffer. If it is outside the neutral range, consider adjusting it or using a different buffer system. Perform a time-course experiment using HPLC or LC-MS to assess the stability of your compound under your specific experimental conditions (see Section 3 for a protocol). |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | The new peaks are likely degradation products. | Based on the expected degradation pathways, potential degradation products could include 8-allyloxyguanine, guanine, or products of imidazole ring opening. To confirm, you can perform a forced degradation study (see Section 3) to intentionally generate these products and compare their retention times and mass spectra to the unknown peaks in your sample. |
| Precipitation of the compound upon dilution into aqueous buffer. | The concentration of 8-(Allyloxy)guanosine exceeds its solubility limit in the final buffer. | Ensure the final concentration of DMSO (or other organic solvent) is sufficient to maintain solubility, but low enough not to interfere with your experiment. You may need to optimize the balance between compound concentration and solvent percentage. Gentle warming and vortexing can aid dissolution, but be mindful of potential temperature-induced degradation. |
| Gradual color change of the solution over time. | This may indicate oxidative degradation of the compound. | Prepare fresh solutions before each experiment. If you suspect oxidation, consider de-gassing your buffers and working under an inert atmosphere (e.g., nitrogen or argon). The inclusion of antioxidants could be explored, but their compatibility with your experimental system must be validated. |
Section 3: Experimental Protocols
This section provides detailed methodologies for assessing the stability of 8-(Allyloxy)guanosine.
Forced Degradation Study Protocol
A forced degradation study is essential for identifying potential degradation products and understanding the stability profile of 8-(Allyloxy)guanosine[8]. This information is critical for developing stability-indicating analytical methods.
Objective: To intentionally degrade 8-(Allyloxy)guanosine under various stress conditions to identify its degradation pathways and products.
Materials:
-
8-(Allyloxy)guanosine
-
DMSO (anhydrous)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HPLC or LC-MS system with a C18 reverse-phase column
-
HPLC-grade acetonitrile and water
-
Formic acid or ammonium acetate (for mobile phase)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 8-(Allyloxy)guanosine in DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 100 µL of the stock solution with 900 µL of 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Prepare a solution of 8-(Allyloxy)guanosine in PBS, pH 7.4 at a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Control: Prepare a solution of 8-(Allyloxy)guanosine in PBS, pH 7.4 at a final concentration of 100 µg/mL. Store at 4°C, protected from light.
-
-
Sample Analysis: Analyze all samples at each time point by HPLC or LC-MS.
Data Analysis:
-
Monitor the decrease in the peak area of the parent 8-(Allyloxy)guanosine peak over time.
-
Observe the formation and increase of new peaks, which represent degradation products.
-
If using LC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
Stability Assessment in Different Buffer Solutions
Objective: To determine the stability of 8-(Allyloxy)guanosine in commonly used biological buffers at different pH values.
Materials:
-
8-(Allyloxy)guanosine stock solution in DMSO (1 mg/mL)
-
Citrate buffer (pH 4.0)
-
Phosphate buffer (pH 7.0)
-
Tris buffer (pH 8.5)
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation: Dilute the 8-(Allyloxy)guanosine stock solution into each of the three buffer solutions to a final concentration of 50 µg/mL. Ensure the final DMSO concentration is low (e.g., <1%) and consistent across all samples.
-
Incubation: Incubate the solutions at a relevant experimental temperature (e.g., 37°C).
-
Time Points: Collect aliquots at 0, 1, 2, 4, 8, and 24 hours. Immediately quench any further degradation by freezing at -80°C or by immediate analysis.
-
Analysis: Analyze the samples by a validated HPLC or LC-MS method to quantify the remaining percentage of 8-(Allyloxy)guanosine.
Data Presentation:
The results can be summarized in a table for easy comparison:
| Buffer System | pH | Temperature (°C) | % Remaining after 8h | % Remaining after 24h |
| Citrate | 4.0 | 37 | ||
| Phosphate | 7.0 | 37 | ||
| Tris | 8.5 | 37 |
Section 4: Visualizations
Proposed Degradation Pathways
The following diagram illustrates the potential degradation pathways of 8-(Allyloxy)guanosine based on the known chemistry of related compounds.
Caption: Workflow for stability assessment of 8-(Allyloxy)guanosine.
References
- Vertex AI Search. (2026). 8-(Allyloxy)guanosine.
- bioRxiv. (2025).
- Novak, M., & Rangappa, K. S. (1992). Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines. Journal of the American Chemical Society, 114(4), 1433-1438.
- Johnson, F., Huang, C. Y., & Yu, P. L. (1994). Synthetic and Oxidative Studies on 8-(arylamino)-2'-deoxyguanosine and -Guanosine Derivatives. Environmental Health Perspectives, 102(Suppl 6), 143–149.
- Elsevier. (n.d.). Analytical Methods for Major and Modified Nucleosides - HPLC, GC, MS, NMR, UV and FT-IR, Volume 45A - 1st Edition.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- Radkov, A. (2022).
- ThaiScience. (n.d.). Development and validation of RP-HPLC method for analysis and stability study of 8-carboxyphenyl-2'- deoxyguanosine and 8.
- Coriolis Pharma. (n.d.).
- MedCrave online. (2016).
- ResearchGate. (2025).
- Johnson, F., Huang, C. Y., & Yu, P. L. (1994). Synthetic and oxidative studies on 8-(arylamino)-2'-deoxyguanosine and -guanosine derivatives. Environmental Health Perspectives, 102(Suppl 6), 143–149.
- Turesky, R. J., Rossi, S. C., & Vouros, P. (1996). Characterization of the alkaline degradation products of an oligodeoxynucleotide containing 8-oxo-7,8-dihydro-2'-deoxyguanosine by electrospray ionization mass spectrometry. Chemical Research in Toxicology, 9(8), 1313–1318.
- ChemicalBook. (n.d.). 126138-81-6(8-(Allyloxy)guanosine) Product Description.
- ACS Publications. (n.d.).
- PubChem - NIH. (n.d.).
- MDPI. (n.d.).
- Cayman Chemical. (2022).
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Deoxyguanosine, Guanine and Guanosine on BIST B+.
- PubMed Central. (n.d.). HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Guanosine.
- PubMed. (2021). Optimal pH 8.5 to 9 for the Hydrolysis of Vixotrigine and Other Basic Substrates of Carboxylesterase-1 in Human Liver Microsomes.
- ChemRxiv. (n.d.). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside.
- Wikipedia. (n.d.).
Sources
- 1. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A RP-HPLC method for the measurement of guanine, other purine bases and nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro degradation of guanosine 5'-diphosphate, 3'-diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic and oxidative studies on 8-(arylamino)-2'-deoxyguanosine and -guanosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic and oxidative studies on 8-(arylamino)-2'-deoxyguanosine and -guanosine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biochemical studies of various 8-substituted derivatives of guanosine 3',5'-cyclic phosphate, inosine 3',5'-cyclic phosphate, and xanthosine 3',5'-cyclic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
Technical Support Center: Troubleshooting Inconsistent Results in 8-(Allyloxy)guanosine Assays
Welcome to the technical support center for 8-(Allyloxy)guanosine assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the quantification and characterization of 8-(Allyloxy)guanosine. Inconsistent results can be a significant roadblock in research and development, and this resource aims to provide a structured, in-depth approach to troubleshooting, grounded in scientific principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses some of the most common initial questions and concerns regarding 8-(Allyloxy)guanosine assays.
Q1: What are the most common causes of variability in 8-(Allyloxy)guanosine assay results?
A1: The most frequent sources of error can be broadly categorized into three areas: sample and standard preparation, experimental technique, and instrument performance.[1] Specifically for 8-(Allyloxy)guanosine, its stability under certain conditions, such as pH and light exposure, can be a critical factor.
Q2: How should I properly store and handle my 8-(Allyloxy)guanosine compound?
A2: 8-(Allyloxy)guanosine, like many nucleoside analogs, should be stored in a cool, dark, and dry place to prevent degradation. For long-term storage, it is advisable to keep it at -20°C or below. When preparing stock solutions, use high-purity solvents and store aliquots at low temperatures to minimize freeze-thaw cycles.
Q3: What are the recommended assay methods for 8-(Allyloxy)guanosine?
A3: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection is a common and reliable method for the quantification of 8-(Allyloxy)guanosine.[2] Enzyme-Linked Immunosorbent Assays (ELISAs) can also be developed for high-throughput screening, but may be more susceptible to matrix effects and cross-reactivity.
Q4: Can the allyloxy group at the 8-position affect the compound's properties in an assay?
A4: Yes. The substituent at the 8-position of the guanine base can influence the conformation of the N-glycosidic bond, which may affect its interaction with antibodies or enzymes in biological assays.[3][4] The allyloxy group may also be susceptible to chemical modification under harsh assay conditions.
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, question-and-answer-based approach to specific problems you may encounter.
Issues with Standard Curve and Calibration
A reliable standard curve is the foundation of any quantitative assay. Problems here will invariably lead to inaccurate results.
Q: My standard curve has a low R-squared value (<0.99). What should I investigate?
A: A poor correlation coefficient in your standard curve often points to inaccuracies in your standard dilutions or pipetting errors.
-
Pipetting Technique: Ensure your pipettes are properly calibrated and that you are using the correct technique to dispense volumes accurately. Small errors in preparing your serial dilutions will be magnified down the curve.[5][6]
-
Standard Integrity: Verify the purity and integrity of your 8-(Allyloxy)guanosine standard. If the standard has degraded, it will not produce a consistent response. Consider preparing a fresh stock solution from a new vial of the compound.
-
Mixing: Ensure each standard dilution is thoroughly mixed before preparing the next dilution. Inadequate mixing can lead to concentration inaccuracies.
-
Curve Fitting Model: Ensure you are using the appropriate regression model for your data (e.g., linear, 4-parameter logistic). An incorrect model can result in a poor fit.
Q: The response for my highest concentration standards is plateauing unexpectedly.
A: This phenomenon, known as saturation, can occur for several reasons:
-
Detector Saturation (HPLC): The detector may be reaching its linear dynamic range limit. Try injecting a smaller volume or diluting your highest standards.
-
Binding Saturation (ELISA): In an ELISA, the available binding sites on the plate for the capture antibody or the antigen may be fully occupied. This is a normal part of the sigmoidal curve in many ELISAs.
-
Solubility Issues: At high concentrations, 8-(Allyloxy)guanosine may not be fully soluble in your assay buffer, leading to a non-linear response. Ensure your highest standard concentration is below the solubility limit in the final assay conditions.
Problems with Analyte Stability and Recovery
The chemical stability of 8-(Allyloxy)guanosine is crucial for obtaining consistent results. Degradation of the analyte during sample preparation or the assay itself is a common source of error.
Q: I'm seeing a gradual decrease in signal over the course of a long experiment. What could be the cause?
A: A time-dependent loss of signal often indicates analyte degradation.
-
pH Stability: Guanosine and its derivatives can be susceptible to hydrolysis, especially under acidic or alkaline conditions. The stability of the allyloxy group should be considered. It is recommended to maintain the pH of your samples and mobile phase within a neutral range (pH 6-8) unless the specific method dictates otherwise.[7][8]
-
Temperature Sensitivity: Prolonged exposure to elevated temperatures can accelerate the degradation of nucleoside analogs. Keep samples and standards on ice or in a cooled autosampler whenever possible.
-
Light Sensitivity: Some purine analogs can be sensitive to light. Protect your samples and standards from direct light exposure by using amber vials or covering your sample tray.
-
Oxidative Damage: Guanosine is the most easily oxidized of the nucleobases.[9] The presence of oxidizing agents or exposure to air for extended periods could potentially lead to the formation of oxidation products, such as 8-oxo-guanosine derivatives.[10][11]
Q: My results show low recovery of 8-(Allyloxy)guanosine from my sample matrix.
A: Low recovery can be due to several factors related to sample preparation and the interaction of the analyte with the sample matrix.
-
Extraction Efficiency: If you are extracting 8-(Allyloxy)guanosine from a complex matrix (e.g., plasma, tissue homogenate), your extraction protocol may not be optimal. Consider evaluating different extraction solvents or solid-phase extraction (SPE) cartridges.
-
Matrix Effects (LC-MS): Components in your sample matrix can interfere with the ionization of 8-(Allyloxy)guanosine in the mass spectrometer, leading to signal suppression. A dilute-and-shoot approach or more rigorous sample cleanup may be necessary.
-
Non-specific Binding: 8-(Allyloxy)guanosine may adsorb to plasticware or other surfaces. Using low-binding tubes and pre-rinsing pipette tips with the sample can help mitigate this.
Chromatographic Issues in HPLC Assays
HPLC is a powerful tool for analyzing 8-(Allyloxy)guanosine, but it is not without its challenges.
Q: I'm observing peak tailing in my chromatograms. How can I improve peak shape?
A: Peak tailing can be caused by a variety of factors, from secondary interactions on the column to issues with the mobile phase.[12]
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic sites on the guanine moiety of your analyte. To minimize this, you can:
-
Use a high-purity, end-capped column.
-
Add a small amount of a competing base, such as triethylamine (TEA), to your mobile phase.
-
Adjust the mobile phase pH to suppress the ionization of the silanol groups (typically by lowering the pH).
-
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.
-
Column Contamination: A buildup of contaminants on the column can lead to poor peak shape. Flush the column with a strong solvent or consider replacing the guard column.
Q: My retention times are drifting. What should I do?
A: Retention time instability can make peak identification and quantification unreliable.
-
Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. Inconsistent mobile phase composition will lead to retention time shifts.
-
Column Temperature: Fluctuations in column temperature can cause retention times to vary. Use a column oven to maintain a constant temperature.
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes.
Common Problems in ELISA
ELISAs are a popular choice for high-throughput analysis, but they are prone to a unique set of challenges.
Q: I'm experiencing high background signal in my ELISA.
A: High background can mask the true signal from your analyte and reduce the dynamic range of your assay.[13]
-
Insufficient Washing: Inadequate washing between steps is a common cause of high background. Ensure you are using the recommended wash buffer and that all wells are completely aspirated after each wash.
-
Blocking Inefficiency: The blocking buffer may not be effectively preventing non-specific binding of your antibodies. Try a different blocking agent (e.g., BSA, non-fat milk) or increase the blocking time.
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high. Perform a titration experiment to determine the optimal antibody concentrations.
-
Cross-Reactivity: The antibodies may be cross-reacting with other components in your sample matrix. This can be assessed by running a sample blank (matrix without the analyte).
Q: My assay has a weak or no signal.
A: A lack of signal can be frustrating, but it is often due to a simple issue in the assay setup.[5][6]
-
Reagent Omission or Error: Double-check that all reagents were added in the correct order and at the correct concentrations.
-
Expired Reagents: Ensure that none of your kit components, especially the enzyme conjugate and substrate, have expired.
-
Incorrect Wavelength: Verify that you are reading the plate at the correct wavelength for the substrate you are using.
-
Low Analyte Concentration: The concentration of 8-(Allyloxy)guanosine in your samples may be below the detection limit of the assay.
Part 3: Experimental Protocols and Data Presentation
To aid in your troubleshooting efforts, here are some standard protocols and data presentation formats.
Preparation of 8-(Allyloxy)guanosine Stock and Standard Solutions
Protocol:
-
Stock Solution (10 mM):
-
Accurately weigh out a sufficient amount of 8-(Allyloxy)guanosine powder.
-
Dissolve the powder in a minimal amount of high-purity Dimethyl Sulfoxide (DMSO).
-
Once fully dissolved, bring the solution to the final volume with your chosen assay buffer or mobile phase.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or below, protected from light.
-
-
Working Standards:
-
Thaw a single aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in your assay buffer or mobile phase to create a series of working standards.
-
Prepare fresh working standards for each experiment to ensure accuracy.
-
| Standard | Concentration (µM) | Volume of Stock/Previous Standard (µL) | Volume of Diluent (µL) |
| 1 | 100 | 10 (from 10 mM stock) | 990 |
| 2 | 50 | 500 (from Std 1) | 500 |
| 3 | 25 | 500 (from Std 2) | 500 |
| 4 | 12.5 | 500 (from Std 3) | 500 |
| 5 | 6.25 | 500 (from Std 4) | 500 |
| 6 | 3.125 | 500 (from Std 5) | 500 |
| 7 | 1.5625 | 500 (from Std 6) | 500 |
| Blank | 0 | 0 | 1000 |
Table 1: Example of a serial dilution scheme for preparing working standards.
General Purpose HPLC Method for 8-(Allyloxy)guanosine
Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-20 min: 95-5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm or mass spectrometry.
Part 4: Visualizations
Troubleshooting Workflow for Inconsistent HPLC Results
A decision tree for troubleshooting common issues in HPLC analysis.
Potential Degradation Pathways of 8-(Allyloxy)guanosine
Potential degradation pathways for 8-(Allyloxy)guanosine under adverse conditions.
References
-
arigo Biolaboratories. (n.d.). ELISA Troubleshooting Guide. Retrieved from [Link]
- Boge, A., et al. (2022). Heterocycle-modified 2′-deoxyguanosine nucleolipid analogs stabilize guanosine gels and self-assemble to form green fluorescent gels. RSC Advances, 12(5), 2849-2856.
- Analytical Methods Committee. (2013). What causes most errors in chemical analysis?. Analytical Methods, 5(11), 2619-2621.
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
- Johnson, F., et al. (1994). Synthetic and Oxidative Studies on 8-(arylamino)-2'-deoxyguanosine and -Guanosine Derivatives. Environmental Health Perspectives, 102(Suppl 6), 143–149.
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Biomatik. (2023). Troubleshooting Common Issues In Elisa Kits: Tips And Strategies. Retrieved from [Link]
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
- Sugimura, H., et al. (2000). Synthesis of a Pseudodisaccharide α-C-Glycosidically Linked to an 8-Alkylated Guanine. The Journal of Organic Chemistry, 65(11), 3419-3425.
-
IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link]
-
ABclonal. (2020). ELISA Troubleshooting Guide. Retrieved from [Link]
- Kumar, S., & Kumar, A. (2017). Analytical method validation: A brief review.
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Northwest Life Science Specialties. (n.d.). Product Manual for High Sensitivity 8OHDG ELISA Assay Kit for Plasma, Tissue and Cell Lysates. Retrieved from [Link]
- Kierzek, E., et al. (2015). Hybridization Properties of RNA Containing 8-Methoxyguanosine and 8-Benzyloxyguanosine. PLoS ONE, 10(9), e0137949.
- Daksh, S., et al. (2014). VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. International Journal of Research and Development in Pharmacy and Life Sciences, 3(4), 1043-1051.
-
Felixtrument. (n.d.). Sources of error in lab experiments and laboratory tests. Retrieved from [Link]
-
Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Meyer, P. R., et al. (2000). Nucleoside Analog Resistance Caused by Insertions in the Fingers of Human Immunodeficiency Virus Type 1 Reverse Transcriptase Involves ATP-Mediated Excision. Journal of Virology, 74(17), 7771–7777.
- Chen, Y., et al. (2021). Crosslinking pathways, dynamics, and kinetics between guanosine and lysine following one- versus two-electron oxidation of guanosine. Chemical Science, 12(11), 4016-4027.
- Robins, R. K., et al. (1982). 8-Substituted guanosine and 2'-deoxyguanosine derivatives as potential inducers of the differentiation of Friend erythroleukemia cells. Journal of Medicinal Chemistry, 25(1), 107-108.
- Weimann, A., et al. (2002). Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry. Nucleic Acids Research, 30(2), e6.
- Devasagayam, T. P., et al. (1991). Formation of 8-hydroxy(deoxy)guanosine and generation of strand breaks at guanine residues in DNA by singlet oxygen. Biochemistry, 30(25), 6283-6289.
- Kriek, E., & Spelt, C. E. (1979). Alkaline stability of guanosine and some of its derivatives modified by the carcinogen N-acetoxyacetylaminofluorene. Nucleic Acids Research, 7(8), 2347-2356.
- Johnson, A. A., et al. (2000). Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. Journal of Biological Chemistry, 275(48), 37937-37943.
- Zhang, Z., et al. (2023). Systematic Computational Optimization and Population Shift Analysis of 8-Substituted Adenosine Analogs. Beilstein Archives, 2023, 1.
- Li, X., et al. (2019). The Development and Lifetime Stability Improvement of Guanosine-Based Supramolecular Hydrogels through Optimized Structure. Gels, 5(2), 29.
-
Glen Research. (n.d.). Substituting Inosine for Guanosine in DNA: Structural and Dynamic Consequences. Retrieved from [Link]
- Wells, P. G., et al. (2019). Measurement of the Oxidative DNA Lesion 8-Oxoguanine (8-oxoG) by ELISA or by High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection. Methods in Molecular Biology, 1965, 313-328.
- De Clercq, E. (2013). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Chemistry and Chemotherapy, 23(4), 135-159.
- Thatcher, G. R., et al. (2012). Characterization of oxidized guanosine 5'-triphosphate (oxo8GTP) as a viable inhibitor of soluble guanylyl cyclase (sGC). Free Radical Biology and Medicine, 53(5), 1148-1156.
- Wang, T., et al. (2017). Direct Measurement of the Intracellular Concentration of 8-Oxo-2'-Deoxyguanosine-5'-Triphosphate by LC-MS. Journal of Analytical & Bioanalytical Techniques, 8(3), 1-7.
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ResearchGate. (n.d.). Effect of temperature and pH, and temperature and pH stability on MpBgl3 activity. Retrieved from [Link]
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. African Journal of Pharmaceutical Research and Development, 3(2), 21-30.
- Google Patents. (2019). CN109053569B - Method for synthesizing 8-hydroxyquinoline.
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SciSpace. (n.d.). The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. Retrieved from [Link]
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MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
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MDPI. (2023). Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. Retrieved from [Link]
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Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
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ACS Omega. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Retrieved from [Link]
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optimizing the effective concentration of 8-(Allyloxy)guanosine
Welcome to the technical support guide for 8-(Allyloxy)guanosine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the experimental use of this potent guanosine analog. Here, we address common challenges and frequently asked questions in a direct, problem-solving format to ensure you achieve reliable and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for working with 8-(Allyloxy)guanosine.
Question: What is 8-(Allyloxy)guanosine and what is its primary mechanism of action?
Answer: 8-(Allyloxy)guanosine is a synthetic C8-substituted guanosine analog. Its primary mechanism of action is serving as an agonist for Toll-like Receptor 7 (TLR7).[1][2] TLR7 is an endosomal pattern recognition receptor that typically recognizes single-stranded RNA (ssRNA) from viruses.[3] By binding to and activating TLR7, 8-(Allyloxy)guanosine triggers downstream signaling cascades, primarily through the MyD88-dependent pathway. This leads to the activation of transcription factors like NF-κB and IRF7, culminating in the production of pro-inflammatory cytokines (e.g., IL-6, IL-12, TNF-α) and Type I interferons (IFN-α/β).[2] This immunostimulatory activity is the basis for its use in immunological and antiviral research.
Question: How should I prepare and store stock solutions of 8-(Allyloxy)guanosine?
Answer: Proper handling is critical for experimental success.
-
Solubility: 8-(Allyloxy)guanosine is readily soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4][5] It is recommended to prepare a high-concentration primary stock solution (e.g., 10-50 mM) in high-quality, anhydrous DMSO.
-
Preparation: To prepare the stock, add the appropriate volume of DMSO to the vial of powdered compound. Ensure complete dissolution by vortexing thoroughly. Gentle warming in a water bath (37°C) can be used if necessary, but avoid excessive heat.
-
Storage: The solid compound should be stored at -20°C. Once dissolved, the DMSO stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
Question: What cell types are most likely to respond to 8-(Allyloxy)guanosine?
Answer: Responsiveness is dictated by the expression of TLR7. TLR7 is predominantly expressed in the endosomes of various immune cells. Therefore, the most suitable cell types include:
-
Plasmacytoid Dendritic Cells (pDCs): These are major producers of Type I interferons and show robust responses to TLR7 agonists.
-
B Lymphocytes: Guanosine analogs can induce B cell proliferation and differentiation.[6]
-
Macrophages and Monocytes: These cells will respond by producing pro-inflammatory cytokines.[1]
-
Conventional Dendritic Cells (cDCs): Will upregulate costimulatory molecules and produce cytokines upon stimulation.[1]
It is crucial to verify TLR7 expression in your specific cell line or primary cells of interest before starting extensive experiments.
Part 2: Troubleshooting Guide & Optimization Protocols
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: No Observable or Weak Cellular Response
You've treated your cells with 8-(Allyloxy)guanosine but see little to no effect on your endpoint (e.g., cytokine production, reporter gene activation).
Question: Have I selected an appropriate concentration range for my initial experiment?
Answer: An ineffective concentration is the most common cause of a weak response. The optimal concentration can vary significantly between different cell types and experimental conditions. It is essential to perform a dose-response titration to determine the effective concentration range.
A common mistake is testing a single, arbitrary concentration. We recommend a wide, logarithmic dose range for initial screening.
Table 1: Recommended Initial Dose-Response Range
| Concentration (µM) | Log10 Concentration |
| 100 | 2.0 |
| 30 | 1.5 |
| 10 | 1.0 |
| 3 | 0.5 |
| 1 | 0 |
| 0.3 | -0.5 |
| 0.1 | -1.0 |
| 0 (Vehicle Control) | N/A |
This range covers several orders of magnitude and is likely to capture the EC50 (half-maximal effective concentration) of the compound for your system.
Question: Could my experimental system be missing a required co-factor?
Answer: Yes, this is a critical and often overlooked point. While some synthetic TLR7 agonists like R848 can act alone, the activity of natural nucleosides and their analogs is often synergistically enhanced by the presence of an oligoribonucleotide (ORN), which binds to a second site on the TLR7 receptor.[7][3][8][9] If you are observing a weak response, consider co-stimulation with a simple ssRNA molecule like PolyU.
Question: Is it possible my compound has degraded?
Answer: While generally stable when stored correctly, improper handling can lead to degradation. Ensure your DMSO stock was stored in tightly sealed, single-use aliquots at -20°C or below. Avoid repeated freeze-thaw cycles. If in doubt, prepare a fresh stock solution from the powdered compound.
Issue 2: Observing High Levels of Cytotoxicity
You've treated your cells, but instead of activation, you observe widespread cell death, even at concentrations where you expect a biological effect.
Question: How can I distinguish between targeted cytotoxicity and non-specific toxicity?
Answer: This requires careful experimental design. The two most common sources of non-specific toxicity are the compound concentration and the solvent vehicle.
-
High Compound Concentration: All compounds become toxic at high enough concentrations. Your dose-response curve is essential here. A specific biological response should occur at concentrations well below those that induce significant cell death.
-
Solvent Toxicity: DMSO can be toxic to cells, typically at final concentrations above 0.5%. When preparing your dilutions, ensure that the final concentration of DMSO in the cell culture medium is consistent across all treatment groups (including the "vehicle control") and is maintained at a low, non-toxic level (ideally ≤0.1%).
Question: What is the optimal incubation time?
Answer: Incubation time can influence both the biological response and cytotoxicity. A typical starting point for TLR7 agonist stimulation is 18-24 hours for cytokine readouts. Shorter incubation times (e.g., 6-12 hours) may be sufficient for gene expression analysis, while longer times (>48 hours) can increase the risk of nutrient depletion and cytotoxicity. We recommend performing a time-course experiment (e.g., 8, 16, 24, 48 hours) at a fixed, effective concentration of 8-(Allyloxy)guanosine to determine the optimal endpoint.
Part 3: Core Experimental Protocols & Visualizations
Protocol: Determining the Optimal Concentration via Dose-Response Assay
This protocol outlines the workflow for identifying the EC50 of 8-(Allyloxy)guanosine in your cell system.
Objective: To measure the concentration-dependent effect of 8-(Allyloxy)guanosine on cytokine production (e.g., IL-6) from mouse bone marrow-derived macrophages (BMDMs).
Methodology:
-
Stock Solution Preparation:
-
Prepare a 20 mM stock solution of 8-(Allyloxy)guanosine in sterile, anhydrous DMSO.
-
Create a working stock by diluting the primary stock to 2 mM in complete cell culture medium. This minimizes the final DMSO concentration.
-
-
Cell Seeding:
-
Seed BMDMs in a 96-well flat-bottom plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Incubate for 2-4 hours at 37°C, 5% CO2 to allow cells to adhere.
-
-
Preparation of Serial Dilutions:
-
In a separate dilution plate, perform serial dilutions of the 2 mM working stock to create 2X final concentrations (e.g., 200 µM, 60 µM, 20 µM, etc.).
-
Prepare a vehicle control containing the same concentration of DMSO as the highest concentration treatment.
-
-
Cell Treatment:
-
Carefully add 100 µL of the 2X serial dilutions to the corresponding wells of the cell plate. This will result in a final volume of 200 µL and the desired 1X concentrations.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Endpoint Analysis:
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect 100-150 µL of the supernatant from each well for cytokine analysis.
-
Measure the concentration of IL-6 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IL-6 concentration (Y-axis) against the log of the 8-(Allyloxy)guanosine concentration (X-axis).
-
Use a non-linear regression model (e.g., four-parameter logistic curve) in software like GraphPad Prism or R to calculate the EC50 value.
-
Visualizations
Diagram 1: TLR7 Signaling Pathway
Caption: TLR7 activation by 8-(Allyloxy)guanosine in the endosome.
Diagram 2: Dose-Response Optimization Workflow
Caption: Step-by-step workflow for concentration optimization.
References
-
Shibata, T., Ohto, U., Nomura, S., et al. (2016). Guanosine and its modified derivatives are endogenous ligands for TLR7. International Immunology, 28(5), 215-226. [Link]
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Davenne, T., Kipio, K., Lehen, R., et al. (2020). Deoxyguanosine is a TLR7 agonist. European Journal of Immunology, 50(1), 145-148. [Link]
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Lanznaster, D., Dal-Cim, T., Piermartiri, T. C., & Tasca, C. I. (2016). Guanosine and its role in neuropathologies. BioMed Research International, 2016, 8919423. [Link]
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Lee, J., Chuang, T. H., Redecke, V., et al. (2003). Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7. Proceedings of the National Academy of Sciences, 100(11), 6646-6651. [Link]
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Shibata, T., Ohto, U., Nomura, S., et al. (2016). (PDF) Guanosine and its modified derivatives are endogenous ligands for TLR7. ResearchGate. [Link]
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Shibata, T., Ohto, U., Nomura, S., et al. (2016). Guanosine and its modified derivatives are endogenous ligands for TLR7. International Immunology, 28(5), 215–226. [Link]
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Koufa, E. M., & Calogeropoulou, T. (2021). Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. Molecules, 26(11), 3149. [Link]
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Lanznaster, D., Massari, C. M., & Tasca, C. I. (2021). Guanosine Mechanisms of Action: Toward Molecular Targets. Frontiers in Pharmacology, 12, 653146. [Link]
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Lee, J., Chuang, T. H., Redecke, V., et al. (2003). Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7. National Institutes of Health. [Link]
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Lanznaster, D., Massari, C. M., & Tasca, C. I. (2021). Guanosine Mechanisms of Action: Toward Molecular Targets. Frontiers in Pharmacology, 12, 653146. [Link]
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Dose optimization for cell culture. ResearchGate. [Link]
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Goodman, M. G. (1988). 5-Halo-6-phenyl Pyrimidinones and 8-substituted Guanosines: Biological Response Modifiers With Similar Effects on B Cells. Cellular Immunology, 116(1), 115-128. [Link]
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Technical Support Center: Investigating the Specificity of 8-(Allyloxy)guanosine
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
Welcome to the technical support center for 8-(Allyloxy)guanosine. As a synthetic analog of guanosine, 8-(Allyloxy)guanosine is recognized for its potent activation of Toll-like Receptor 7 (TLR7), a key component of the innate immune system. This activity makes it a valuable tool for immunological research and a potential candidate for therapeutic development as a vaccine adjuvant or immunomodulator. However, ensuring the specificity of its action is paramount to interpreting experimental data accurately and mitigating potential safety risks. This guide provides a comprehensive resource for understanding and troubleshooting potential off-target effects of 8-(Allyloxy)guanosine in a question-and-answer format, designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 8-(Allyloxy)guanosine?
8-(Allyloxy)guanosine is a C8-substituted guanine ribonucleoside designed to act as an agonist for Toll-like Receptor 7 (TLR7).[1] TLR7 is an endosomal receptor that typically recognizes single-stranded RNA (ssRNA) from viruses.[2][3] Upon binding, 8-(Allyloxy)guanosine induces a conformational change in the TLR7 dimer, initiating a downstream signaling cascade through the MyD88-dependent pathway.[2] This leads to the activation of transcription factors such as NF-κB and IRF7, culminating in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (IFN-α/β).[1][4][5]
Q2: What are the potential off-target effects of 8-(Allyloxy)guanosine?
While 8-(Allyloxy)guanosine is designed for TLR7, its structural similarity to endogenous guanosine and other nucleoside analogs raises the possibility of interactions with other cellular targets. Potential off-target effects can be broadly categorized as:
-
Cross-reactivity with other TLRs: The most probable off-target is TLR8, due to its high structural homology with TLR7 and its recognition of similar ligands, including certain guanosine-rich oligoribonucleotides.[2][3]
-
Interaction with other purinergic receptors: Guanosine and its analogs can interact with a wide range of purinergic receptors, including adenosine receptors (e.g., A1, A2A) and potentially other P2X or P2Y receptors, which are involved in diverse physiological processes.
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Metabolic pathway interference: As a nucleoside analog, 8-(Allyloxy)guanosine could potentially interfere with nucleic acid metabolism, though this is less characterized.[6]
Q3: My cells are not responding to 8-(Allyloxy)guanosine as expected. What could be the issue?
Several factors could contribute to a lack of response. Before investigating off-target effects, it's crucial to validate your experimental setup.
-
Cell type and TLR7 expression: Ensure your target cells express functional TLR7. TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells.[7] Myeloid cells like monocytes and conventional dendritic cells (cDCs) primarily express TLR8.[7]
-
Agonist integrity: Verify the purity and stability of your 8-(Allyloxy)guanosine stock. Improper storage can lead to degradation.
-
Assay sensitivity: Confirm that your readout (e.g., cytokine ELISA, reporter gene assay) is sensitive enough to detect the expected level of activation.
For a systematic approach to troubleshooting, please refer to the Troubleshooting Guide below.
Troubleshooting Guide: Unexpected Experimental Outcomes
This section provides a structured approach to diagnosing and resolving common issues that may arise from potential off-target effects of 8-(Allyloxy)guanosine.
Scenario 1: Higher than expected pro-inflammatory cytokine production in mixed immune cell cultures.
Potential Cause: Co-activation of TLR8.
Explanation: In mixed cell populations like peripheral blood mononuclear cells (PBMCs), both TLR7-expressing (pDCs, B cells) and TLR8-expressing (monocytes, cDCs) cells are present.[7] If 8-(Allyloxy)guanosine has some cross-reactivity with TLR8, you may observe a more robust inflammatory response than with a purely TLR7-selective agonist. TLR8 activation is known to potently induce cytokines like TNF-α and IL-12 from myeloid cells.[8]
Troubleshooting Workflow:
Caption: Workflow to dissect TLR7 vs. TLR8 activity.
Experimental Protocol: Cell-type Specific Activation
-
Isolate Cell Populations: Use magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) to isolate pDCs (CD303+/BDCA-2+), B cells (CD19+), and monocytes (CD14+) from fresh PBMCs.
-
Cell Stimulation: Culture the isolated cell populations separately and stimulate with a dose-range of 8-(Allyloxy)guanosine. Include a known TLR7 agonist (e.g., Imiquimod) and a known TLR8 agonist (e.g., Motolimod) as controls.
-
Cytokine Analysis: After an appropriate incubation period (e.g., 24 hours), collect supernatants and measure cytokine levels (IFN-α for pDCs; TNF-α, IL-12 for monocytes) using ELISA or a multiplex bead array.
-
Data Interpretation: Compare the cytokine profiles induced by 8-(Allyloxy)guanosine in each cell type to those of the control agonists.
| Cell Type | Primary TLR | Expected Cytokine Profile (TLR7 Agonist) | Potential Off-Target Profile (TLR8 Cross-reactivity) |
| pDCs | TLR7 | High IFN-α, moderate TNF-α | - |
| B cells | TLR7 | IL-6, TNF-α | - |
| Monocytes | TLR8 | Minimal response | High TNF-α, IL-12 |
Scenario 2: Unexplained changes in cell proliferation or apoptosis.
Potential Cause: Interaction with purinergic receptors or interference with cellular metabolism.
Explanation: Endogenous guanosine has trophic effects and can influence cell proliferation, differentiation, and survival.[9] It is plausible that 8-(Allyloxy)guanosine could engage these or other purinergic signaling pathways, leading to unexpected effects on cell viability.
Troubleshooting Workflow:
Caption: Decision tree for investigating non-TLR7 mediated effects.
Experimental Protocol: Assessing Off-Target Receptor Engagement
-
TLR7-dependency:
-
Utilize TLR7-deficient cell lines (e.g., from knockout mice) or human cell lines with TLR7 knocked down using siRNA/shRNA.
-
Pre-treat cells with a TLR7 antagonist before adding 8-(Allyloxy)guanosine.
-
-
Purinergic Receptor Screen:
-
Pre-treat cells with broad-spectrum antagonists for adenosine receptors (e.g., CGS-15943) or P2 receptors (e.g., Suramin).
-
Measure cell proliferation (e.g., BrdU incorporation assay) or apoptosis (e.g., Annexin V/PI staining) in the presence and absence of the antagonists.
-
-
Data Interpretation:
-
If the effect is abrogated in TLR7-deficient cells or by a TLR7 antagonist, it is likely a downstream consequence of TLR7 signaling.
-
If a purinergic receptor antagonist reverses the effect, it points to a specific off-target pathway that can be further investigated with more selective inhibitors.
-
Advanced Off-Target Screening
For a comprehensive assessment of specificity, consider the following advanced methodologies:
-
Receptor Profiling Services: Utilize commercial services that screen your compound against a large panel of receptors, kinases, and enzymes. This can provide an unbiased view of potential off-target interactions.
-
Cell Microarray Technology: This technology assesses the binding of your compound to a wide array of human plasma membrane and secreted proteins expressed in human cells, offering a physiologically relevant screening platform.[10][11]
-
In Vivo Models: In animal models, assess the systemic effects of 8-(Allyloxy)guanosine.[12][13] Monitor for unexpected physiological changes and analyze immune cell populations and cytokine profiles in various tissues. Targeted delivery approaches, such as antibody-drug conjugates, can also help differentiate between systemic and localized effects.[14][15]
8-(Allyloxy)guanosine is a powerful tool for studying TLR7-mediated immunity. However, a thorough understanding and proactive investigation of its potential off-target effects are crucial for the integrity of your research. By employing a systematic troubleshooting approach and utilizing the appropriate control experiments and advanced screening methods, you can confidently delineate the specific contributions of TLR7 activation in your experimental system.
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Belinda B. et al. (2020). Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. PubMed Central. [Link]
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Kamat, V. et al. (2023). AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV. PubMed Central. [Link]
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Tse, K. F. et al. (2021). Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells. PubMed Central. [Link]
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Tanji, H. et al. (2020). Structural analysis reveals TLR7 dynamics underlying antagonism. PubMed Central. [Link]
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Zillinger, T. et al. (2017). A Highly Sensitive Cell-Based TLR Reporter Platform for the Specific Detection of Bacterial TLR Ligands. PubMed Central. [Link]
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Shukla, N. M. et al. (2018). TLR8 activation and inhibition by guanosine analogs in RNA: Importance of functional groups and chain length. PubMed. [Link]
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Wang, X. et al. (2013). Target deconvolution techniques in modern phenotypic profiling. PubMed Central. [Link]
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Bourne, J. N. et al. (2024). 2'-O-Methyl-guanosine 3-base RNA fragments mediate essential natural TLR7/8 antagonism. bioRxiv. [Link]
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Meimetis, L. G. et al. (2021). Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. PubMed. [Link]
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Tse, K. F. et al. (2021). Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells. ResearchGate. [Link]
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Wang, L. et al. (2001). Antiviral guanosine analogs as substrates for deoxyguanosine kinase: implications for chemotherapy. PubMed. [Link]
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González-Salgado, A. et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
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Zizzari, IG. et al. (2022). Macrophages Impair TLR9 Agonist Antitumor Activity through Interacting with the Anti-PD-1 Antibody Fc Domain. MDPI. [Link]
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Lee, J. et al. (2006). Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7. PNAS. [Link]
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- 4. Immunomodulatory and Antitumor Effects of a Novel TLR7 Agonist Combined with Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. On-target development - Specificity screening of biotherapeutics to avoid off-target liabilities [healthtech.com]
- 12. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Models to Assess the Immune-Related Effects of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Addressing Aerial Oxidation of 8-Substituted Guanosine Derivatives
Welcome to the technical support center for handling 8-substituted guanosine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the aerial oxidation of these sensitive compounds. My aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your experiments.
Introduction: The Challenge of 8-Substituted Guanosine Derivatives
8-substituted guanosine derivatives are pivotal in various research areas, including the development of novel therapeutics and molecular probes. However, their utility is often hampered by a significant vulnerability: the guanine base, particularly when substituted at the C8 position, is highly susceptible to oxidation.[1][2] This process, primarily driven by atmospheric oxygen, leads to the formation of 8-oxo-guanine (8-oxoGua) and its derivatives, which can compromise the biological activity and structural integrity of your compounds.[3][4][5] Facile aerial oxidation is a known characteristic of guanosine derivatives with an 8-arylamino substitution.[6][7] This guide provides a structured approach to mitigating and troubleshooting these oxidative challenges.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems observed during the handling and reaction of 8-substituted guanosine derivatives.
Issue 1: Unexpected peaks appear in HPLC or LC-MS analysis, suggesting product degradation.
Question: I'm seeing multiple unexpected peaks in my chromatogram after a reaction or purification step. Could this be oxidation?
Answer: Yes, this is a classic sign of aerial oxidation. The primary oxidation product you're likely observing is the corresponding 8-oxo-guanosine derivative.[3] Depending on the conditions, further degradation products can also form.[8][9][10]
Root Cause Analysis and Solutions:
-
Oxygen Exposure: The most direct cause is the exposure of your compound to atmospheric oxygen, especially in solution. Guanosine's low oxidation potential makes it a prime target for reactive oxygen species (ROS).[1][2]
-
Solvent Quality: Solvents, particularly polar aprotic solvents, can contain dissolved oxygen. It is crucial to use freshly deoxygenated solvents for all reactions and sample preparations.
-
Basic Conditions: Basic conditions can accelerate the rate of oxidation.[9] If your protocol involves basic reagents (e.g., ammonia for deprotection), the risk of oxidation is significantly higher.[8][9]
Immediate Actions:
-
Confirm Oxidation: Use analytical standards of the suspected 8-oxo derivative in your HPLC or LC-MS analysis to confirm its presence by comparing retention times and mass spectra.[11][12][13]
-
Implement Inert Atmosphere: For all future experiments, handle your 8-substituted guanosine derivatives under an inert atmosphere of argon or nitrogen using a glovebox or Schlenk line.[14][15][16]
-
Deoxygenate Solvents: Rigorously deoxygenate all solvents immediately before use.
Issue 2: Poor yields or incomplete reactions in synthetic steps.
Question: My reaction is sluggish, or I'm getting a low yield of my desired product. I suspect my starting material is degrading. How can I check for and prevent this?
Answer: Degradation of the starting material due to oxidation is a likely culprit. The oxidized 8-oxo-guanosine derivative may not participate in the desired reaction, leading to lower yields.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Preventative Strategies:
-
Antioxidant Addition: Consider adding a small amount of an antioxidant to your reaction mixture. Common choices include:
-
Temperature Control: While not always feasible, running reactions at lower temperatures can slow the rate of oxidation.
Data Summary: Common Antioxidants
| Antioxidant | Typical Concentration | Solvent Compatibility | Notes |
| Thiophenol | 1-5 mol% | Organic Solvents | Pungent odor, handle in a fume hood. |
| BHT | 1-5 mol% | Organic Solvents | Can sometimes interfere with downstream processing. |
| Ascorbic Acid | 1-10 mM | Aqueous Buffers | Can alter the pH of the solution. |
| TEMPO | 1-15 mM | Aqueous/Organic | Effective in preventing further oxidation of 8-oxo-dG.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of aerial oxidation of 8-substituted guanosine?
A1: The oxidation of guanosine derivatives can proceed through several mechanisms, often involving reactive oxygen species (ROS). The initial step is often the formation of a guanosine radical cation.[2] This can then react with water or other nucleophiles to form the 8-oxo-guanosine derivative. Under certain conditions, such as in the presence of singlet oxygen, the reaction may proceed through an endoperoxide intermediate.[10]
Sources
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- 4. Frontiers | Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress [frontiersin.org]
- 5. Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic and oxidative studies on 8-(arylamino)-2'-deoxyguanosine and -guanosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic and oxidative studies on 8-(arylamino)-2'-deoxyguanosine and -guanosine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Formation of s-triazines during aerial oxidation of 8-oxo-7,8-dihydro-2'-deoxyguanosine in concentrated ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low-temperature photosensitized oxidation of a guanosine derivative and formation of an imidazole ring-opened product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Air-free technique - Wikipedia [en.wikipedia.org]
- 15. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 16. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 17. mdpi.com [mdpi.com]
- 18. Guanosine and inosine display antioxidant activity, protect DNA in vitro from oxidative damage induced by reactive oxygen species, and serve as radioprotectors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 8-Arylated Guanosine Compounds
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 8-arylated guanosine compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying the C8 position of guanosine. Here, we move beyond simple protocols to explore the underlying principles, troubleshoot common experimental hurdles, and provide actionable solutions grounded in established chemical literature.
The introduction of an aryl moiety at the C8 position of guanosine is a critical transformation for developing fluorescent probes, therapeutic agents, and tools for studying nucleic acid structures like G-quadruplexes.[1][2] While palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become the preferred method, the path to a pure, high-yield product is often fraught with challenges. This guide is structured to address these challenges head-on in a practical, question-and-answer format.
Section 1: Core Synthesis Workflow & Key Decision Points
The most prevalent and versatile strategy for C8-arylation is the Suzuki-Miyaura cross-coupling of an 8-halogenated guanosine precursor with an arylboronic acid.[3] The general workflow is outlined below. Success hinges on careful consideration of each step, from precursor synthesis to the final coupling conditions.
Caption: General workflow for the synthesis of 8-arylated guanosine.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, framed as direct questions you might ask in the lab.
Low or No Product Yield
Q1: My Suzuki coupling reaction is not working. I'm getting back my 8-bromoguanosine starting material. What's the first thing I should check?
A1: The first suspect is always the palladium catalyst. The active catalytic species is Pd(0).[4] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[4] This reduction can be sluggish or incomplete.
-
Expert Insight: Ensure your phosphine ligands are not oxidized, as they can serve as reductants for the Pd(II) species. It is often more reliable to use a pre-formed Pd(0) complex like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[5] Also, rigorously degas your solvent and reaction mixture (e.g., via 3-4 freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes) to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Q2: I see a small amount of product, but the reaction stalls. What could be the cause?
A2: This often points to two issues: poor solubility or catalyst death.
-
Solubility: Guanosine and its derivatives are notoriously insoluble in many common organic solvents.[6][7] If your 8-bromoguanosine or the forming product precipitates from the reaction mixture, the reaction will stop.[7]
-
Solution: Consider using a more polar aprotic solvent like DMF or a mixture of dioxane and water.[1][5] For unprotected nucleosides, aqueous solvent systems with a water-soluble ligand can be very effective.[8][9] Alternatively, protecting the hydroxyl groups of the ribose sugar can dramatically increase solubility in solvents like THF or dioxane.[10]
-
-
Catalyst Deactivation: The catalyst may be degrading over the course of the reaction.
-
Solution: Ensure your reagents are pure. Impurities in the base or arylboronic acid can poison the catalyst. If the reaction is slow, consider a more robust ligand. Bulky, electron-rich phosphine ligands often form more stable palladium complexes that are resistant to degradation.
-
Caption: Troubleshooting logic for low-yield Suzuki-Miyaura reactions.
Common Side Reactions
Q3: I'm observing a significant amount of a byproduct that appears to be just guanosine (without the bromine or the new aryl group). What is happening?
A3: You are likely observing protodebromination (a type of dehalogenation), where the bromine atom is replaced by a hydrogen atom.[11] This is a common and frustrating side reaction in Suzuki couplings.
-
Causality & Solution: This side reaction can be promoted by several factors. The choice of base is critical; some bases can act as hydride donors. High temperatures and prolonged reaction times can also favor this pathway.[11]
-
Actionable Advice:
-
Lower the Temperature: If possible, run the reaction at a lower temperature (e.g., 80-90 °C instead of >100 °C).
-
Change the Base: Switch to a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Optimize the Ligand: Bulky phosphine ligands can sometimes suppress dehalogenation by sterically hindering the side reaction pathway.
-
-
Q4: My mass spec shows a molecule with a mass corresponding to two aryl groups coupled together. How do I prevent this?
A4: This is homocoupling of your arylboronic acid. It occurs when two molecules of the boronic acid react with each other, catalyzed by palladium.[4]
-
Causality & Solution: This side reaction is often promoted by the presence of oxygen or Pd(II) species.[4] The mechanism involves the formation of a diarylpalladium(II) species which then undergoes reductive elimination.
-
Actionable Advice: The single most effective preventative measure is meticulous degassing of your reaction mixture to remove all traces of oxygen. Using a Pd(0) catalyst source directly can also help minimize the Pd(II) species that may contribute to this pathway.
-
Purification Challenges
Q5: My final product is difficult to purify. It streaks badly on my silica gel column. Any suggestions?
A5: The high polarity of unprotected guanosine derivatives makes them challenging to purify via standard silica chromatography.
-
Expert Insight:
-
Modify the Mobile Phase: Add a small amount of a polar modifier like methanol (e.g., a gradient of 0-10% MeOH in Dichloromethane) to improve elution. Sometimes, adding a trace amount of a base like triethylamine or ammonia to the mobile phase can deactivate acidic sites on the silica and reduce streaking.
-
Reverse-Phase Chromatography: If streaking persists, reverse-phase (C18) chromatography is an excellent alternative. The compounds are eluted with a gradient of an organic solvent (like acetonitrile or methanol) in water.
-
Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for purification, especially on a larger scale.
-
Section 3: Frequently Asked Questions (FAQs)
Q6: Is it absolutely necessary to use protecting groups on the guanosine sugar hydroxyls or the exocyclic amine?
A6: Not necessarily. There are many successful protocols for the Suzuki-Miyaura coupling on completely unprotected 8-bromoguanosine, especially in aqueous media.[8][9] This approach offers better atom and step economy.
-
When to Consider Protection: You should consider using protecting groups if you face:
-
Poor Solubility: As discussed, protecting groups like TBDMS or acetyl groups increase solubility in organic solvents.[6][10]
-
Base-Sensitive Substrates: If your arylboronic acid has a functional group sensitive to the basic conditions, protecting the guanosine N1 and O6 positions can allow for the use of milder bases.[12]
-
Side Reactions at the Nucleobase: While the C8 position is the primary site of reaction, highly reactive conditions could potentially lead to alkylation or other reactions on the nucleobase itself. Protecting the O6 position can prevent this.[12]
-
Caption: Decision tree for employing a protecting group strategy.
Q7: Why is Suzuki-Miyaura coupling generally preferred over Stille coupling for this synthesis?
A7: While both are effective, the Suzuki-Miyaura reaction is favored primarily due to toxicity and reagent stability. Stille coupling utilizes organotin reagents, which are highly toxic and can be difficult to remove from the final product.[1][3] In contrast, boronic acids are generally less toxic, more stable, and commercially available in a wider variety.[3]
Q8: What are the key parameters to consider when choosing a palladium catalyst and ligand?
A8: The choice of catalyst and ligand is crucial and often requires screening for optimal results.[13]
| Parameter | Common Choices | Rationale & Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(0) sources like Pd(PPh₃)₄ are directly active. Pd(II) sources require in-situ reduction.[4] Choose based on stability, cost, and ease of handling. |
| Ligand | Triphenylphosphine (PPh₃), Buchwald-type phosphines, Water-soluble ligands (e.g., TPPTS) | The ligand stabilizes the Pd center and modulates its reactivity. Bulky, electron-rich ligands often promote faster oxidative addition and reductive elimination. For unprotected nucleosides in water, a water-soluble ligand is essential.[8] |
| Catalyst Loading | 1-10 mol % | Higher loadings can increase reaction rates but also increase costs and potential for product contamination with residual palladium. Start with ~5 mol % and optimize. |
Section 4: Experimental Protocols
Protocol 1: Synthesis of 8-Bromoguanosine (Precursor)
This protocol is adapted from established literature procedures.[14]
-
Suspension: Suspend guanosine (1.0 eq) in a 2:1 mixture of acetonitrile and water.
-
Addition of Brominating Agent: Add N-bromosuccinimide (NBS, 1.5 eq) portion-wise over 20-30 minutes at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC (e.g., using a mobile phase of 8:2 Dichloromethane/Methanol). The reaction is typically complete within 2-4 hours.[14]
-
Workup: Once complete, cool the reaction mixture in an ice bath. The product will precipitate.
-
Isolation: Filter the white precipitate, wash it several times with cold acetone, and dry it under vacuum to afford 8-bromoguanosine.[14]
Protocol 2: Suzuki-Miyaura Coupling of Unprotected 8-Bromoguanosine
This is a general protocol for coupling with an arylboronic acid in an aqueous medium, inspired by methods that highlight the utility of unprotected substrates.[1][9]
-
Reagent Setup: In a reaction vessel, combine 8-bromoguanosine (1.0 eq), the desired arylboronic acid (1.5-2.0 eq), and a base such as K₂CO₃ (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %).
-
Solvent & Degassing: Add the solvent system (e.g., a 3:1 mixture of 1,4-dioxane and water). Degas the mixture thoroughly by bubbling argon through the solution for 20-30 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere (Argon or Nitrogen). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Filter off any solids. If an organic solvent was used, remove it under reduced pressure.
-
Extraction: Dilute the residue with water and extract with an organic solvent like ethyl acetate to remove nonpolar impurities. The polar product will likely remain in the aqueous layer.
-
Purification: Purify the crude product from the aqueous layer by reverse-phase column chromatography or by precipitation/recrystallization.
Section 5: References
-
Silberman, A., & Fischer, B. (2003). Efficient One-Step Suzuki Arylation of Unprotected Halonucleosides, Using Water-Soluble Palladium Catalysts. The Journal of Organic Chemistry, 68(24), 9583–9586. [Link]
-
Balasubramaniyam, S., et al. (2021). Non-Canonical Helical Structure of Nucleic Acids Containing Base-Modified Nucleotides. International Journal of Biological Macromolecules. [Link]
-
Bo, A., et al. (2010). Synthesis of 8-Heteroaryl-2′-deoxyguanosine Derivatives. Molecules, 15(1), 317-329. [Link]
-
Collier, A., & Wagner, G. (2006). A facile two-step synthesis of 8-arylated guanosine mono- and triphosphates (8-aryl GXPs). Organic & Biomolecular Chemistry, 4(24), 4526-4532. [Link]
-
Kim, S. H., et al. (1999). Synthesis of 2′,3′-dideoxyisoguanosine from guanosine. Nucleosides, Nucleotides & Nucleic Acids, 18(11-12), 2521-2529. [Link]
-
Guédin, A., et al. (2010). Self-Assembly of Functionalized Lipophilic Guanosines into Cation-Free Stacked Guanine-Quartets. Chemistry – A European Journal, 16(36), 11096-11104. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Reddit r/Chempros Discussion. (2022). Failed suzuki coupling, any suggenstions? [Link]
-
Beilstein Archives. (2024). Systematic Computational Optimization and Population Shift Analysis of 8-Substituted Adenosine Analogs. [Link]
-
Wang, C., et al. (2024). Late-stage guanine C8–H alkylation of nucleosides, nucleotides, and oligonucleotides via photo-mediated Minisci reaction. Nature Communications, 15(1), 2568. [Link]
-
Manderville, R. A., et al. (2010). Postsynthetic Guanine Arylation of DNA by Suzuki−Miyaura Cross-Coupling. Journal of the American Chemical Society, 132(41), 14421-14423. [Link]
-
Johnson, F., et al. (1995). Synthetic and oxidative studies on 8-(arylamino)-2'-deoxyguanosine and -guanosine derivatives. Journal of the American Chemical Society, 117(24), 6430-6441. [Link]
-
Neliti. (2020). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
Davis, J. T. (2018). Synthetic Strategies of Guanine Derivatives for Self‐Assembly in Supramolecular Chemistry. Israel Journal of Chemistry, 58(6-7), 745-756. [Link]
-
Peres, P. S., et al. (2016). Synthesis of 8-oxo-7,8-dihydro-2'-deoxyguanosine from 2'-deoxyguanosine using Cu(II)/H2O2/ascorbate: A new strategy for an improved yield. BioTechniques, 60(6), 279-284. [Link]
-
Beilstein Journals. (2022). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. [Link]
-
Chow, S., et al. (2003). MDPSCL2: A New Protecting Group for Chemoselective Synthesis of 2′-O-Alkylated Guanosines. Organic Letters, 5(5), 583-585. [Link]
-
Yoneda Labs. (2021). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Beijer, B., et al. (1990). Protection of the guanine residue during synthesis of 2′-O-alkylguanosine derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2135-2142. [Link]
-
PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Hocek, M., et al. (2000). The Suzuki-Miyaura Cross-Coupling Reactionso f 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Collection of Czechoslovak Chemical Communications, 65(8), 1233-1254. [Link]
-
Al-Masum, M. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 8(11), 529. [Link]
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- 2. Late-stage guanine C8–H alkylation of nucleosides, nucleotides, and oligonucleotides via photo-mediated Minisci reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
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- 13. BJOC - Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning [beilstein-journals.org]
- 14. Self-Assembly of Functionalized Lipophilic Guanosines into Cation-Free Stacked Guanine-Quartets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Guanosine Analogs in Viral Assays
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the complexities and challenges of antiviral research. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding resistance to guanosine analogs. Our goal is to equip you with the knowledge to diagnose, characterize, and overcome resistance in your viral assays, ensuring the integrity and progression of your research.
Section 1: Foundational Concepts of Guanosine Analogs and Resistance
This section covers the fundamental principles governing the action of guanosine analogs and the primary mechanisms through which viruses evade their effects.
Q1: How do guanosine analogs work to inhibit viral replication?
Guanosine analogs are synthetic molecules that mimic the natural nucleoside, guanosine. Their antiviral activity hinges on a multi-step intracellular activation process, ultimately targeting the viral polymerase.[1][2]
-
Cellular Entry: The analog enters the host cell.
-
Phosphorylation (Activation): To become active, the nucleoside analog must be converted into its triphosphate form. This phosphorylation cascade is the critical step for selectivity.[3]
-
Step 1 (Monophosphorylation): This is often the rate-limiting step and is typically catalyzed by a virus-encoded kinase, such as Herpes Simplex Virus (HSV) thymidine kinase (TK) or Human Cytomegalovirus (CMV) UL97 protein kinase.[3][4][5] This selective activation by a viral enzyme is a key reason for the drug's specificity for infected cells. In some cases, host cellular kinases like deoxyguanosine kinase (dGK) can also perform this initial step.[6][7]
-
Steps 2 & 3 (Di- and Triphosphorylation): Host cellular kinases (e.g., GMP kinase and nucleoside diphosphate kinase) subsequently add the second and third phosphate groups to create the active triphosphate analog.[3]
-
-
Polymerase Inhibition: The resulting guanosine analog triphosphate (GA-TP) competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA or RNA chain by the viral polymerase.[2]
-
Chain Termination: Upon incorporation, the analog can halt further genome elongation. This can be due to the lack of a 3'-hydroxyl group (obligate chain termination) or by causing conformational changes that prevent the addition of the next nucleotide (nonobligate chain termination).[1][8]
Q2: What are the primary mechanisms by which viruses develop resistance?
Viral resistance to guanosine analogs arises from genetic mutations that disrupt the drug's mechanism of action. These mutations are selected for under the pressure of prolonged drug exposure. The two most common mechanisms are:
-
Impaired Activation: Mutations in the viral kinase gene (e.g., UL97 in CMV or UL23 encoding TK in HSV) are the most frequent cause of resistance, accounting for over 90% of cases for drugs like ganciclovir and acyclovir.[9] These mutations can lead to:
-
Loss of Kinase Activity: Frameshift or nonsense mutations result in a truncated, non-functional enzyme that cannot perform the initial, critical phosphorylation step.[9]
-
Altered Substrate Specificity: Missense mutations can change the enzyme's active site, reducing its affinity for the guanosine analog while preserving its ability to phosphorylate natural nucleosides.[9]
-
-
Altered Drug Target: Mutations in the viral polymerase gene (e.g., UL54 in CMV or UL30 in HSV) are less common but can confer higher levels of resistance and cross-resistance to other analogs.[3][9] These mutations typically allow the polymerase to discriminate between the natural dGTP and the analog triphosphate, preventing its incorporation into the growing nucleic acid chain. In some cases, mutations can increase the polymerase's ability to extend the chain after a drug has been incorporated, overcoming termination.[8]
Section 2: Initial Troubleshooting: Is It Really Resistance?
Before embarking on extensive resistance characterization, it is crucial to rule out experimental artifacts that can mimic a resistant phenotype.
Q3: My guanosine analog has lost potency in my assay. How can I confirm this is due to viral resistance and not an experimental artifact?
A systematic approach is required to differentiate true biological resistance from technical issues. The first step is to validate every component of your assay.
Q4: What are common non-resistance-related reasons for assay failure?
Several factors can lead to a perceived loss of drug efficacy. Always check these before assuming resistance:
| Issue Category | Specific Checks & Rationale |
| Compound Integrity | - Prepare Fresh Stock: Guanosine analogs in solution can degrade over time, especially with freeze-thaw cycles. Always test a freshly prepared dilution from a powdered stock. - Verify Concentration: An error in serial dilutions is a common source of inaccurate IC50 values. Re-calculate and re-prepare. |
| Cell Health & Culture | - Passage Number: Use cells within a consistent, low passage range. High-passage cells can have altered metabolism, affecting drug activation by host kinases.[10] - Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and nucleoside pools, impacting assay results. Routinely test your cell stocks. |
| Viral Stock & Infection | - Inaccurate Titer: An incorrect viral titer can lead to an excessively high Multiplicity of Infection (MOI). This can overwhelm the drug's effect, making it appear less potent. Re-titer your viral stocks. - Wild-Type Control: Always run a well-characterized, drug-sensitive wild-type virus in parallel. If the wild-type also shows reduced sensitivity, the issue is with the assay setup, not the test virus. |
| Assay Parameters | - Incubation Time: Ensure incubation times are consistent. Longer incubation might allow for more viral replication, potentially shifting the IC50. - Readout Method: Confirm that the assay readout (e.g., ELISA substrate, reporter gene) is not degraded or expired. |
Section 3: Characterizing Resistance: Phenotypic and Genotypic Approaches
Once experimental artifacts are ruled out, the next step is to quantify the level of resistance and identify the causal mutations.
Q5: How do I perform a phenotypic assay to quantify the level of resistance?
Phenotypic assays measure the ability of a virus to replicate in the presence of a drug.[3] They provide a direct, quantitative measure of resistance. Common methods include the plaque reduction assay and cell-based ELISA.[11][12] The output is typically an IC50 or EC50 value—the drug concentration required to inhibit viral replication by 50%.[13]
A detailed protocol for a cell-based antiviral ELISA is provided in the section below.
Q6: What is the significance of an IC50/EC50 shift, and how do I interpret it?
The level of resistance is determined by calculating the fold-change in IC50 of the suspected resistant virus relative to a sensitive, wild-type (WT) control virus.[14]
Fold Change = IC50 (Test Virus) / IC50 (WT Virus)
The interpretation of this value helps classify the degree of resistance.
| Fold Change in IC50 | Interpretation | Clinical/Research Significance |
| < 2-fold | Susceptible / No Resistance | The analog is expected to be fully effective. |
| 2 to 5-fold | Low-Level Resistance | Reduced susceptibility. The analog may still have partial activity, but its efficacy is compromised. |
| 5 to 10-fold | Intermediate Resistance | Significant loss of potency. The analog is unlikely to be effective at standard concentrations. |
| > 10-fold | High-Level Resistance | The virus is considered fully resistant. The analog is ineffective. |
| (Note: These are general guidelines; specific cutoff values can be virus- and drug-dependent.[14]) |
An IC50 shift confirms a resistant phenotype but does not explain the underlying genetic cause.
Q7: How can I identify the specific mutations causing resistance?
Genotypic assays are used to sequence the viral genes associated with resistance (e.g., viral kinase and polymerase) to identify specific mutations.[3][9]
| Method | Description | Advantages | Disadvantages |
| Sanger Sequencing | Traditional method that sequences a single DNA fragment at a time. It has long been the standard for resistance testing.[15] | - Simple data analysis. - Cost-effective for single targets. | - Can only detect mutations present in >15-20% of the viral population.[16] - May miss emerging resistant subpopulations. |
| Next-Generation Sequencing (NGS) | Massively parallel sequencing that allows for deep coverage of target genes.[17] | - Highly sensitive; can detect minor variants present at frequencies as low as 1-5%.[16][18] - Provides a more comprehensive view of the viral quasispecies. - Can identify linked mutations. | - More complex data analysis (bioinformatics). - Higher initial cost. - Clinical significance of very low-frequency mutations can be unclear. |
Recommendation: For research purposes, NGS is the preferred method as it provides a much deeper understanding of the resistant population's diversity and can detect emerging resistance earlier than Sanger sequencing.[15][19] A detailed workflow for NGS analysis is provided in the section.
Section 4: Advanced Troubleshooting & Overcoming Resistance
With a confirmed resistant phenotype and genotype, you can now devise strategies to overcome it.
Q8: My virus has a mutation in the viral kinase. What does this mean, and what are my next steps?
A kinase mutation means the primary activation step of your guanosine analog is impaired.[9]
-
Causality: The virus can no longer efficiently convert the drug to its active form, rendering it ineffective.
-
Next Steps:
-
Switch Drug Class: The most effective strategy is to use an antiviral with a different mechanism of action that does not require activation by the viral kinase. Examples include pyrophosphate analogs (Foscarnet) or nucleotide analogs (Cidofovir), which bypass this activation step.[3][9]
-
Use Nucleotide Analogs: Consider testing nucleotide analogs (which are already monophosphorylated) or prodrugs designed to deliver the monophosphate form into the cell, effectively bypassing the first phosphorylation step.[20]
-
Q9: My virus has a mutation in the viral polymerase. How does this affect my current analog, and what alternatives can I explore?
A polymerase mutation means the virus can replicate its genome even in the presence of the activated drug.[3]
-
Causality: The enzyme's active site is altered, preventing the drug's incorporation or enhancing its removal.
-
Next Steps:
-
Assess Cross-Resistance: Polymerase mutations can confer resistance to multiple nucleoside/nucleotide analogs. It is crucial to perform phenotypic assays with a panel of different analogs to determine the cross-resistance profile.
-
Explore Different Analog Classes: Test analogs with different structural modifications (e.g., on the sugar or base) as they may have different interactions with the mutated polymerase active site.[21]
-
Investigate Non-Nucleoside Inhibitors: If available for your virus, test non-nucleoside polymerase inhibitors. These bind to allosteric sites on the polymerase and are often unaffected by mutations in the active site.[20]
-
Q10: Can I overcome resistance by using combination therapies?
Yes, this is a powerful strategy. Combining drugs with different mechanisms of action can prevent the emergence of resistance and may be effective against already-resistant strains.[22]
-
Rationale: The virus would need to acquire multiple, independent mutations to overcome both drugs, which is a much rarer event.
-
Effective Combinations:
-
Kinase Mutant: Combine a standard guanosine analog (to inhibit any remaining sensitive virus) with a drug that doesn't require viral kinase activation (e.g., Foscarnet).
-
Polymerase Mutant: Combine a nucleoside analog with a non-nucleoside polymerase inhibitor or a protease inhibitor (if applicable to the virus).
-
Host-Targeted Antivirals: Combine a direct-acting antiviral (like a guanosine analog) with a host-targeted agent, such as a kinase inhibitor that blocks a cellular pathway essential for viral replication.[10] This approach has a higher barrier to resistance.
-
Q11: Are there off-target effects of guanosine analogs that could be confounding my results?
Yes. While generally selective, high concentrations of guanosine analogs can have off-target effects.
-
Host Cell Toxicity (CC50): Every antiviral assay should be paired with a cytotoxicity assay on uninfected cells to determine the 50% cytotoxic concentration (CC50).[13] If the IC50 of your compound is close to its CC50, the observed "inhibition" may simply be due to cell death. The Selectivity Index (SI = CC50 / IC50) is a critical measure of a drug's therapeutic window; a higher SI is better.
-
Inhibition of Host Enzymes: At high concentrations, the triphosphate forms of some analogs can inhibit host DNA polymerases, particularly mitochondrial DNA polymerase γ, which can lead to toxicity.[23]
-
Immunostimulatory Effects: Some guanosine analogs can activate innate immune pathways, such as Toll-like receptor 7 (TLR7), leading to the production of interferons.[24] This can contribute to the antiviral effect in a way that is independent of direct polymerase inhibition and could complicate the interpretation of resistance.
Experimental Protocols
Protocol 1: Phenotypic Resistance Assay (Cell-Based Antiviral ELISA)
Objective: To determine the IC50 of a guanosine analog against wild-type and potentially resistant viral strains.[11]
Materials:
-
Host cell line permissive to the virus
-
96-well cell culture plates
-
Wild-type and test virus stocks of known titers
-
Guanosine analog stock solution
-
Culture medium
-
Primary antibody against a viral antigen
-
HRP-conjugated secondary antibody
-
TMB substrate and Stop Solution
-
Plate reader (450 nm)
-
Fixation solution (e.g., 80% acetone in PBS)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat milk in wash buffer)
Methodology:
-
Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours. Incubate at 37°C, 5% CO2.
-
Drug Dilution: Prepare a 2x-concentrated serial dilution of the guanosine analog in culture medium. Include a "no drug" control.
-
Infection: Aspirate the medium from the cells. Add 50 µL/well of the 2x drug dilutions. Immediately add 50 µL/well of virus diluted in medium to achieve a low MOI (e.g., 0.01-0.1). Also, include uninfected "cell control" wells.
-
Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours), until cytopathic effect (CPE) is visible in the "virus control" (no drug) wells.
-
Fixation: Aspirate the medium and fix the cells by adding 100 µL/well of ice-cold fixation solution for 20 minutes at 4°C.
-
ELISA:
-
Wash plates 3 times with wash buffer.
-
Block for 1 hour at room temperature with blocking buffer.
-
Wash 3x. Add the primary antibody (diluted in blocking buffer) and incubate for 1-2 hours.
-
Wash 3x. Add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash 5x. Add TMB substrate and incubate in the dark until color develops (5-15 min).
-
Add Stop Solution. Read absorbance at 450 nm.
-
-
Data Analysis:
-
Normalize the data: % Inhibition = 100 * [1 - (Sample_OD - Cell_Control_OD) / (Virus_Control_OD - Cell_Control_OD)].
-
Use a non-linear regression software (e.g., GraphPad Prism) to plot % Inhibition vs. log(drug concentration) and calculate the IC50.[25]
-
Protocol 2: Genotypic Resistance Analysis via Next-Generation Sequencing (NGS)
Objective: To identify and quantify resistance-associated mutations in viral kinase and polymerase genes.[17][19]
Methodology:
-
Sample Preparation:
-
Extract viral nucleic acid (DNA or RNA) from cell culture supernatant or infected cells containing the resistant virus.
-
If RNA, perform reverse transcription to generate cDNA.
-
-
Target Amplification:
-
Use PCR with primers specifically designed to amplify the entire coding regions of the target genes (e.g., UL97 and UL54 for CMV). Use high-fidelity polymerase to minimize PCR-induced errors.
-
-
Library Preparation:
-
Quantify and pool the amplicons.
-
Use a commercial NGS library preparation kit (e.g., Illumina or Ion Torrent) to fragment the DNA (if necessary), ligate sequencing adapters, and add unique barcodes for multiplexing samples.
-
-
Sequencing:
-
Quantify the final library and load it onto the NGS instrument according to the manufacturer's protocol. Aim for high read depth (>1000x) to accurately call low-frequency variants.
-
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapters and low-quality bases.
-
Alignment: Align the cleaned reads to a wild-type viral reference genome sequence using an aligner like BWA or Bowtie2.
-
Variant Calling: Use a sensitive variant caller (e.g., GATK, LoFreq) to identify single nucleotide variants (SNVs) and insertions/deletions (indels) compared to the reference. Set a detection threshold (e.g., 1% or 5% frequency).[16][18]
-
Annotation & Interpretation: Annotate the identified variants to determine their effect (e.g., missense, nonsense) and compare them against known resistance mutation databases (e.g., Stanford HIV Drug Resistance Database for HIV, or published literature for other viruses).
-
References
- Mechanisms of action of antiviral drugs | Research Starters - EBSCO. (n.d.). EBSCO.
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Johansson, M., et al. (2001). Antiviral Guanosine Analogs as Substrates for Deoxyguanosine Kinase: Implications for Chemotherapy. Antimicrobial Agents and Chemotherapy, 45(3), 739-742. [Link]
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Burrel, S., et al. (2010). Resistance of Herpes Simplex Viruses to Nucleoside Analogues: Mechanisms, Prevalence, and Management. Antimicrobial Agents and Chemotherapy, 54(1), 22-34. [Link]
- Guanosine Analogue for the Treatment of SARS-CoV-2. (n.d.).
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Al-Horani, R. A., & Al-Aqtash, R. A. (2021). A review: Mechanism of action of antiviral drugs. Pathogens and Global Health, 115(2), 70-79. [Link]
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Couturier, M. R., et al. (2023). Use of next-generation sequencing to detect mutations associated with antiviral drug resistance in cytomegalovirus. Journal of Clinical Microbiology, 61(10), e00429-23. [Link]
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Eyer, L., et al. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses, 13(4), 663. [Link]
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Galitskaya, A., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 24(23), 16986. [Link]
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Li, J., et al. (2019). HIV Drug Resistance Mutations Detection by Next-Generation Sequencing during Antiretroviral Therapy Interruption in China. Viruses, 11(11), 1059. [Link]
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Sahoo, M. K., et al. (2023). Next-generation sequencing for cytomegalovirus genotypic antiviral resistance testing. ResearchGate. [Link]
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Chou, S. (2009). Antiviral Drug Resistance: Mechanisms and Clinical Implications. Infectious Disease Clinics of North America, 23(4), 909-933. [Link]
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Petropoulos, C. J. (2002). Clinical cut-offs in the interpretation of phenotypic resistance. Journal of Acquired Immune Deficiency Syndromes, 31 Suppl 2, S44-S49. [Link]
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Mutations detected by Next-Generation Sequencing. The threshold for... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
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te Velthuis, A. J. W. (2018). Assays to Measure the Activity of Influenza Virus Polymerase. Methods in Molecular Biology, 1836, 343-374. [Link]
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Coen, N., & Shair, M. D. (2012). Phosphorylation events during viral infections provide potential therapeutic targets. Journal of Molecular Recognition, 25(3), 131-142. [Link]
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Next-generation sequencing to improve diagnosis and surveillance of infectious diseases. (2022). FIND. [Link]
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In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities. (n.d.). ResearchGate. [Link]
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Amblard, F., et al. (2017). Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Polymerase activity and mechanisms of action of nucleotide analogs. PLoS ONE, 12(10), e0185998. [Link]
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Lee, J., et al. (2006). Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7. Proceedings of the National Academy of Sciences, 103(6), 1828-1833. [Link]
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HIV Drug Resistance Testing & Interpretation. (2020). YouTube. [Link]
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Galitskaya, A., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. MDPI. [Link]
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Le, N. Q. K., & Le, T. T. (2021). Strategies and efforts in circumventing the emergence of antiviral resistance against conventional antivirals. ResearchGate. [Link]
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Cell-based Assays to Identify Inhibitors of Viral Disease. (2008). Expert Opinion on Drug Discovery, 3(6), 633-643. [Link]
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Shugar, D. (2002). Viral and host-cell protein kinases: enticing antiviral targets and relevance of nucleoside, and viral thymidine, kinases. Acta Biochimica Polonica, 49(2), 263-277. [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (n.d.). CLYTE. [Link]
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The Nucleoside/Nucleotide Analogs Tenofovir and Emtricitabine Are Inactive against SARS-CoV-2. (2021). MDPI. [Link]
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Cell-based ELISA for Antiviral Research. (n.d.). Creative Diagnostics. [Link]
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Cell-based Assays to Identify Inhibitors of Viral Disease. (n.d.). ResearchGate. [Link]
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Antiviral guanosine analogs as substrates for deoxyguanosine kinase: implications for chemotherapy. (2001). Antimicrobial Agents and Chemotherapy, 45(3), 739-742. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2017). Advanced Prodrug Strategies in Nucleoside and Non-Nucleoside Antiviral Agents: A Review of the Recent Five Years. Current Molecular Pharmacology, 10(3), 204-213. [Link]
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Resistance Mechanisms in Chronic Viral Infections and Devising Strategies to Overcome Antiviral Resistance. (n.d.). Longdom Publishing. [Link]
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Resistance of Herpes Simplex Viruses to Nucleoside Analogues: Mechanisms, Prevalence, and Management. (2010). Antimicrobial Agents and Chemotherapy, 54(1), 22-34. [Link]
-
Assays to Measure the Activity of Influenza Virus Polymerase. (2018). Springer Nature Experiments. [Link]
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Viral Polymerases. (2010). PMC. [Link]
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Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. (2018). Antiviral Research, 158, 155-174. [Link]
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Unveiling the role of host kinases at different steps of influenza A virus life cycle. (2024). Frontiers in Immunology, 14, 1324796. [Link]
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CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). Pharmaceutics, 15(7), 1888. [Link]
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Resistance to a Nucleoside Analog Antiviral Drug from More Rapid Extension of Drug-Containing Primers. (2018). mBio, 9(4), e01232-18. [Link]
-
Deciphering the Role of DNA Polymerase Eta on the Incorporation and Bypass of Inosine and Cell Cycle Arrest. (2023). MDPI. [Link]
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- 4. Guanosine Analogue for the Treatment of SARS-CoV-2 - Creative Biolabs [sars-cov-2.creative-biolabs.com]
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Technical Support Center: Protocol Refinement for 8-(Allyloxy)guanosine Experiments
Welcome to the technical support center for 8-(Allyloxy)guanosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for experiments involving this potent 8-substituted guanosine analog. Our goal is to empower you with the knowledge to refine your protocols, ensure data integrity, and overcome common experimental hurdles.
Introduction to 8-(Allyloxy)guanosine
8-(Allyloxy)guanosine is a synthetic purine nucleoside analog. Like many 8-substituted guanosine derivatives, it is investigated for its potential immunomodulatory properties, likely acting as a Toll-like Receptor 7 (TLR7) agonist. These molecules are of significant interest in drug development for their potential applications in antiviral and anticancer therapies. This guide will provide practical advice on its use in in vitro cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for 8-(Allyloxy)guanosine?
A1: Based on extensive research on analogous 8-substituted guanosine compounds, 8-(Allyloxy)guanosine is predicted to function as a Toll-like Receptor 7 (TLR7) agonist. TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), leading to the activation of innate immune responses. It is believed that small molecule agonists like 8-substituted guanosines mimic endogenous ligands and activate TLR7 signaling pathways. This activation typically results in the production of pro-inflammatory cytokines and type I interferons.
Q2: How should I prepare a stock solution of 8-(Allyloxy)guanosine?
A2: 8-(Allyloxy)guanosine has low aqueous solubility. Therefore, it is recommended to prepare a high-concentration stock solution in an appropriate organic solvent.
-
Recommended Solvents: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are suitable solvents for 8-(Allyloxy)guanosine.
-
Procedure:
-
Weigh the desired amount of 8-(Allyloxy)guanosine powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Q3: What is the stability of 8-(Allyloxy)guanosine in stock solutions and cell culture media?
A3:
-
Stock Solutions: When stored properly in anhydrous DMSO or DMF at -20°C or below, the stock solution of 8-(Allyloxy)guanosine is expected to be stable for several months. Avoid exposure to light and moisture.
-
Cell Culture Media: The stability of 8-(Allyloxy)guanosine in aqueous cell culture media at 37°C is a critical consideration. While the allyl ether linkage is generally stable under physiological pH and temperature, prolonged incubation may lead to some degradation. It is advisable to prepare fresh dilutions in media for each experiment and to limit the incubation time to the minimum required to observe a biological effect. Studies on similar 8-alkoxyguanosine derivatives suggest that the N-glycosidic bond is stabilized by the electron-donating alkoxy group, reducing the likelihood of depurination compared to unmodified guanosine[1].
Q4: What is the optimal concentration of 8-(Allyloxy)guanosine to use in a cellular assay?
A4: The optimal concentration will be cell-type and assay-dependent. It is crucial to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific system. A typical starting range for small molecule TLR7 agonists is from 0.1 µM to 50 µM.
Troubleshooting Guide
This section addresses common issues encountered during experiments with 8-(Allyloxy)guanosine.
Issue 1: Compound Precipitation in Cell Culture Media
Symptoms:
-
Visible particulate matter or cloudiness in the cell culture wells after adding the compound.
-
High variability between replicate wells.
-
Lower than expected biological activity.
Root Causes and Solutions:
| Cause | Explanation | Solution |
| Low Aqueous Solubility | 8-(Allyloxy)guanosine is inherently hydrophobic. Direct dilution of a high concentration DMSO stock into aqueous media can cause it to crash out of solution. | 1. Lower the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.5%) to maintain cell health and improve compound solubility. 2. Use a serial dilution strategy: Instead of a single large dilution, perform serial dilutions of your DMSO stock in cell culture media. 3. Pre-warm the media: Adding the compound to pre-warmed (37°C) media can help with solubility. 4. Consider a different solvent system: For specific applications, exploring alternative solubilizing agents compatible with your cell line may be necessary. |
| Interaction with Media Components | Components in serum or the media itself can sometimes interact with the compound, reducing its solubility. | 1. Test in serum-free media: If your experiment allows, test the solubility in a serum-free version of your media. 2. Filter the final diluted solution: Although this may lead to some loss of compound, passing the final diluted solution through a 0.22 µm sterile filter can remove precipitates. |
Issue 2: No or Low Biological Activity
Symptoms:
-
The expected downstream effects of TLR7 activation (e.g., cytokine production, reporter gene expression) are not observed.
Root Causes and Solutions:
| Cause | Explanation | Solution |
| Compound Degradation | Improper storage or handling of the stock solution can lead to degradation. The allyl ether itself is relatively stable, but the guanosine moiety can be susceptible to oxidation, particularly at the 8-position if the allyl group were to be cleaved. | 1. Use fresh aliquots: Avoid multiple freeze-thaw cycles of the stock solution. 2. Protect from light: Store stock solutions in amber vials or wrapped in foil. 3. Confirm compound integrity: If in doubt, verify the purity of your compound using analytical methods like HPLC-MS. |
| Sub-optimal Assay Conditions | The concentration used may be too low, or the incubation time too short. | 1. Perform a dose-response curve: Test a wide range of concentrations (e.g., from nanomolar to high micromolar) to find the optimal working concentration. 2. Optimize incubation time: Conduct a time-course experiment to determine the optimal duration of exposure to the compound. |
| Cell Line and Receptor Expression | The cell line used may not express TLR7 or may express it at very low levels. HEK293 cells, for example, do not endogenously express TLR7. | 1. Use a validated cell line: Employ a cell line known to express functional TLR7, such as specific immune cell lines (e.g., plasmacytoid dendritic cells) or a reporter cell line engineered to express TLR7 (e.g., HEK-Blue™ hTLR7 cells). |
| Requirement for a Co-agonist | Some 8-substituted guanosine analogs require the presence of an oligoribonucleotide (ORN) to synergistically activate TLR7. | 1. Test with a co-agonist: In your assay, include a known ssRNA ligand for TLR7 (e.g., polyU) along with 8-(Allyloxy)guanosine to assess for synergistic activation. |
Issue 3: High Background or Non-Specific Effects in Reporter Assays
Symptoms:
-
High signal in the vehicle control (DMSO only) wells.
-
Cell death at higher concentrations of the compound.
Root Causes and Solutions:
| Cause | Explanation | Solution |
| DMSO Toxicity | High concentrations of DMSO can be toxic to cells and can sometimes induce non-specific activation of signaling pathways. | 1. Maintain low final DMSO concentration: Keep the final DMSO concentration in the culture media below 0.5%, and ensure that the vehicle control has the same final DMSO concentration as the experimental wells. |
| Compound Cytotoxicity | At high concentrations, 8-(Allyloxy)guanosine itself may be cytotoxic. | 1. Perform a cytotoxicity assay: Use a viability assay (e.g., MTT, CellTiter-Glo®) to determine the cytotoxic concentration range of the compound on your cell line. Use concentrations below the toxic threshold for your functional assays. |
| Contamination | Bacterial or fungal contamination can lead to the activation of other pattern recognition receptors, causing high background signals. | 1. Maintain sterile technique: Ensure all reagents and cell cultures are handled under strict aseptic conditions. 2. Use antibiotic/antimycotic solutions: If appropriate for your cell line, include penicillin/streptomycin and an antimycotic in your culture media. |
Experimental Protocols
Protocol: In Vitro TLR7 Activation Assay using HEK-Blue™ hTLR7 Cells
This protocol is adapted for 8-(Allyloxy)guanosine using the HEK-Blue™ hTLR7 reporter cell line from InvivoGen. These cells express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 cells
-
HEK-Blue™ Detection medium
-
8-(Allyloxy)guanosine
-
Anhydrous DMSO
-
Positive control (e.g., R848)
-
Negative control (vehicle: DMSO)
-
96-well cell culture plates (flat-bottom, sterile)
-
Spectrophotometer capable of reading absorbance at 620-655 nm
Procedure:
-
Cell Preparation:
-
Culture HEK-Blue™ hTLR7 cells according to the supplier's instructions.
-
On the day of the experiment, wash the cells with PBS and detach them using a cell scraper (do not use trypsin).
-
Resuspend the cells in pre-warmed HEK-Blue™ Detection medium to a concentration of approximately 2.8 x 10^5 cells/mL.
-
-
Compound Preparation:
-
Prepare a 50 mM stock solution of 8-(Allyloxy)guanosine in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for your dose-response curve.
-
Further dilute these DMSO stocks into pre-warmed cell culture medium to create your final working solutions. The final DMSO concentration in the wells should not exceed 0.5%.
-
-
Assay Plate Setup:
-
Add 20 µL of your diluted 8-(Allyloxy)guanosine solutions, positive control, and vehicle control to the appropriate wells of a 96-well plate.
-
Add 180 µL of the cell suspension (approximately 50,000 cells) to each well.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
-
Data Acquisition:
-
Measure the absorbance of the culture supernatant at 620-655 nm using a spectrophotometer. The SEAP produced by the cells will induce a color change in the HEK-Blue™ Detection medium.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (media only) from all other readings.
-
Normalize the data to the vehicle control.
-
Plot the normalized response as a function of the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Visualizations
Workflow for TLR7 Activation Assay
Caption: Workflow for the 8-(Allyloxy)guanosine TLR7 activation assay.
Troubleshooting Decision Tree for Low Activity
Caption: Decision tree for troubleshooting low activity results.
References
-
Chandrasekhar, S., Reddy, R., & Rao, R. J. (2001). Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4. Tetrahedron, 57(17), 3435-3438. [Link]
-
Olesiak, M., et al. (2015). Hybridization Properties of RNA Containing 8-Methoxyguanosine and 8-Benzyloxyguanosine. PLoS ONE, 10(9), e0137874. [Link]
-
InvivoGen. (n.d.). HEK-Blue™ hTLR7 Cells. Retrieved from [Link]
-
Huang, M.-H., Duchek, J., & Vasella, A. (2013). Synthesis of a Pseudodisaccharide α-C-Glycosidically Linked to an 8-Alkylated Guanine. Molecules, 18(4), 3906–3916. [Link]
-
Lin, T. S., Cheng, J. C., Ishiguro, K., & Sartorelli, A. C. (1985). 8-Substituted guanosine and 2'-deoxyguanosine derivatives as potential inducers of the differentiation of Friend erythroleukemia cells. Journal of Medicinal Chemistry, 28(9), 1194–1198. [Link]
-
Johnson, F., Huang, C. Y., & Yu, P. L. (1994). Synthetic and oxidative studies on 8-(arylamino)-2'-deoxyguanosine and -guanosine derivatives. Environmental Health Perspectives, 102 Suppl 6(Suppl 6), 143–149. [Link]
Sources
Validation & Comparative
Validating the Antiviral Efficacy of 8-(Allyloxy)guanosine: A Comparative Guide
Executive Summary
The relentless evolution of viral pathogens necessitates a continuous search for novel antiviral agents. Guanosine analogs have long been a cornerstone of anti-herpesvirus therapy, with drugs like Acyclovir and Ganciclovir being prime examples. This guide delves into the antiviral potential of a novel derivative, 8-(Allyloxy)guanosine (AOG). Due to the limited publicly available data on AOG, this document establishes a framework for its evaluation by drawing comparisons with the well-characterized 8-benzyloxyguanosine and the gold-standard antiviral, Acyclovir. We provide a detailed analysis of the probable mechanism of action, a head-to-head comparison based on available data for analogous compounds, and comprehensive, field-proven experimental protocols for researchers to validate these findings in their own laboratories.
Introduction to Guanosine Analogs in Antiviral Therapy
Nucleoside analogs represent a highly successful class of antiviral drugs. Their structural similarity to natural nucleosides allows them to be recognized by viral polymerases. Once incorporated into the growing viral DNA or RNA chain, they act as chain terminators, halting viral replication. Acyclovir, a guanosine analog, is a testament to the success of this strategy, being a frontline therapy for infections caused by Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV) for decades.
The emergence of viral resistance to existing therapies drives the exploration of new derivatives. Modifications to the purine base, such as at the C8 position of guanosine, offer a promising avenue for developing next-generation antivirals with potentially improved efficacy, a broader spectrum of activity, or a better resistance profile. 8-(Allyloxy)guanosine is one such novel compound. This guide aims to provide a comprehensive technical overview and a practical framework for researchers to assess its antiviral efficacy against key herpesviruses.
Comparative Mechanism of Action: Targeting Viral DNA Synthesis
The primary mechanism of action for guanosine analogs like Acyclovir is the inhibition of viral DNA polymerase.[1][2] This process is initiated by the phosphorylation of the analog by a virus-encoded thymidine kinase (TK), an enzyme present in herpesvirus-infected cells but not in uninfected cells. This selective activation is a key reason for Acyclovir's favorable safety profile. Cellular kinases then further phosphorylate the monophosphate form into the active triphosphate analog. This triphosphate form competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase. The lack of a 3'-hydroxyl group on the incorporated analog prevents the addition of the next nucleotide, leading to chain termination and the cessation of viral replication.
It is highly probable that 8-(Allyloxy)guanosine and its analogs, such as 8-benzyloxyguanosine, follow a similar mechanism of action. The modification at the C8 position may influence the compound's affinity for the viral thymidine kinase or the viral DNA polymerase, potentially altering its potency and selectivity.
Caption: Comparative Mechanism of Guanosine Analogs
Head-to-Head Efficacy Analysis: In Vitro Data
A direct comparison of antiviral efficacy requires standardized in vitro testing. Key parameters for this evaluation are:
-
EC50 (50% Effective Concentration): The concentration of the drug that inhibits viral replication by 50%. A lower EC50 indicates higher potency.
-
CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability. A higher CC50 indicates lower cytotoxicity.
-
Selectivity Index (SI): Calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value is desirable, as it indicates a wider therapeutic window between the drug's antiviral effect and its toxicity to host cells.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Acyclovir | HSV-1 | Vero | 0.1 - 1.0 | >300 | >300 | Published Literature |
| Acyclovir | HSV-2 | Vero | 0.5 - 2.0 | >300 | >150 | Published Literature |
| Acyclovir | VZV | MRC-5 | 1.0 - 4.0 | >200 | >50 | Published Literature |
| 8-Benzyloxyguanosine | HHV-6A | HSB-2 | 3.6 | 13 | 3.6 | Di Francesco et al., 2013 |
| 8-(Allyloxy)guanosine | Data Not Available | - | - | - | - | - |
Note: The EC50 and CC50 values for Acyclovir can vary depending on the viral strain, cell line, and assay conditions. The values presented are representative ranges from published studies.
Experimental Protocols for Efficacy Validation
To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for determining the CC50 and EC50 values of a test compound.
Cytotoxicity Assay (MTT Assay) for CC50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Vero (for HSV) or MRC-5 (for VZV) cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Test compound (8-(Allyloxy)guanosine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed a 96-well plate with 1 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the cells and add 100 µL of the various concentrations of the test compound to the wells in triplicate. Include "cell-only" controls with medium but no compound.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is determined from the dose-response curve.
Plaque Reduction Assay (PRA) for EC50 Determination
The plaque reduction assay is the gold standard for determining the antiviral efficacy of a compound.
Materials:
-
Confluent monolayers of Vero or MRC-5 cells in 6-well or 12-well plates
-
Virus stock (HSV-1, HSV-2, or VZV) of a known titer
-
DMEM with 2% FBS
-
Test compound
-
Overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Grow cell monolayers to confluence in multi-well plates.
-
Prepare serial dilutions of the virus stock and infect the cell monolayers for 1-2 hours at 37°C to allow for viral adsorption. The target is to have 50-100 plaques per well in the control wells.
-
During the adsorption period, prepare serial dilutions of the test compound in the overlay medium.
-
After adsorption, remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the different concentrations of the test compound to the respective wells. Include a "virus-only" control with no compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-5 days, depending on the virus, until plaques are visible.
-
Fix the cells with a solution of 10% formalin for at least 30 minutes.
-
Stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the virus-only control. The EC50 value is determined from the dose-response curve.
Caption: Workflow for Antiviral Efficacy Validation
Discussion and Future Directions
The provided framework outlines the necessary steps to rigorously evaluate the antiviral efficacy of 8-(Allyloxy)guanosine. Based on the general activity of 8-substituted guanosine analogs, it is plausible that AOG will exhibit activity against herpesviruses. The key questions that need to be addressed through the proposed experimental work are:
-
Potency: How does the EC50 of AOG compare to that of Acyclovir and other established antivirals? The nature of the alkoxy group at the C8 position can significantly influence potency.
-
Cytotoxicity and Selectivity: Is AOG well-tolerated by host cells? A high Selectivity Index is crucial for a compound to be considered a viable drug candidate.
-
Spectrum of Activity: Is AOG active against a broad range of herpesviruses, including strains resistant to current therapies? Testing against TK-deficient viral strains would be a critical next step to understand its reliance on the viral activation pathway.
-
Mechanism of Action: While a mechanism similar to Acyclovir is likely, further studies, such as polymerase assays, would be needed to confirm that AOG's triphosphate form is a direct inhibitor of the viral DNA polymerase.
Future research should also focus on the pharmacokinetic properties of AOG, including its stability, solubility, and cell permeability, which are critical for its potential development as a therapeutic agent.
Conclusion
8-(Allyloxy)guanosine represents a novel compound in the promising class of 8-substituted guanosine analogs. While direct experimental data on its antiviral efficacy is currently lacking in the public literature, this guide provides a comprehensive roadmap for its evaluation. By following the detailed protocols for cytotoxicity and plaque reduction assays and comparing the results to established drugs like Acyclovir, researchers can effectively determine the potential of 8-(Allyloxy)guanosine as a future anti-herpesvirus agent. The insights gained from such studies will be invaluable in the ongoing effort to expand our arsenal of effective antiviral therapies.
References
-
Elion, G. B. (1982). Mechanism of action and selectivity of acyclovir. The American journal of medicine, 73(1A), 7-13. [Link]
-
Di Francesco, M. E., et al. (2013). 8-benzyloxy-9-(1, 3-dihydroxy-2-propoxymethyl) guanine: a new potent and selective inhibitor of human herpesvirus 6. Bioorganic & medicinal chemistry letters, 23(21), 5874-5878. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]
-
Schmidtke, M., et al. (2001). A rapid and sensitive plaque reduction neutralization assay for the determination of neutralizing antibodies to human cytomegalovirus. Journal of virological methods, 92(1), 55-62. [Link]
-
De Clercq, E., & Holý, A. (2005). Acyclic nucleoside phosphonates: a key class of antiviral drugs. Nature reviews Drug discovery, 4(11), 928-940. [Link]
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A Comparative Guide to TLR7 Agonists: 8-(Allyloxy)guanosine in the Context of Established Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immuno-oncology and antiviral research, Toll-like receptor 7 (TLR7) has emerged as a critical target for therapeutic intervention. Activation of this endosomal pattern recognition receptor can trigger a potent type I interferon (IFN) response and subsequent activation of both innate and adaptive immunity. This guide provides a detailed comparison of 8-(Allyloxy)guanosine, a guanosine analog, with other prominent TLR7 agonists, namely the structurally related compound Loxoribine, and the widely used imidazoquinolines, Imiquimod and Resiquimod (R848). This analysis is grounded in available experimental data and established structure-activity relationships (SAR) to provide a comprehensive resource for researchers in the field.
Introduction to TLR7 and its Therapeutic Potential
Toll-like receptor 7 (TLR7) is a key sensor of the innate immune system that recognizes single-stranded RNA (ssRNA), a hallmark of viral replication.[1] Located within the endosomes of immune cells, particularly plasmacytoid dendritic cells (pDCs) and B cells, TLR7 activation initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines.[2][3] This robust immune activation makes TLR7 agonists attractive candidates for various therapeutic applications, including as vaccine adjuvants, for the treatment of viral infections, and in cancer immunotherapy.[2]
The therapeutic efficacy of a TLR7 agonist is intrinsically linked to its potency, selectivity, and the specific cytokine profile it induces. While a strong IFN-α response is often desirable for antiviral and anti-tumor activity, excessive production of pro-inflammatory cytokines like TNF-α and IL-6 can lead to systemic toxicity.[4] Therefore, understanding the nuanced differences between various TLR7 agonists is paramount for their rational development and clinical application.
The Landscape of TLR7 Agonists: A Comparative Overview
The field of TLR7 agonists is dominated by two major chemical classes: the imidazoquinolines and the guanosine analogs. This guide will delve into the characteristics of key examples from each class to provide a framework for evaluating novel compounds like 8-(Allyloxy)guanosine.
Imidazoquinolines: The Pioneers of TLR7 Agonism
Imiquimod and Resiquimod (R848) are synthetic small molecules belonging to the imidazoquinoline family and are among the most well-characterized TLR7 agonists.
-
Imiquimod (R837): Approved for topical use in the treatment of genital warts and certain skin cancers, Imiquimod is a selective TLR7 agonist.[1] Its activation of TLR7 in pDCs leads to a localized inflammatory response and immune-mediated clearance of diseased cells.
-
Resiquimod (R848): A more potent analog of Imiquimod, R848 is a dual agonist for both TLR7 and TLR8.[1] This dual activity results in a broader cytokine profile, with TLR8 activation contributing to the production of pro-inflammatory cytokines such as TNF-α and IL-12 by myeloid cells.[3] While this can lead to a more potent anti-tumor response, it also carries a higher risk of systemic inflammatory side effects.
Guanosine Analogs: A Class with Potential for Refined Selectivity
Guanosine and its derivatives have been identified as endogenous and synthetic ligands for TLR7.[5][6] These compounds offer a distinct structural scaffold for the development of TLR7-targeted immunomodulators.
-
Loxoribine (7-allyl-8-oxoguanosine): Loxoribine is a well-studied guanosine analog that has been identified as a selective TLR7 agonist.[7] It has demonstrated potent immunostimulatory activity, including the activation of B cells and natural killer (NK) cells, and has shown promise as a vaccine adjuvant and in pre-clinical cancer models.[8]
8-(Allyloxy)guanosine: A Novel Guanosine Analog
Structure-Activity Relationship of 8-Substituted Guanosines:
Studies on various C8-substituted guanine ribonucleosides have shown that modifications at this position are critical for their immunostimulatory activity.[9] For instance, 8-hydroxyguanosine and 8-methoxyguanosine have been shown to possess immunostimulating activity for B lymphocytes.[8] Specifically, 8-hydroxyguanosine stimulates both proliferation and differentiation, while 8-methoxyguanosine stimulates only differentiation.[8] This suggests that the nature of the substitution at the C-8 position influences the biological activity of the molecule.[8]
The presence of an allyloxy group at the 8-position of guanosine in 8-(Allyloxy)guanosine introduces a small, moderately lipophilic substituent. Based on the activity of other 8-alkoxyguanosines, it is plausible that 8-(Allyloxy)guanosine could act as a TLR7 agonist. However, its precise potency, selectivity for TLR7 over TLR8, and the resulting cytokine profile remain to be experimentally determined.
Comparative Performance: A Data-Driven Analysis
To provide a clear comparison, the following table summarizes the known characteristics of the discussed TLR7 agonists. It is important to note the absence of direct experimental data for 8-(Allyloxy)guanosine.
| Agonist | Chemical Class | TLR Specificity | Potency (EC50) | Key Cytokine Induction |
| Imiquimod (R837) | Imidazoquinoline | TLR7 | Micromolar range | IFN-α, TNF-α |
| Resiquimod (R848) | Imidazoquinoline | TLR7/TLR8 | Nanomolar to low micromolar range | High levels of IFN-α, TNF-α, IL-12 |
| Loxoribine | Guanosine Analog | TLR7 | Micromolar range | IFN-α, IL-12 |
| 8-(Allyloxy)guanosine | Guanosine Analog | Presumed TLR7 | Not Determined | Not Determined |
Mechanistic Insights: The TLR7 Signaling Pathway
Upon binding of an agonist, TLR7 undergoes dimerization and recruits the adaptor protein MyD88. This initiates a downstream signaling cascade involving members of the IRAK family and TRAF6, ultimately leading to the activation of two key transcription factors:
-
Interferon Regulatory Factor 7 (IRF7): Phosphorylation and nuclear translocation of IRF7 is the primary driver of type I interferon (IFN-α/β) production.
-
Nuclear Factor-kappa B (NF-κB): Activation of NF-κB leads to the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6.
The balance between IRF7 and NF-κB activation is a critical determinant of the overall immune response elicited by a TLR7 agonist.
Caption: TLR7 Signaling Pathway.
Experimental Protocols for Comparative Analysis
To facilitate further research and direct comparison of 8-(Allyloxy)guanosine with other TLR7 agonists, we provide the following detailed experimental protocols.
Protocol 1: Determination of TLR7 Agonist Potency using a Reporter Assay
This protocol utilizes HEK-Blue™ hTLR7 reporter cells, which are engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Test compounds (8-(Allyloxy)guanosine, Loxoribine, Imiquimod, R848) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Spectrophotometer (620-650 nm)
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions. On the day of the assay, prepare a cell suspension at a concentration of 280,000 cells/mL in HEK-Blue™ Detection medium.
-
Compound Preparation: Prepare a serial dilution of the test compounds in cell culture medium. The final concentration range should be chosen to encompass the expected EC50 values. Include a vehicle control (e.g., DMSO).
-
Assay Setup:
-
Add 20 µL of each compound dilution to the wells of a 96-well plate.
-
Add 180 µL of the cell suspension to each well.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Measurement: Measure the absorbance of the supernatant at 620-650 nm using a spectrophotometer. The SEAP activity is proportional to the color change of the HEK-Blue™ Detection medium.
-
Data Analysis: Plot the absorbance values against the log of the compound concentration. Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value for each compound.
Caption: TLR7 Agonist Reporter Assay Workflow.
Protocol 2: Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the stimulation of human PBMCs with TLR7 agonists and the subsequent measurement of key cytokines.
Materials:
-
Ficoll-Paque PLUS (GE Healthcare)
-
Human peripheral blood from healthy donors
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Test compounds (8-(Allyloxy)guanosine, Loxoribine, Imiquimod, R848)
-
96-well round-bottom cell culture plates
-
Human IFN-α, TNF-α, and IL-6 ELISA kits or multiplex immunoassay kits
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend the isolated PBMCs in complete RPMI medium and plate them in a 96-well round-bottom plate at a density of 1 x 10^6 cells/well.
-
Stimulation: Add the test compounds at various concentrations to the wells. Include a vehicle control and a positive control (e.g., a known TLR7 agonist).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatants.
-
Cytokine Measurement: Measure the concentrations of IFN-α, TNF-α, and IL-6 in the supernatants using ELISA or a multiplex immunoassay, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the compound concentrations to generate dose-response curves.
Conclusion and Future Directions
The comparative analysis of TLR7 agonists highlights the diverse landscape of these immunomodulatory compounds. While imidazoquinolines like Imiquimod and R848 are well-established, guanosine analogs such as Loxoribine offer a distinct chemical scaffold with the potential for tailored selectivity and activity.
Future research should focus on:
-
Determining the TLR7/TLR8 activity and selectivity of 8-(Allyloxy)guanosine using reporter cell lines.
-
Characterizing the cytokine and chemokine induction profile of 8-(Allyloxy)guanosine in human PBMCs.
-
Evaluating the in vivo efficacy of 8-(Allyloxy)guanosine in relevant disease models, such as viral infections or cancer.
By systematically addressing these questions, the scientific community can fully elucidate the therapeutic potential of 8-(Allyloxy)guanosine and further expand the arsenal of TLR7-targeting immunomodulators.
References
- Ahmad, A., & Mond, J. J. (1985). 8-Hydroxyguanosine and 8-methoxyguanosine Possess Immunostimulating Activity for B Lymphocytes. Cellular Immunology, 94(1), 276–280.
- Shibata, T., Ohto, U., Nomura, S., Kibata, K., Motoi, Y., Zhang, Y., ... & Miyake, K. (2016). Guanosine and its modified derivatives are endogenous ligands for TLR7.
- Zhang, Z., Ohto, U., Shibata, T., Taoka, M., Yamauchi, Y., Sato, R., ... & Shimizu, T. (2018). Structural analysis reveals TLR7 dynamics underlying antagonism. Nature structural & molecular biology, 25(9), 787-791.
- Robins, R. K., Revankar, G. R., Hanna, N. B., & McKernan, P. A. (1985). Small-molecule immunostimulants. Synthesis and activity of 7,8-disubstituted guanosines and structurally related compounds. Journal of medicinal chemistry, 28(7), 933-939.
- Shibata, T., Ohto, U., Nomura, S., Kibata, K., Motoi, Y., Zhang, Y., ... & Miyake, K. (2016). Guanosine and its modified derivatives are endogenous ligands for TLR7.
- Lee, J., Chuang, T. H., Redecke, V., She, L., Pitha, P. M., Carson, D. A., ... & Raz, E. (2003). Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: activation of Toll-like receptor 7. Proceedings of the National Academy of Sciences, 100(11), 6646-6651.
- Goodman, M. G., & Weigle, W. O. (1983). Induction of interleukin 1 activity from macrophages by direct interaction with C8-substituted guanine ribonucleosides. The Journal of Immunology, 130(5), 2042-2045.
-
InvivoGen. (n.d.). TLR7 and TLR8: Key players in the antiviral response. Retrieved from [Link]
- Dzopalic, T., Matijasevic, J., Zivkovic, I., Djokic, J., & Colic, M. (2010). Loxoribine, a selective Toll-like receptor 7 agonist, induces maturation of human monocyte-derived dendritic cells and stimulates their Th-1-and Th-17-polarizing capability. International immunopharmacology, 10(11), 1428-1433.
- Bhagchandani, S., Green, R. M., & Ulmer, J. B. (2021). Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants. Advanced drug delivery reviews, 175, 113803.
- Gorden, K. B., Gorski, K. S., Gibson, S. J., Kedl, R. M., Kieper, W. C., Qiu, X., ... & Tomai, M. A. (2005). Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8. The Journal of Immunology, 174(3), 1259-1268.
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- 8. 8-Hydroxyguanosine and 8-methoxyguanosine possess immunostimulating activity for B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Analysis of 8-Substituted Guanosine Derivatives: A Guide for Researchers
This guide provides an in-depth comparative analysis of the biological activities of 8-substituted guanosine derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the structure-activity relationships, mechanistic underpinnings, and experimental considerations for this important class of molecules. Our focus is on providing actionable insights and robust experimental protocols to empower your research endeavors.
Introduction: The Versatility of the C8 Position
Guanosine, a fundamental building block of nucleic acids, offers a rich scaffold for medicinal chemistry exploration. The C8 position of the purine ring, in particular, has proven to be a fertile ground for chemical modification, yielding derivatives with a remarkable spectrum of biological activities. Substitution at this position can profoundly influence the glycosidic bond conformation, favoring the syn conformation over the anti conformation typically adopted by unsubstituted guanosine. This conformational shift is a key determinant of the diverse bioactivities observed, ranging from potent immunomodulation to direct anticancer effects. This guide will explore these activities through a comparative lens, supported by experimental data and detailed methodologies.
Immunomodulatory Activity: Potent Agonists of Toll-Like Receptors 7 and 8
A significant body of research has focused on 8-substituted guanosine derivatives as agonists of Toll-like receptors 7 and 8 (TLR7 and TLR8).[1] These endosomal receptors are key players in the innate immune system, recognizing single-stranded RNA viruses.[1] Activation of TLR7 and TLR8 triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately orchestrating an adaptive immune response.[2] This has positioned 8-substituted guanosine derivatives as promising candidates for vaccine adjuvants and cancer immunotherapy.[2]
Comparative Analysis of TLR7/8 Agonist Activity
The nature of the substituent at the C8 position dramatically impacts the potency and selectivity of these derivatives as TLR7/8 agonists. Early studies identified that small, electron-donating groups can enhance activity.
| Derivative | Key Features | Biological Activity | Reference |
| 8-Hydroxyguanosine (8-OHG) | An endogenous ligand for TLR7. | Induces cytokine production in the presence of oligoribonucleotides.[3] | [3][4] |
| 8-Hydroxydeoxyguanosine (8-OHdG) | Metabolically more stable than dG. | Induces strong cytokine production, comparable to guanosine and deoxyguanosine.[3] | [3][4] |
| Loxoribine (7-allyl-8-oxoguanosine) | A 7,8-disubstituted guanosine derivative. | Potent B-cell mitogen and NK cell activator.[5] | [5][6] |
| Isatoribine (7-thia-8-oxoguanosine) | A selective agonist of human TLR7. | Potent immunostimulator.[6] | [6] |
| 8-Aminoguanosine | An 8-substituted guanosine derivative. | Induces differentiation of Friend erythroleukemia cells.[7] | [7] |
Signaling Pathway of TLR7 Activation by 8-Substituted Guanosine Derivatives
The activation of TLR7 by these derivatives, often in synergy with single-stranded RNA, initiates a MyD88-dependent signaling pathway. This culminates in the activation of transcription factors like NF-κB and IRF7, leading to the expression of inflammatory cytokines and type I interferons.
Caption: TLR7 Signaling Pathway Activated by 8-Substituted Guanosine Derivatives.
Experimental Protocol: In Vitro TLR7/8 Activity Assay
This protocol describes a common method for evaluating the TLR7/8 agonist activity of 8-substituted guanosine derivatives using human peripheral blood mononuclear cells (PBMCs).
Objective: To determine the dose-dependent induction of cytokine (e.g., IFN-α, TNF-α) production by test compounds.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
8-substituted guanosine derivatives (test compounds)
-
R-848 (Resiquimod) as a positive control
-
ELISA kits for human IFN-α and TNF-α
-
96-well cell culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI 1640 medium and seed at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Compound Preparation: Prepare a serial dilution of the test compounds and the positive control (R-848) in complete RPMI 1640 medium.
-
Cell Treatment: Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of IFN-α and TNF-α in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the compound concentration to generate dose-response curves and determine EC50 values.
Anti-Cancer Activity: Beyond Immunomodulation
In addition to their immunomodulatory effects, certain 8-substituted guanosine derivatives exhibit direct anti-cancer properties through various mechanisms, including the induction of cell differentiation and the inhibition of key oncogenic kinases.
Induction of Cancer Cell Differentiation
A fascinating aspect of some 8-substituted guanosine analogs is their ability to induce differentiation in cancer cells, effectively forcing them to mature and exit the cell cycle. This represents a powerful therapeutic strategy to halt tumor progression.[7][8]
| Derivative | Cell Line | Activity | Concentration | Reference |
| 8-N,N-dimethylaminoguanosine | Friend murine erythroleukemia | 68% benzidine positive cells | 5 mM | [7] |
| 8-Methylaminoguanosine | Friend murine erythroleukemia | 42% benzidine positive cells | 1 mM | [7] |
| 8-Aminoguanosine | Friend murine erythroleukemia | 34% benzidine positive cells | 0.4 mM | [7] |
| 8-Hydroxyguanosine | Friend murine erythroleukemia | 33% benzidine positive cells | 5 mM | [7] |
| 8-Sulfonylmethylguanosine | Friend murine erythroleukemia | 30% benzidine positive cells | 5 mM | [7] |
| 8-Hydroxy-2'-deoxyguanosine | Friend murine erythroleukemia | 62% benzidine positive cells | 0.2 mM | [7] |
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Dysregulation of FGFR signaling is implicated in various cancers. The development of small molecule inhibitors targeting these receptor tyrosine kinases is an active area of research. Certain C8-substituted guanine derivatives have emerged as promising FGFR inhibitors.[9]
Caption: Workflow for FGFR Kinase Inhibition Assay.
Role in DNA Repair: Probing Mismatch Recognition
8-Oxoguanine (8-oxoG), a common oxidative DNA lesion, is a substrate for the base excision repair enzyme MutY glycosylase. The introduction of different substituents at the C8 position of guanine within a DNA duplex provides a powerful tool to probe the structural and functional requirements for lesion recognition and catalysis by MutY.[10]
Structure-Activity Relationship in MutY-mediated Repair
Studies have shown that the nature of the 8-substituent significantly influences the efficiency of MutY-catalyzed excision.[10] While an 8-substituent that promotes the syn conformation is important, it is not sufficient for high activity. The presence of an oxo-like functional group at this position appears to be critical for efficient processing by MutY.[10]
Conclusion and Future Directions
The C8 position of guanosine is a privileged site for chemical modification, yielding a diverse array of bioactive molecules. From potent immunomodulators that activate TLR7 and TLR8 to direct-acting anti-cancer agents and valuable probes for studying DNA repair, 8-substituted guanosine derivatives continue to be a rich source of therapeutic leads and research tools. Future research will likely focus on optimizing the potency and selectivity of these compounds for specific therapeutic applications, as well as exploring novel biological activities unlocked by creative synthetic chemistry at this versatile position.
References
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8-Substituted guanosine and 2'-deoxyguanosine derivatives as potential inducers of the differentiation of Friend erythroleukemia cells. [Link][7][8][11]
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Design, Synthesis and Preliminary Biological Evaluation of C-8 Substituted Guanine Derivatives as Small Molecular Inhibitors of FGFRs. [Link][9]
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Synthetic and Oxidative Studies on 8-(arylamino)-2'-deoxyguanosine and -Guanosine Derivatives. [Link][12]
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Synthesis and biochemical studies of various 8-substituted derivatives of guanosine 3',5'-cyclic phosphate, inosine 3',5'-cyclic phosphate, and xanthosine 3',5'-cyclic phosphate. [Link][13]
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Guanosine and its modified derivatives are endogenous ligands for TLR7. [Link][3][4]
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A Senior Application Scientist's Guide to Control Experiments for 8-(Allyloxy)guanosine Studies
For researchers and drug development professionals investigating the immunomodulatory properties of 8-(Allyloxy)guanosine, a robust experimental design is paramount. This guide provides an in-depth technical comparison and detailed protocols for the essential control experiments required to validate and interpret findings related to this promising Toll-like receptor 7 (TLR7) agonist. By employing the rigorous controls outlined here, investigators can ensure the scientific integrity and trustworthiness of their results.
The Scientific Imperative for Rigorous Controls
8-(Allyloxy)guanosine, a synthetic guanosine analog, is postulated to exert its immunostimulatory effects through the activation of TLR7, an endosomal pattern recognition receptor crucial for antiviral immunity.[1] Activation of TLR7 initiates a MyD88-dependent signaling cascade, culminating in the production of pro-inflammatory cytokines and type I interferons.[2][3] To unequivocally attribute the observed biological effects to the specific action of 8-(Allyloxy)guanosine on TLR7, a series of meticulously planned control experiments is not just recommended, but essential. These controls serve to eliminate alternative explanations, confirm the mechanism of action, and provide a benchmark for comparative analysis against other TLR7 agonists.
Core Experimental Framework: A Multi-pronged Approach
A comprehensive investigation into the activity of 8-(Allyloxy)guanosine necessitates a multi-faceted approach, encompassing in vitro cell-based assays and potentially in vivo studies. The following sections detail the critical control experiments for each stage, providing both the rationale and step-by-step protocols.
Part 1: In Vitro Characterization and Validation
The initial phase of research should focus on confirming the direct activity of 8-(Allyloxy)guanosine on TLR7 and ruling out non-specific effects.
Key Experiment 1: TLR7 Activation Reporter Assay
This assay is the cornerstone for demonstrating direct TLR7 agonism. The use of a reporter cell line, such as HEK-Blue™ TLR7 cells, provides a clear and quantifiable readout of receptor activation.[3][4][5]
Rationale: HEK293 cells are null for most TLRs, and the engineered expression of a specific TLR (in this case, human or murine TLR7) alongside a reporter gene (like secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB inducible promoter allows for the specific measurement of TLR7 signaling.
Experimental Design & Controls:
| Experimental Group | Treatment | Purpose |
| Test Compound | 8-(Allyloxy)guanosine (Dose-response) | To determine the potency (EC50) of 8-(Allyloxy)guanosine in activating TLR7. |
| Positive Control 1 | Loxoribine (Dose-response) | A well-characterized, specific TLR7 agonist to serve as a benchmark for maximal activation and potency comparison.[2][6] |
| Positive Control 2 | R848 (Resiquimod) (Dose-response) | A potent TLR7/8 dual agonist, useful for comparison and for studies involving cells expressing both receptors.[7][8] |
| Negative Control 1 | Unmodified Guanosine | To demonstrate that the allyloxy modification at the 8-position is critical for TLR7 activation.[9][10] |
| Negative Control 2 | Vehicle Control (e.g., DMSO) | To control for any effects of the solvent used to dissolve the compounds.[11] |
| Negative Control 3 | HEK-Blue™ Null Cells (treated with all compounds) | To confirm that the observed activation is dependent on the presence of TLR7.[12] |
dot
Caption: TLR7 Signaling Pathway and Points of Inhibition.
Control Experiment 4: Genetic Confirmation using TLR7 Knockout Models
The most definitive way to prove the involvement of TLR7 is to use cells or animals that lack a functional TLR7 gene.
Rationale: If 8-(Allyloxy)guanosine is a specific TLR7 agonist, it should not elicit an immune response in cells or animals deficient in TLR7. [13][14][15] Experimental Approach:
-
In Vitro: Isolate immune cells (e.g., splenocytes, bone marrow-derived dendritic cells) from TLR7 knockout mice and wild-type littermate controls. Perform cytokine profiling assays as described above. The response to 8-(Allyloxy)guanosine should be abrogated in the TLR7 knockout cells.
-
In Vivo: Administer 8-(Allyloxy)guanosine to TLR7 knockout and wild-type mice and measure systemic cytokine levels in the serum at various time points.
Control Experiment 5: Pharmacological Inhibition of the Signaling Pathway
Pharmacological inhibitors can be used to probe the involvement of key signaling molecules downstream of TLR7.
Rationale:
-
Chloroquine: This agent inhibits endosomal acidification, which is required for the activation of endosomal TLRs like TLR7. [2][4][12][16][17]Pre-treatment with chloroquine should block the activation of TLR7 by 8-(Allyloxy)guanosine.
-
MyD88 Inhibitors: Small molecule inhibitors of MyD88 can be used to confirm the dependence of the signaling pathway on this adaptor protein. [9][18][19][20][21] Protocol: Inhibition of TLR7 Signaling
-
Pre-treatment: Pre-incubate the cells (e.g., PBMCs or HEK-Blue™ TLR7 cells) with an optimized concentration of chloroquine or a MyD88 inhibitor for 1-2 hours.
-
Treatment: Add 8-(Allyloxy)guanosine or a positive control (Loxoribine or R848) to the pre-treated cells.
-
Assay: Perform the TLR7 activation reporter assay or cytokine profiling as described previously.
-
Analysis: Compare the response in the presence and absence of the inhibitor. A significant reduction in the response indicates the involvement of the targeted pathway.
Comparative Analysis: 8-(Allyloxy)guanosine vs. Alternatives
A key component of this guide is the objective comparison of 8-(Allyloxy)guanosine with other TLR7 agonists.
| Compound | Primary Target(s) | Reported Characteristics | Potential Advantages of 8-(Allyloxy)guanosine (to be determined) |
| 8-(Allyloxy)guanosine | Presumed TLR7 | To be determined through experimentation. | Potentially improved potency, selectivity, or a more favorable cytokine profile. |
| Loxoribine | TLR7 | Specific for TLR7; does not activate TLR8. Induces a strong Th1-polarizing cytokine response. [2][6][7] | - |
| R848 (Resiquimod) | TLR7 and TLR8 | Potent dual agonist. Activates a broader range of immune cells compared to TLR7-specific agonists. [7][8] | May offer higher selectivity for TLR7, potentially reducing off-target effects associated with TLR8 activation. |
Conclusion: Ensuring Data Integrity through Rigorous Controls
The study of novel immunomodulatory compounds like 8-(Allyloxy)guanosine holds great promise for the development of new therapeutics and vaccine adjuvants. However, the path from discovery to clinical application is paved with the need for rigorous scientific validation. The comprehensive set of control experiments detailed in this guide provides a robust framework for researchers to confidently characterize the activity of 8-(Allyloxy)guanosine, elucidate its mechanism of action, and objectively compare its performance against existing alternatives. By adhering to these principles of scientific integrity, the research community can ensure that the data generated is both reliable and impactful.
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InvivoGen. (n.d.). Loxoribine. Retrieved January 16, 2026, from [Link]
- Kuznik, A., et al. (2011). Mechanism of endosomal TLR inhibition by antimalarial drugs and imidazoquinolines. The Journal of Immunology, 186(8), 4794-4804.
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National Cancer Institute. (n.d.). Detection of nanoparticles' ability to stimulate toll-like receptors using HEK-Blue reporter cell lines. NCBI. Retrieved January 16, 2026, from [Link]
- van der Meer, J. W. M., et al. (2021). Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19. Frontiers in Immunology, 12, 636334.
- Nilsen, K. E., et al. (2025). A novel TIRAP-MyD88 inhibitor blocks TLR7 and TLR8-induced type I IFN responses. The Journal of Immunology.
- Shibata, T., et al. (2016). Guanosine and its modified derivatives are endogenous ligands for TLR7.
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Semantic Scholar. (n.d.). A novel TIRAP-MyD88 inhibitor blocks TLR7 and TLR8-induced type I IFN responses. Retrieved January 16, 2026, from [Link]
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InvivoGen. (n.d.). HEK-Blue™ TLR7. Retrieved January 16, 2026, from [Link]
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- Davenne, T., et al. (2020). Deoxyguanosine is a TLR7 agonist. European Journal of Immunology, 50(1), 133-136.
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- Ramos, S. J., et al. (2012). Protective T cell immunity in mice following protein-TLR7/8 agonist-conjugate immunization requires aggregation, type I IFN, and multiple DC subsets.
- Lee, J., et al. (2003). Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7. Proceedings of the National Academy of Sciences, 100(11), 6646-6651.
- Heil, F., et al. (2003). The Toll-like receptor 7 (TLR7)-specific stimulus loxoribine uncovers a strong relationship within the TLR7, 8 and 9 subfamily. European Journal of Immunology, 33(11), 2987-2997.
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- Pope, B. L., et al. (1992). In vivo enhancement of murine natural killer cell activity by 7-allyl-8-oxoguanosine (loxoribine). International Journal of Immunopharmacology, 14(8), 1375-1382.
- Gnjatic, S., et al. (2010). Loxoribine, a selective Toll-like receptor 7 agonist, induces maturation of human monocyte-derived dendritic cells and stimulates their Th-1- and Th-17-polarizing capability. Journal of Leukocyte Biology, 88(1), 123-131.
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ResearchGate. (n.d.). TLR agonists as vaccine adjuvants: Comparison of CpG ODN and Resiquimod (R-848). Retrieved January 16, 2026, from [Link]
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Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved January 16, 2026, from [Link]
- Zhang, Z., et al. (2020). Structural analysis reveals TLR7 dynamics underlying antagonism.
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ResearchGate. (2024). (PDF) Cell via Cell Viability Assay Changes Cellular Metabolic Characteristics by Intervening with Glycolysis and Pentose Phosphate Pathway. Retrieved January 16, 2026, from [Link]
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InvivoGen. (n.d.). R848 (Resiquimod) VacciGrade™. Retrieved January 16, 2026, from [Link]
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Elabscience. (2021, March 22). Cell Function | Abnormal CCK-8 Experimental Results? This Article Will Help You Troubleshoot. Retrieved January 16, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Protection of the Guanine Residue During Synthesis of 2?-O-Alkylguanosine Derivatives. Retrieved January 16, 2026, from [Link]
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The Central Role of 8-(Allyloxy)guanosine in TLR7 Signaling
An In-Depth Guide to Ensuring Experimental Reproducibility with 8-(Allyloxy)guanosine and Comparative TLR7/8 Agonists
In the landscape of immunological research, Toll-like receptor (TLR) agonists are indispensable tools for probing innate immune responses. Among these, 8-(Allyloxy)guanosine, a selective TLR7 agonist, has garnered attention for its potential in antiviral and anticancer research. However, as with any potent biological molecule, the reproducibility of experiments using 8-(Allyloxy)guanosine is paramount for the generation of robust and reliable data. This guide provides a comprehensive overview of 8-(Allyloxy)guanosine, outlines best practices for its use, and compares it with other commonly used TLR7/8 agonists to help researchers navigate the challenges of experimental variability.
8-(Allyloxy)guanosine is a synthetic guanosine analog that activates TLR7, a receptor primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells in humans. Upon binding, it triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, initiating a potent antiviral and antitumor immune response. Understanding this pathway is crucial for designing experiments and interpreting results.
Caption: Simplified TLR7 signaling pathway initiated by 8-(Allyloxy)guanosine.
Ensuring Reproducibility: A Step-by-Step Protocol for In Vitro Cell Stimulation
The following protocol for stimulating peripheral blood mononuclear cells (PBMCs) with 8-(Allyloxy)guanosine highlights critical steps where variability can arise and provides recommendations to mitigate these issues.
Materials:
-
8-(Allyloxy)guanosine (powder form)
-
Endotoxin-free DMSO (for reconstitution)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Ficoll-Paque for PBMC isolation
-
Human whole blood
-
96-well cell culture plates
-
Cytokine detection assay (e.g., ELISA, CBA)
Protocol:
-
Reconstitution of 8-(Allyloxy)guanosine:
-
Causality: The initial handling of the lyophilized powder is a major source of variability. Improper reconstitution can lead to inaccurate concentrations and degradation of the compound.
-
Procedure:
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Reconstitute the powder in endotoxin-free DMSO to a high-concentration stock (e.g., 10 mM). This minimizes the volume of DMSO added to cell cultures, reducing potential solvent-induced toxicity.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
-
PBMC Isolation and Plating:
-
Causality: The purity and viability of the isolated cells are critical. Contamination with red blood cells or granulocytes, or low cell viability, can significantly alter the response to TLR agonists.
-
Procedure:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Wash the cells thoroughly to remove any residual platelets or Ficoll.
-
Perform a cell count and viability assessment using a method such as Trypan Blue exclusion. Ensure viability is >95%.
-
Resuspend the cells in complete RPMI-1640 medium and plate at a consistent density (e.g., 1 x 10^6 cells/mL) in a 96-well plate.
-
-
-
Cell Stimulation:
-
Causality: The final concentration of the agonist and the incubation time are key experimental parameters. A dose-response curve should be established to identify the optimal concentration.
-
Procedure:
-
Prepare serial dilutions of the 8-(Allyloxy)guanosine stock in complete RPMI-1640 medium.
-
Add the diluted agonist to the plated cells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., another known TLR7/8 agonist like R848).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for a predetermined time (e.g., 24 hours for cytokine analysis).
-
-
-
Endpoint Analysis:
-
Causality: The method of analysis will determine the type of data obtained. Consistent and validated assays are essential for reproducible results.
-
Procedure:
-
After incubation, centrifuge the plate and collect the supernatant for cytokine analysis using a validated ELISA or multiplex bead array.
-
The cells can be harvested for analysis of gene expression (e.g., by qPCR) or surface marker expression (e.g., by flow cytometry).
-
-
Caption: A generalized workflow for in vitro cell stimulation experiments.
Comparative Analysis with Other TLR7/8 Agonists
While 8-(Allyloxy)guanosine is a potent TLR7 agonist, other molecules that target TLR7 and/or the closely related TLR8 are also widely used. The choice of agonist can significantly impact experimental outcomes.
| Feature | 8-(Allyloxy)guanosine | Resiquimod (R848) | Gardiquimod |
| Target TLR(s) | Human TLR7 | Human TLR7/8 | Human TLR7 |
| Chemical Class | Guanosine analog | Imidazoquinoline | Imidazoquinoline |
| Common Application | In vitro and in vivo immune stimulation | Potent adjuvant, in vitro and in vivo immune stimulation | Topical and systemic immune activation |
| Reported EC50 | Varies by cell type and readout | Generally lower than Gardiquimod | Varies by application |
| Key Cytokine Profile | Strong IFN-α induction | Broad pro-inflammatory cytokine induction (IFN-α, TNF-α, IL-6) | Strong IFN-α induction |
| Potential for Variability | Purity and solubility can be sources of variability. | Can have off-target effects at high concentrations. | Formulation for in vivo use can be challenging. |
Mitigating Variability and Ensuring Trustworthy Data
To ensure the reproducibility of experiments with 8-(Allyloxy)guanosine and other TLR agonists, consider the following:
-
Source and Quality Control: Purchase compounds from reputable suppliers that provide a certificate of analysis detailing purity and identity.
-
Lot-to-Lot Consistency: Whenever possible, use the same lot of the agonist for a series of related experiments. If a new lot is introduced, perform a bridging experiment to ensure consistency.
-
Control Experiments: Always include appropriate controls, such as a vehicle control, an unstimulated control, and a positive control.
-
Standardized Procedures: Use standardized and well-documented protocols across all experiments and operators.
-
Data Reporting: Report all relevant experimental details, including the source and lot number of the agonist, the cell type and density, and the specific assay conditions, to allow for independent replication.
By adhering to these principles, researchers can enhance the reproducibility of their findings and contribute to the generation of high-quality, reliable scientific knowledge.
References
A Researcher's Guide to Navigating Antibody Cross-Reactivity Against 8-Substituted Guanosines
In the intricate landscape of molecular biology and drug development, the precise detection of specific biomarkers is paramount. Among these, 8-substituted guanosines, such as 8-hydroxy-2'-deoxyguanosine (8-OHdG) and 8-nitroguanosine, have emerged as critical indicators of oxidative and nitrative stress, respectively. These modified nucleosides are implicated in a range of pathological conditions, including cancer, neurodegenerative diseases, and inflammation.[1][2] Consequently, the development of highly specific antibodies for their detection is of utmost importance for both basic research and clinical diagnostics.
However, the structural similarity among various guanosine analogs presents a significant challenge: antibody cross-reactivity. An antibody developed against one 8-substituted guanosine may exhibit off-target binding to other, structurally related molecules, leading to inaccurate quantification and misinterpretation of experimental results. This guide provides a comprehensive comparison of commercially available antibodies, delves into the experimental validation of their specificity, and offers a robust protocol for assessing cross-reactivity in your own laboratory.
Understanding the Landscape: A Comparative Analysis of Antibody Specificity
The specificity of an antibody is not an absolute property but rather a spectrum. For antibodies targeting 8-substituted guanosines, it is crucial to understand their binding profile against a panel of relevant analogs. Below is a comparative summary of the cross-reactivity profiles of several commercially available antibodies, primarily determined by competitive ELISA.
| Antibody Target | Antibody Type/Clone | Cross-Reacts With | Minimal/No Cross-Reactivity With | Source(s) |
| 8-Hydroxy-2'-deoxyguanosine (8-OHdG) | Polyclonal (Goat) | 8-Hydroxyguanosine (8-OHG) (100% inhibition), 8-Mercaptoguanosine (80% inhibition), 8-Bromoguanosine (5% inhibition) | 2-Deoxyadenosine, 7-Methylguanosine, Guanosine monophosphate, Guanosine | |
| 8-OHdG | Monoclonal (Mouse, Clone N45.1) | 8-Sulfhydryl-G, 8-OHG (minimal, <1%) | Guanosine (G), 7-methyl-G, 6-SH-G, 8-bromo-G, dA, dC, dT, dI, dU, dG, O6-methyl-dG, 8-OHdA, guanine (Gua), O6-methyl-Gua, 8-OH-Gua, uric acid, urea, creatine, creatinine | [3][4][5] |
| 8-Nitroguanosine | Polyclonal (Rabbit) | 8-Nitroguanine | Guanosine, Guanine, 8-Hydroxyguanine, 3-Nitrotyrosine | [6] |
| 8-Nitroguanosine | Monoclonal (Clone NO2G52) | 8-Nitroguanine, slightly with 8-Bromoguanosine, 8-Bromoguanine, and 8-Chloroguanine | Normal nucleotide bases, 8-hydroxyguanine, 8-hydroxydeoxyguanosine, 3-nitrotyrosine, xanthine, or 2-nitroimidazole | [7] |
Key Insights from the Comparison:
-
Polyclonal vs. Monoclonal: Polyclonal antibodies, while potentially offering higher signal due to binding multiple epitopes, can exhibit greater cross-reactivity. For instance, the polyclonal anti-8-OHdG antibody shows significant cross-reactivity with 8-mercaptoguanosine. In contrast, monoclonal antibodies, like clone N45.1, often provide higher specificity.[3][4][5]
-
Subtle Structural Differences Matter: The specificity of these antibodies highlights their ability to discriminate between even minor chemical modifications at the 8-position of the guanine ring. The high specificity of the anti-8-nitroguanosine antibodies for the nitro group is a testament to this.[6][7]
-
Validation is Non-Negotiable: The data underscores the critical need for researchers to scrutinize the cross-reactivity data provided by manufacturers and, ideally, to perform in-house validation against the specific analogs relevant to their experimental system.
The "Why": Structural Basis of Cross-Reactivity
The phenomenon of antibody cross-reactivity is rooted in the three-dimensional complementarity between the antibody's antigen-binding site (paratope) and the antigen's epitope.[8] Structurally similar molecules can present epitopes that are sufficiently alike to be recognized by the same antibody, leading to off-target binding.
Caption: Specific vs. Cross-Reactive Antibody Binding.
A Self-Validating System: Experimental Protocol for Assessing Cross-Reactivity
To ensure the reliability of your results, it is imperative to validate the specificity of your chosen antibody. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a gold-standard method for quantifying antibody cross-reactivity.[7][8] This protocol provides a detailed, step-by-step methodology.
Principle of Competitive ELISA
In a competitive ELISA, a known amount of the target antigen is coated onto a microplate. The antibody is then pre-incubated with a serial dilution of a potential cross-reacting compound (the competitor) before being added to the coated plate. If the antibody binds to the competitor in solution, it will be less available to bind to the antigen on the plate, resulting in a decreased signal. The degree of signal reduction is proportional to the antibody's affinity for the competitor.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 8-Substituted Guanosine Analogs
Introduction: The Expanding Therapeutic Potential of 8-Substituted Guanosine Analogs
Guanosine, a fundamental building block of nucleic acids, has emerged as a versatile scaffold for the development of novel therapeutics. Modification at the 8-position of the purine ring has yielded a diverse library of analogs with potent immunomodulatory and anticancer activities. These compounds primarily exert their effects through the activation of endosomal Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are key players in the innate immune system's recognition of viral single-stranded RNA.[1][2] Activation of these receptors triggers a cascade of downstream signaling events, leading to the production of pro-inflammatory cytokines and the induction of a robust anti-tumor or anti-viral immune response.[3][4]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of prominent 8-substituted guanosine analogs, focusing on 8-oxo, 8-amino, and 8-mercapto derivatives. We will delve into the experimental data that underpins our understanding of how subtle chemical modifications at the C8 position influence biological activity, receptor selectivity, and therapeutic potential. Furthermore, this guide will provide detailed, field-proven protocols for the key assays used to characterize these compounds, empowering researchers to confidently and accurately evaluate their own novel analogs.
Comparative Analysis of 8-Substituted Guanosine Analogs
The nature of the substituent at the 8-position of the guanosine core profoundly impacts the molecule's ability to interact with its biological targets. This section will compare the performance of three major classes of 8-substituted guanosine analogs: 8-oxoguanosines, 8-aminoguanosines, and 8-mercaptoguanosines.
8-Oxoguanosine Analogs: Potent TLR7/8 Agonists
8-Oxoguanosine (8-oxoG) is a well-characterized agonist of TLR7 and TLR8.[5] The introduction of an oxygen atom at the 8-position facilitates a tautomeric shift that is believed to be crucial for receptor binding and activation. The SAR of 8-oxoguanosine analogs has been extensively explored, with modifications to the N7 and N9 positions of the purine ring, as well as the ribose moiety, leading to compounds with varying potency and selectivity.
| Compound | 8-Substituent | Target(s) | EC50/IC50 | Cell Line(s) | Reference(s) |
| 8-Oxoguanosine | -OH | TLR7/8 | EC50: ~5-10 µM (TLR7) | HEK293-hTLR7 | [2][6] |
| 8-Oxo-7,8-dihydroguanosine | =O | TLR7/8 | Not explicitly reported, but active | Not specified | [7] |
| 8-Benzyloxy-guanosine | -OCH2Ph | Intermediate | Not applicable | Not applicable | [8] |
8-Aminoguanosine Analogs: Modulators of Immune and Renal Function
8-Aminoguanosine and its derivatives have demonstrated interesting biological activities, including immunomodulatory and diuretic effects.[9][10] The amino group at the 8-position can be further substituted to explore a wider chemical space and fine-tune the compound's properties. Some 8-aminopurines have been shown to inhibit purine nucleoside phosphorylase (PNPase), leading to an increase in endogenous nucleosides with immunomodulatory effects.[9]
| Compound | 8-Substituent | Target(s) | EC50/IC50 | Cell Line(s) | Reference(s) |
| 8-Aminoguanosine | -NH2 | PNPase, TLRs? | Not explicitly reported for TLRs | Not specified | [9][10] |
| 8-Methylaminoguanosine | -NHCH3 | PNPase, TLRs? | Not explicitly reported for TLRs | Not specified | [10] |
| 8-Dimethylaminoguanosine | -N(CH3)2 | PNPase, TLRs? | Not explicitly reported for TLRs | Not specified | [10] |
Note: While 8-aminoguanosine derivatives have shown biological activity, their direct agonistic activity on TLR7/8 with corresponding EC50 values is not as well-documented in publicly available literature as that of 8-oxoguanosine analogs.
8-Mercaptoguanosine Analogs: Emerging Immunomodulators
8-Mercaptoguanosine and related thio-derivatives represent another class of immunomodulatory guanosine analogs. The sulfur atom at the 8-position is expected to influence the electronic properties and conformation of the purine ring, potentially leading to unique interactions with biological targets. While less extensively studied than their 8-oxo counterparts for TLR agonism, they have shown promise as anticancer and immunomodulatory agents.[11][12]
| Compound | 8-Substituent | Target(s) | EC50/IC50 | Cell Line(s) | Reference(s) |
| 8-Mercaptoguanosine | -SH | Immune modulation | Not explicitly reported for TLRs | Not specified | [11][12] |
| 6-Mercaptopurine derivatives | Various | Anticancer | Varies | Various cancer cell lines | [13] |
Note: Specific EC50 values for 8-mercaptoguanosine analogs as TLR7/8 agonists are not widely reported in the literature, highlighting an area for future research.
Experimental Protocols: A Practical Guide to Characterization
The accurate and reproducible characterization of 8-substituted guanosine analogs is paramount for advancing drug discovery efforts. This section provides detailed, step-by-step protocols for two fundamental assays used to evaluate the immunomodulatory activity of these compounds.
Protocol 1: TLR7/8 Reporter Assay using HEK-Blue™ Cells
This assay is a robust and convenient method for quantifying the activation of TLR7 or TLR8 by novel compounds. It utilizes HEK293 cells that are stably transfected with a specific human TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 or hTLR8 cells
-
HEK-Blue™ Detection medium
-
Test compounds (8-substituted guanosine analogs)
-
Positive control (e.g., R848 for TLR7/8)
-
Negative control (vehicle, e.g., DMSO)
-
96-well, flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Preparation:
-
One day prior to the assay, seed the HEK-Blue™ hTLR7 or hTLR8 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 180 µL of their appropriate growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds and the positive control in the appropriate cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed 0.5%.
-
-
Cell Stimulation:
-
Add 20 µL of the diluted test compounds, positive control, or negative control to the appropriate wells of the 96-well plate containing the cells.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
-
SEAP Detection:
-
Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.
-
Add 180 µL of the HEK-Blue™ Detection medium to a new 96-well plate.
-
Transfer 20 µL of the supernatant from the cell stimulation plate to the corresponding wells of the plate containing the detection medium.
-
Incubate for 1-3 hours at 37°C and monitor the color change.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
Calculate the fold induction of NF-κB activation relative to the negative control.
-
Determine the EC50 value for each compound by plotting the fold induction against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cytokine Profiling in Human PBMCs using Luminex Assay
This multiplex assay allows for the simultaneous quantification of multiple cytokines in the supernatant of peripheral blood mononuclear cells (PBMCs) stimulated with 8-substituted guanosine analogs. This provides a comprehensive understanding of the compound's immunomodulatory profile.
Materials:
-
Human PBMCs, isolated from healthy donor blood
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds (8-substituted guanosine analogs)
-
Positive control (e.g., R848 or LPS)
-
Negative control (vehicle, e.g., DMSO)
-
96-well cell culture plates
-
Luminex multiplex cytokine assay kit (e.g., for TNF-α, IL-6, IL-12, IFN-α)
-
Luminex instrument and software
Procedure:
-
PBMC Isolation and Seeding:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in complete RPMI-1640 medium and determine the cell concentration and viability.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 180 µL of medium.
-
-
Cell Stimulation:
-
Prepare dilutions of the test compounds, positive control, and negative control in complete RPMI-1640 medium.
-
Add 20 µL of the diluted compounds to the respective wells.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well and store at -80°C until the Luminex assay is performed.
-
-
Luminex Assay:
-
Perform the Luminex assay according to the manufacturer's protocol. This typically involves:
-
Incubating the supernatant with antibody-coupled magnetic beads specific for each cytokine.
-
Washing the beads to remove unbound material.
-
Adding a biotinylated detection antibody cocktail.
-
Adding streptavidin-phycoerythrin (PE).
-
Resuspending the beads in sheath fluid.
-
-
-
Data Acquisition and Analysis:
-
Acquire the data on a Luminex instrument.
-
Analyze the data using the Luminex software to determine the concentration of each cytokine in the samples based on the standard curve.
-
Compare the cytokine profiles induced by the different 8-substituted guanosine analogs.
-
Visualizing the Mechanism: Signaling Pathways and Workflows
A clear understanding of the underlying molecular mechanisms is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate the key signaling pathway activated by TLR7/8 agonists and the experimental workflows described above.
Caption: TLR7/8 Signaling Pathway.
Caption: Experimental Workflows.
Conclusion and Future Directions
The exploration of 8-substituted guanosine analogs has yielded a wealth of knowledge regarding their structure-activity relationships and their potential as immunomodulatory and anticancer agents. The 8-oxo derivatives have emerged as potent TLR7/8 agonists, while 8-amino and 8-mercapto analogs present intriguing, albeit less characterized, opportunities for therapeutic development.
This guide has provided a framework for comparing these analogs, grounded in experimental data and detailed protocols. As research in this field continues, a more systematic and comprehensive comparison of the potency and selectivity of a wider range of 8-substituted guanosine analogs will be crucial. Future studies should focus on elucidating the precise molecular interactions between these analogs and their TLR targets, which will undoubtedly pave the way for the design of next-generation immunomodulators with enhanced efficacy and safety profiles.
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Taniguchi, Y., Koga, Y., & Sasaki, S. (2014). Synthesis of 8-oxoguanosine phosphoramidite and its incorporation into Oligoribonucleotides. Current protocols in nucleic acid chemistry, 56, 4.58.1-10. [Link]
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Kusmierek, J. T., & Singer, B. (1992). Synthesis of 8-oxo-dGTP and its β,γ-CH2-, β, γ-CHF-, and β, γ-CF2- analogues. Chemical research in toxicology, 5(5), 634-638. [Link]
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Kapustina, N. S., et al. (2017). method of preparative synthesis of 8-oxo-2'-deoxyguanosine for laboratory using. Bioorganicheskaia khimiia, 43(4), 444-448. [Link]
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Various Authors. (2023). The anticancer IC50 values of synthesized compounds. ResearchGate. [Link]
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Singh, M., et al. (2020). Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. European Journal of Medicinal Chemistry, 195, 112263. [Link]
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Kariko, K., et al. (2004). TLR8 activation and inhibition by guanosine analogs in RNA: importance of functional groups and chain length. RNA, 10(8), 1258-1265. [Link]
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Di Lorenzo, C., et al. (2020). Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. European Journal of Medicinal Chemistry, 193, 112231. [Link]
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Robins, R. K., & Christensen, B. E. (1952). Purine nucleosides. XV. Synthesis of 8-amino- and 8-substituted aminopurine nucleosides. Journal of the American Chemical Society, 74(14), 3624-3627. [Link]
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Various Authors. (2004). An Improved Procedure for the Preparation of 8-Substituted Guanines. Helvetica Chimica Acta, 87(5), 1195-1202. [Link]
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Wilson, J. T., et al. (2020). Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants. Advanced drug delivery reviews, 164, 106-130. [Link]
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El-Sawy, E. R., et al. (1969). Synthesis and biological activity of certain 8-mercaptopurine and 6-mercaptopyrimidine S-nucleosides. Journal of medicinal chemistry, 12(4), 653-657. [Link]
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Various Authors. (2023). TLR7/8 agonist activates MyD88-dependent and PI3K-Akt-mTOR signaling. ResearchGate. [Link]
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Galluzzi, L., et al. (2020). Trial Watch: experimental TLR7/TLR8 agonists for oncological indications. Oncoimmunology, 9(1), 1796002. [Link]
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Francis, K. P., et al. (2023). Engineering kinetics of TLR7/8 agonist release from bottlebrush prodrugs enables tumor-focused immune stimulation. Science Immunology, 8(82), eade1882. [Link]
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Various Authors. (2006). The sequence for Mercaptopurine synthesis. ResearchGate. [Link]
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Al-Masoudi, N. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6528. [Link]
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Various Authors. (2012). SYNTHESIS OF NEW TWO DERIVATIVES OF 6-MERCAPTOPURINE (6MP) 6-[5-PYRIDINE-4-YL-1, 2, 3, 4-OXADIAZOLE-2-YL)DITHIOL]-9H-PURINE (38) AND 9H-PURINE-6-YL-BENYLDITHIOCARBAMATE (45) WITH CYTOTOXICITY RESULTS. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Validation of 8-(Allyloxy)guanosine as a Research-Grade TLR7 Agonist
Introduction: Targeting the Innate Immune System with Guanosine Analogs
In the landscape of immunology and drug development, the targeted activation of the innate immune system holds immense therapeutic promise. Toll-like Receptors (TLRs) are central to this field, acting as sentinels that recognize pathogen-associated molecular patterns (PAMPs). Among these, Toll-like Receptor 7 (TLR7) is of particular interest. Located within the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells, TLR7 is the natural sensor for single-stranded viral RNA (ssRNA).[1][2][3][4] Its activation triggers a potent antiviral response, characterized by the production of Type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[5]
Recent research has identified that beyond viral RNA, certain C8-substituted and N7, C8-disubstituted guanine ribonucleosides can act as potent TLR7 agonists.[6] 8-(Allyloxy)guanosine, a synthetic guanosine analog, falls into this promising class of small molecule immune potentiators.[7][8][9] This guide provides a comprehensive framework for researchers to validate the activity, specificity, and functional consequences of 8-(Allyloxy)guanosine, comparing its profile to established alternatives and providing robust, field-proven experimental protocols.
The Mechanistic Blueprint: TLR7 Signaling Cascade
Understanding the downstream pathway of TLR7 activation is critical to designing and interpreting validation experiments. The engagement of TLR7 by an agonist like 8-(Allyloxy)guanosine within an endosomal compartment initiates a well-defined signaling cascade.[6]
-
Ligand Recognition & Dimerization: The agonist binds to the TLR7 protein, inducing a conformational change that facilitates its dimerization.[1][10]
-
MyD88 Recruitment: The dimerized receptor recruits the crucial adaptor protein, Myeloid Differentiation Primary Response 88 (MyD88), to its Toll/interleukin-1 receptor (TIR) domain.[2][10][11]
-
Signalosome Formation: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, leading to the formation of a larger signalosome complex that includes TNF receptor-associated factor 6 (TRAF6).[1][11]
-
Transcription Factor Activation: This cascade culminates in the activation of two major downstream pathways:
-
NF-κB Pathway: Leading to the nuclear translocation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which drives the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[6][11][12]
-
IRF Pathway: Leading to the activation of Interferon Regulatory Factors (IRFs), particularly IRF5 and IRF7, which are master regulators of Type I interferon (IFN-α and IFN-β) production.[5]
-
Caption: TLR7 signaling pathway initiated by agonist binding in the endosome.
Comparative Analysis: 8-(Allyloxy)guanosine vs. Alternative TLR7 Agonists
A key component of validating a new research chemical is benchmarking it against existing, well-characterized alternatives. The choice of agonist can significantly impact experimental outcomes due to differences in potency, specificity, and the resulting cytokine profile.
| Agonist Class | Example Compound(s) | Target(s) | Typical Potency (hTLR7) | Key Characteristics & Considerations |
| Guanosine Analog | 8-(Allyloxy)guanosine | TLR7 (Predicted) | To be determined | Expected to be TLR7-selective, similar to other guanosine analogs like Loxoribine.[6][13] |
| Imidazoquinoline | Imiquimod (R837) | TLR7 | Micromolar (µM) range | FDA-approved for topical use.[4] A standard for TLR7-selective activation.[12][13] |
| Imidazoquinoline | Gardiquimod | TLR7 | ~4 µM[12] | Potent and selective TLR7 agonist often used as a positive control in vivo.[12] |
| Imidazoquinoline | Resiquimod (R848) | TLR7/8 | Nanomolar (nM) range | Highly potent dual agonist. TLR8 co-activation strongly induces IL-12 and TNF-α, which can be beneficial but also associated with higher systemic toxicity.[13][14][15] |
| Thiazoquinoline | CL097 | TLR7/8 | ~0.1 µM[4] | Water-soluble dual TLR7/8 agonist.[4] |
| Adenine Analog | CL264 | TLR7 | Potent | A C-class CpG-like adenine analog, potent inducer of IFN-α.[13] |
The primary scientific rationale for choosing a guanosine analog like 8-(Allyloxy)guanosine is often the pursuit of high TLR7 selectivity. While dual TLR7/8 agonists like R848 are potent, the lack of TLR8 stimulation can be advantageous in studies where a strong IFN-α signature is desired without the potent pro-inflammatory cytokine induction associated with TLR8.[14][15]
A Framework for Validation: Experimental Protocols
The following protocols provide a self-validating workflow to comprehensively characterize 8-(Allyloxy)guanosine, moving from a defined cellular system to primary immune cells.
Caption: A multi-step workflow for the validation of a novel TLR7 agonist.
Protocol 1: In Vitro TLR7 Activity using HEK-Blue™ Reporter Assay
Objective: To determine the potency (EC50) and specificity of 8-(Allyloxy)guanosine for human TLR7.
Causality: This assay provides a clean, rapid, and quantitative readout of receptor activation. By using an engineered cell line expressing only the target receptor, we can definitively attribute the observed activity to TLR7 engagement, minimizing confounding factors from other cellular pathways.[3][16] The NF-κB-SEAP reporter system is a widely accepted method for this purpose.[16]
Methodology:
-
Cell Culture:
-
Culture HEK-Blue™ hTLR7 cells (InvivoGen) according to the manufacturer's protocol in DMEM supplemented with 10% heat-inactivated FBS, penicillin-streptomycin, and the appropriate selection antibiotics (e.g., Zeocin®, Hygromycin B Gold).[2][16]
-
For specificity testing, concurrently culture HEK-Blue™ hTLR8 and HEK-Blue™ Null (parental) cells under their respective recommended conditions.
-
-
Assay Procedure:
-
Plate the cells in a 96-well flat-bottom plate at a density of ~2.5 x 10^5 cells/mL (180 µL per well) and incubate for 24 hours.[16]
-
Prepare serial dilutions of 8-(Allyloxy)guanosine (e.g., from 100 µM to 1 nM) in fresh culture medium. Also prepare dilutions of a known TLR7 agonist (e.g., R848 or Gardiquimod) as a positive control.
-
Add 20 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at a final concentration of <1%).[16]
-
Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.[16]
-
-
SEAP Detection:
-
Data Analysis:
-
Plot the absorbance values against the log of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 value.
-
Compare the activity on hTLR7 cells to the lack of activity on hTLR8 and Null cells to confirm specificity.
-
Protocol 2: Ex Vivo Cytokine Induction in Human PBMCs
Objective: To validate that 8-(Allyloxy)guanosine induces a functional cytokine response in primary human immune cells.
Causality: While reporter assays confirm receptor activation, this protocol demonstrates the compound's ability to elicit a physiologically relevant response from a mixed population of immune cells, including the natural target cells of TLR7 agonists (pDCs, B cells, monocytes).[6][15] The cytokine profile (e.g., the ratio of IFN-α to TNF-α) provides a critical signature of the compound's immunological effect.
Methodology:
-
PBMC Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs and resuspend in RPMI-1640 medium supplemented with 10% FBS and penicillin-streptomycin.
-
-
Cell Stimulation:
-
Plate PBMCs in a 96-well round-bottom plate at a density of 1 x 10^6 cells/well.
-
Stimulate the cells with varying concentrations of 8-(Allyloxy)guanosine (e.g., 0.1, 1, 10 µM).
-
Include a positive control (e.g., R848 at 1 µM) and a vehicle control.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]
-
-
Cytokine Measurement:
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Measure the concentrations of key cytokines in the supernatant using commercially available ELISA kits.
-
Recommended Cytokines:
-
-
Data Analysis:
-
Plot the cytokine concentrations against the compound concentration to observe the dose-response relationship.
-
Compare the cytokine profile induced by 8-(Allyloxy)guanosine to that of the positive control. A high IFN-α to TNF-α ratio would suggest strong, TLR7-selective activity.
-
Conclusion: A Validated Tool for Immunological Research
By following this structured validation guide, researchers can rigorously establish the credentials of 8-(Allyloxy)guanosine as a research chemical. This process, moving from specific receptor engagement in a controlled system to functional outcomes in primary immune cells, ensures a high degree of confidence in the compound's activity and specificity. A thorough characterization, benchmarked against established alternatives, not only validates 8-(Allyloxy)guanosine for its intended use but also contributes valuable knowledge to the broader field of innate immune modulation, paving the way for its effective application in antiviral, vaccine adjuvant, and immuno-oncology research.[5][12][17]
References
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- Assay in Summary_ki. BindingDB.
- Murine TLR7 reporter HEK293 cells | HEK-Blue™ mTLR7. InvivoGen.
- Human TLR7 reporter HEK293 cells | HEK-Blue™ hTLR7. InvivoGen.
- Discovery and Characterization of a First-in-Class LIV1-TLR7/8 Immunomodulatory Conjugate with Robust Myeloid Activation and Antitumor Activity.
- TLR7-selective agonist shows potent cytokine induction in vitro and in vivo. BioWorld.
- Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7.
- HEK-Blue™ TLR7. InvivoGen.
- Mouse TLR7 reporter HEK293 cells | HEK-Blue-Lucia™ mTLR7. InvivoGen.
- Guanosine and its modified derivatives are endogenous ligands for TLR7. PubMed.
- Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. PubMed Central.
- Synthetic TLR7 and TLR8 agonists. InvivoGen.
- Structural evolution of toll-like receptor 7/8 agonists
- What are the therapeutic applic
- The structures of selected synthetic human TLR7 agonists.
- 8-(Allyloxy)guanosine.
- Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants. PubMed Central (PMC).
- (PDF) Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8.
- 8-(Allyloxy)guanosine. CymitQuimica.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-(Allyloxy)guanosine
As a Senior Application Scientist, my aim is to extend support beyond the point of sale, fostering a laboratory environment where safety and scientific integrity are paramount. This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the proper disposal of 8-(Allyloxy)guanosine. This protocol is designed not merely as a set of instructions, but as a self-validating system to ensure the safety of personnel and compliance with environmental regulations.
8-(Allyloxy)guanosine is a nucleoside analog, a class of compounds designed to interact with the fundamental building blocks of life, DNA and RNA.[1] This intended biological activity necessitates that we handle its disposal with the utmost care, treating it as hazardous chemical waste to mitigate potential risks to human health and the environment.
Hazard Assessment and Immediate Safety Precautions
While the toxicological properties of 8-(Allyloxy)guanosine have not been exhaustively investigated, safety data sheets (SDS) for the closely related compound, guanosine, indicate potential hazards.[2] Therefore, we must operate under the precautionary principle and manage 8-(Allyloxy)guanosine as a hazardous substance.
Known and Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[2][3]
-
Serious Eye Irritation: Poses a risk of serious damage if it comes into contact with the eyes.[2][3]
-
Respiratory Irritation: Inhalation of the solid powder may irritate the respiratory tract.[2][3]
-
Toxicity: Some related nucleosides are classified as toxic if swallowed.[4][5]
Personal Protective Equipment (PPE) Protocol
Before handling or preparing 8-(Allyloxy)guanosine for disposal, the following PPE is mandatory. The goal is to create a complete barrier between the researcher and the chemical agent.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves. | To prevent skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[5] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | To protect against splashes of solutions or accidental projection of solid particles.[3] |
| Lab Coat | Standard laboratory coat, fully buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is required if dusts are generated and engineering controls (e.g., fume hood) are not available or sufficient.[6] | To prevent inhalation of the solid compound, which can cause respiratory irritation. |
Engineering Control: All handling and disposal procedures involving solid 8-(Allyloxy)guanosine or its concentrated solutions should be performed inside a certified chemical fume hood to minimize inhalation risk.[7]
Core Disposal Principles: The Non-Negotiables
The foundation of safe chemical disposal rests on a few key principles that prevent accidental exposure and environmental contamination.
-
NEVER dispose of 8-(Allyloxy)guanosine, in solid or liquid form, down the sanitary sewer (sink) or in the regular trash.[8][9] This is a direct violation of regulations established by the Resource Conservation and Recovery Act (RCRA) and can harm aquatic life and interfere with wastewater treatment processes.[9][10]
-
Segregate Waste: Keep 8-(Allyloxy)guanosine waste separate from other waste streams. Never mix incompatible wastes.[9][11] For instance, halogenated and non-halogenated solvent wastes should be collected in separate containers.[11]
-
Use Designated Hazardous Waste Containers: All chemical waste must be collected in containers that are chemically compatible, in good condition, and have secure, leak-proof closures.[8][10]
-
Label Meticulously: Every waste container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[11][12] The label must include the full chemical name—no abbreviations—and the approximate concentration of each component.[8]
Step-by-Step Disposal Protocols
This section provides detailed methodologies for the different types of waste generated when working with 8-(Allyloxy)guanosine.
Protocol 1: Disposal of Unused or Expired Solid 8-(Allyloxy)guanosine
This protocol applies to the original product container holding the pure, solid compound.
-
Ensure Original Container is Sealed: Check that the container cap is tightly secured.
-
Label for Disposal: Do not deface the original manufacturer's label. Affix a completed EHS (or equivalent institutional) Hazardous Waste Label directly to the container.
-
Segregate for Pickup: Place the container in your lab's designated Satellite Accumulation Area (SAA) for solid chemical waste.[9]
-
Request Pickup: Schedule a waste pickup with your institution's environmental health and safety department.[8]
Protocol 2: Disposal of 8-(Allyloxy)guanosine Solutions
This protocol covers solutions of 8-(Allyloxy)guanosine, typically in solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[13][14]
-
Select a Waste Container: Obtain a designated hazardous waste container for non-halogenated organic solvent waste. Ensure it is made of a material compatible with the solvent used (e.g., polyethylene for many organic solvents).
-
Label the Container: Immediately affix a Hazardous Waste Label. List "8-(Allyloxy)guanosine" and the solvent (e.g., "Dimethyl Sulfoxide") with their estimated percentages.
-
Transfer Waste: Carefully pour the waste solution into the container using a funnel to prevent spills.
-
Seal and Store: Securely close the container cap. It must remain closed at all times except when adding waste.[9][11] Place the container in a secondary containment bin within your SAA.[8][11] This bin must be large enough to hold the entire contents of the container in case of a leak.
-
Request Pickup: Once the container is full, request a pickup from EHS within three days.[8][9]
Protocol 3: Disposal of Contaminated Labware
This protocol covers disposable items that have come into direct contact with 8-(Allyloxy)guanosine.
-
Sharps (Needles, Syringes): These must be placed in a designated sharps container for chemical sharps. Do not place these in a biohazard sharps container.[11]
-
Solid Items (Pipette tips, microfuge tubes, gloves, weighing paper):
-
Collect these items in a dedicated, leak-proof container, such as a sturdy plastic bag or a labeled box.
-
The container must be clearly labeled as "Hazardous Waste" and list the contaminant, "Trace 8-(Allyloxy)guanosine."
-
When full, seal the bag or box and place it in the designated area for solid chemical waste pickup.
-
-
Contaminated Glassware (Non-disposable):
-
Rinse the glassware with a small amount of a suitable solvent (one that will dissolve 8-(Allyloxy)guanosine, like DMSO or ethanol).
-
Crucially, the first rinse must be collected and disposed of as hazardous liquid waste following Protocol 2.[8]
-
Subsequent rinses can typically be managed according to standard lab procedure, but consult your institutional policy.
-
After decontamination, the glassware can be washed normally.
-
Protocol 4: Spill Cleanup
Spilled chemicals and the materials used for cleanup must be treated as hazardous waste.[11]
-
Alert Personnel and Ensure Safety: Evacuate the immediate area if the spill is large. Ensure proper PPE is worn before addressing the spill.
-
Contain the Spill: Use an appropriate absorbent material (e.g., chemical spill pads or vermiculite) to absorb liquid spills or to cover solid spills to prevent dust generation.
-
Collect Cleanup Debris: Carefully sweep or wipe up the absorbed material. Place all contaminated debris into a designated hazardous waste bag or container.
-
Label and Dispose: Seal the container and label it as "Hazardous Waste: Spill Debris containing 8-(Allyloxy)guanosine." Dispose of it according to the procedure for solid waste.
Visualizing the Disposal Workflow
To ensure clarity, the following diagrams illustrate the decision-making process and overall workflow for the disposal of 8-(Allyloxy)guanosine waste.
Caption: Disposal workflow for 8-(Allyloxy)guanosine.
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A Researcher's Guide to Personal Protective Equipment for Handling 8-(Allyloxy)guanosine
As researchers pioneering new frontiers in drug development, our most crucial responsibility is to ensure a foundation of safety that protects both our teams and the integrity of our work. When handling novel compounds like 8-(Allyloxy)guanosine, for which comprehensive toxicological data may not be available, we must operate under the precautionary principle. This guide provides a detailed framework for selecting and using Personal Protective Equipment (PPE), grounded in a thorough risk assessment of this specific nucleoside analog.
Our approach moves beyond a simple checklist, explaining the scientific rationale behind each recommendation. By understanding the why, we empower researchers to make informed, real-time safety decisions, fostering a culture of proactive risk management.
Compound Profile and Hazard Assessment
8-(Allyloxy)guanosine is a modified nucleoside, a class of molecules with significant therapeutic potential but also deserving of careful handling. A formal hazard assessment is the first step in any safety protocol.[1][2][3]
-
Guanosine Analog Core: Nucleoside analogs are designed to interact with cellular machinery, such as DNA and RNA polymerases.[4][5][6] This intrinsic bioactivity means they can have unintended effects, including potential cytotoxicity or mutagenicity. Studies on other 8-substituted guanosine derivatives have shown they can induce differentiation in leukemia cells, highlighting their potent biological activity.[7][8] Therefore, systemic absorption must be minimized.
-
Allyloxy Group Moiety: The allyloxy group (-O-CH₂-CH=CH₂) introduces reactivity. While specific data on this compound is scarce, other allyloxy compounds are known irritants and may be harmful if swallowed.[9][10][11] The primary risks associated with this functional group are skin/eye irritation and potential sensitization upon repeated contact.
-
Physical Form: 8-(Allyloxy)guanosine is typically a solid powder.[12] This presents an inhalation risk, particularly when weighing or transferring the material, as fine dust can become airborne.
Given these factors, we must assume 8-(Allyloxy)guanosine is a Particularly Hazardous Substance (PHS) until proven otherwise. The primary routes of exposure to mitigate are:
-
Inhalation of aerosolized powder.
-
Dermal (skin) contact leading to local irritation or systemic absorption.
-
Ocular (eye) contact causing irritation or damage.
-
Ingestion through accidental transfer from contaminated surfaces.
The Hierarchy of Controls: Your First Line of Defense
Before selecting PPE, we must implement engineering and administrative controls to minimize exposure. PPE is the last, albeit critical, line of defense.[2][3]
-
Engineering Controls: All manipulations of solid 8-(Allyloxy)guanosine or its concentrated solutions must be performed within a certified chemical fume hood or a powder containment hood. This is non-negotiable.
-
Administrative Controls: Develop a written Standard Operating Procedure (SOP) for handling this compound. Designate specific areas for its use and clearly label them. Ensure all personnel receive documented training on the SOP and the associated hazards.[13]
Core Protocol: Personal Protective Equipment (PPE) Selection
The selection of PPE must be tailored to the specific task. Below is a detailed breakdown of required equipment based on a thorough hazard analysis.[1][13][14]
Primary Laboratory Attire (Minimum Requirement)
This is the baseline for entering any laboratory space where 8-(Allyloxy)guanosine is handled, even if you are not directly working with it.
-
Full-Length Lab Coat: A buttoned, knee-length lab coat made of a suitable material like cotton or a flame-resistant blend. This protects your clothing and skin from minor splashes and spills.[2][3]
-
Safety Glasses with Side Shields: Protects against splashes and flying particles. Standard prescription glasses are not a substitute.[3][14]
-
Closed-Toe Shoes: Impermeable shoes that fully cover the foot are mandatory to protect from spills and dropped items.[3][14]
-
Long Pants: Legs must be fully covered.
Task-Specific PPE Ensemble
The following table outlines the minimum PPE required for specific tasks involving 8-(Allyloxy)guanosine.
| Task | Gloves | Eye/Face Protection | Respiratory Protection |
| Weighing/Transferring Solid | Double Nitrile Gloves | Chemical Splash Goggles | N95 Respirator (or higher) |
| Preparing Stock Solutions | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | Recommended if outside a fume hood |
| Diluting/Aliquoting Solutions | Single Nitrile Gloves | Safety Glasses with Side Shields | Not required if in fume hood |
| Cell Culture/Assay Application | Single Nitrile Gloves | Safety Glasses with Side Shields | Not required |
| Spill Cleanup (Small) | Double Nitrile Gloves | Chemical Splash Goggles | N95 Respirator |
| Waste Disposal | Double Nitrile Gloves | Chemical Splash Goggles | Not required |
Detailed Justification for PPE Choices:
-
Gloves (Hand Protection):
-
Double Gloving: When handling the solid powder or concentrated solutions, wearing two pairs of nitrile gloves is critical.[3] This provides a backup barrier in case the outer glove is torn or contaminated. Change the outer glove immediately if contamination is suspected.
-
Nitrile Material: Nitrile gloves offer good resistance to a broad range of chemicals and are a suitable choice for incidental contact. Always check the manufacturer's compatibility chart for specific solvents used.
-
Proper Technique: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Wash hands thoroughly after removing gloves.[9]
-
-
Eye and Face Protection:
-
Chemical Splash Goggles: When handling liquids that could splash or when working with the powder, goggles that form a seal around the eyes are required.[2][14] They offer significantly more protection than safety glasses.[3]
-
Face Shield: A face shield, worn over chemical splash goggles, is essential when preparing stock solutions or performing any task with a high risk of splashing, providing full-face protection.[2][3]
-
-
Respiratory Protection:
-
N95 Respirator: An N95 respirator is the minimum requirement to protect against inhaling fine powders when weighing or transferring the solid compound.[2] All users must be fit-tested and trained in accordance with their institution's respiratory protection program, as required by OSHA standard 29 CFR 1910.134.[1][13]
-
Operational and Disposal Plans
Safe operations extend beyond wearing the correct PPE.
Safe Handling Workflow
-
Preparation: Before starting, ensure the fume hood is operational, the work area is clean, and all necessary PPE is available.
-
Weighing: Weigh the solid compound on disposable weigh paper within a chemical fume hood or containment balance enclosure.
-
Solubilization: Add solvent to the vessel containing the powder directly within the fume hood to minimize dust.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, date, and hazard warnings.
-
Post-Handling: After use, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
Spill Response
-
Minor Spill (inside fume hood):
-
Alert nearby personnel.
-
Wearing your full task-specific PPE (double gloves, goggles, lab coat), absorb the spill with a chemical spill kit absorbent.
-
Wipe the area clean.
-
Collect all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean it up yourself.
-
Waste Disposal Protocol
All materials contaminated with 8-(Allyloxy)guanosine must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh paper, pipette tips, and lab wipes should be collected in a dedicated, sealed, and clearly labeled hazardous waste bag.[11][15]
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour nucleoside analog waste down the drain.[16]
-
Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal, managed by the EHS office.[17]
Visual Workflow: PPE Decision-Making
The following diagram illustrates the logical flow for selecting the appropriate level of PPE for any task involving 8-(Allyloxy)guanosine.
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- 10. gelest.com [gelest.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
